molecular formula C10H5ClF3NO B1416549 4-Chloro-8-(trifluoromethoxy)quinoline CAS No. 40516-42-5

4-Chloro-8-(trifluoromethoxy)quinoline

Cat. No.: B1416549
CAS No.: 40516-42-5
M. Wt: 247.6 g/mol
InChI Key: OEFHGIFQRVQFSA-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFHGIFQRVQFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654070
Record name 4-Chloro-8-(trifluoromethoxy)quinoline
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Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-42-5
Record name 4-Chloro-8-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40516-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and strategic application. We will delve into its molecular architecture, propose a validated synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential as a versatile building block for the development of novel therapeutic agents and functional materials. This guide is intended to be a foundational resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a powerful strategy in modern drug design.[4][5] The -OCF3 group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] The combination of the privileged quinoline core with the advantageous properties of the trifluoromethoxy group makes this compound a highly valuable, yet underexplored, chemical entity. The chloro-substituent at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations for the construction of diverse molecular libraries.

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and a closely related analogue.

PropertyThis compound4-Chloro-8-(trifluoromethyl)quinoline
CAS Number 40516-42-5[7]23779-97-7[8]
Molecular Formula C10H5ClF3NO[7]C10H5ClF3N[9]
Molecular Weight 247.60 g/mol [7]231.60 g/mol
Appearance Predicted to be a solid at room temperatureWhite to light yellow crystal powder[10]
Melting Point Not available80-82 °C[8][11]
Boiling Point Not available265.5 °C at 760 mmHg (Predicted)[11]
Solubility Predicted to be soluble in organic solvents like chloroform and methanolSoluble in chloroform and methanol[11]
Storage Inert atmosphere, 2-8°C[7]Store in a well-ventilated place. Keep container tightly closed.[10]
Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The electron-withdrawing nature of the nitrogen, chlorine, and trifluoromethoxy groups will influence the chemical shifts, generally causing downfield shifts for nearby protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon attached to the chlorine (C4) and the carbon attached to the trifluoromethoxy group (C8) will be significantly influenced by these substituents. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[12][13] Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, C-O, C=C, and C=N bonds within the molecule. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ range.[1][2] The strong C-F stretching vibrations of the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The most logical approach involves a multi-step synthesis starting from the commercially available 2-(trifluoromethoxy)aniline. A well-precedented method for constructing the 4-chloroquinoline core is the Gould-Jacobs reaction, followed by chlorination.

Synthesis_Pathway A 2-(Trifluoromethoxy)aniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-8-(trifluoromethoxy)quinolin-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid D->E Saponification F 4-Hydroxy-8-(trifluoromethoxy)quinoline E->F Decarboxylation G This compound F->G Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar quinoline syntheses.

Step 1: Condensation of 2-(Trifluoromethoxy)aniline with Diethyl (ethoxymethylene)malonate

  • In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 100-120°C for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture and purify the resulting intermediate adduct, typically by recrystallization or column chromatography.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • Place the intermediate adduct in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture, which should result in the precipitation of 4-Hydroxy-8-(trifluoromethoxy)quinolin-3-carboxylate.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., hexane).

Step 3: Saponification

  • Suspend the carboxylate ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid by filtration and dry.

Step 4: Decarboxylation

  • Heat the carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) at reflux until gas evolution ceases.

  • Cool the reaction mixture and isolate the 4-Hydroxy-8-(trifluoromethoxy)quinoline.

Step 5: Chlorination

  • Carefully add 4-Hydroxy-8-(trifluoromethoxy)quinoline to phosphorus oxychloride (POCl₃) with stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for this compound is the carbon atom at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethoxy group enhances the electrophilicity of this position, making the chlorine atom an excellent leaving group.

Reactivity_Diagram Start This compound Product 4-Substituted-8-(trifluoromethoxy)quinoline Start->Product Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product SNAr Reaction

Caption: General scheme for the reactivity of this compound.

This reactivity allows for the introduction of a wide variety of functional groups at the C4 position, including:

  • Amines: Reaction with primary or secondary amines yields 4-aminoquinoline derivatives, a common structural motif in many antimalarial drugs.

  • Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 4-alkoxy or 4-aryloxyquinolines.

  • Thiols: Reaction with thiolates affords 4-thioether substituted quinolines.

These SₙAr reactions are typically carried out in the presence of a base in a suitable polar solvent and can often be accelerated by microwave irradiation.

Applications in Research and Development

The unique combination of a reactive chloro-substituent, a biologically active quinoline core, and a property-enhancing trifluoromethoxy group positions this compound as a valuable building block in several areas:

  • Drug Discovery: This compound is an excellent starting material for the synthesis of libraries of novel quinoline derivatives for screening against various biological targets. Its derivatives could be investigated as potential anticancer, anti-inflammatory, antiviral, or neuroprotective agents.

  • Agrochemicals: The quinoline scaffold is also present in some pesticides and herbicides. The introduction of the trifluoromethoxy group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: Fluorinated aromatic compounds can possess unique electronic and optical properties. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the data for the analogous 4-Chloro-8-(trifluoromethyl)quinoline, the following precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

It is imperative to consult the supplier's SDS before handling this compound and to perform a thorough risk assessment for any planned experimental work.

Conclusion

This compound represents a promising, yet underutilized, building block for chemical synthesis. Its strategic combination of a versatile quinoline core, a reactive chloro handle, and a property-modulating trifluoromethoxy group offers significant potential for the development of novel molecules in the fields of medicine, agriculture, and materials science. This technical guide, by consolidating known chemical principles and data from analogous structures, provides a foundational resource to stimulate and support further research into the synthesis, characterization, and application of this intriguing compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-8-(trifluoromethoxy)quinoline. As a unique halogenated quinoline derivative, this compound holds potential for applications in medicinal chemistry and materials science. This document is structured to deliver not just data, but also to provide expert insights into the practical implications of its properties, ensuring a thorough understanding for research and development applications.

Introduction: Unveiling this compound

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core substituted with a chlorine atom and a trifluoromethoxy group, suggests its potential as a versatile building block in organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive moiety for drug design.

The chlorine atom at the 4-position provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. This makes this compound a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.

Physicochemical Properties: A Closer Look

PropertyThis compound4-Chloro-8-(trifluoromethyl)quinoline (Analogue for Reference)
Molecular Formula C₁₀H₅ClF₃NO[1]C₁₀H₅ClF₃N[2]
Molecular Weight 247.60 g/mol [1]231.60 g/mol
CAS Number 40516-42-5[1]23779-97-7[2][3]
Appearance Not specifiedSolid
Melting Point Not available80-82 °C[2][4]
Boiling Point Not available265.5 ± 35.0 °C (Predicted)[4]
Solubility Not availableSoluble in Chloroform, Methanol; Low solubility in water.[2][4]
Purity 95+%[1]97% - 99%[2][5]

Expert Insight: The trifluoromethoxy group in the target compound, compared to the trifluoromethyl group in the analogue, is expected to impart slightly different electronic properties and conformational preferences, which could influence its solid-state properties and solubility. The lack of experimental data for key physical properties such as melting and boiling points for this compound highlights the need for empirical determination for any application requiring this information.

Spectral Data: The Fingerprint of a Molecule

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. At present, specific spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR) for this compound are not available in the reviewed literature.

However, based on the structure, the following spectral features would be anticipated:

  • ¹H NMR: Signals corresponding to the protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethoxy substituents.

  • ¹³C NMR: Resonances for the ten carbon atoms of the quinoline core, with the carbons attached to the electronegative chlorine, nitrogen, and trifluoromethoxy group showing characteristic downfield shifts.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: Absorption bands characteristic of C-Cl, C-F, C-O, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

For researchers synthesizing this compound, a full suite of spectroscopic analyses is highly recommended for unambiguous structural confirmation.

Crystallographic Data

A search of crystallographic databases did not yield any publically available crystal structure for this compound. X-ray crystallography would provide definitive information on its solid-state conformation and packing, which can be crucial for understanding its physical properties and for in silico drug design studies.

Stability, Reactivity, and Storage

Based on the information from a commercial supplier, this compound should be stored in an inert atmosphere at 2-8°C.[1] This suggests that the compound may be sensitive to air, moisture, or elevated temperatures.

Reactivity Insights:

  • The chlorine atom at the 4-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution reactions. This provides a valuable synthetic handle for introducing a wide range of functional groups.

  • The trifluoromethoxy group is generally considered to be chemically robust and stable under many reaction conditions.

  • The quinoline nitrogen is basic and can be protonated or alkylated.

Safety and Handling: A Protocol for Prudence

While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the closely related analogue 4-Chloro-8-(trifluoromethyl)quinoline indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to handle this compound with similar precautions.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • If on skin: Wash with plenty of water.[6]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • In all cases of exposure, seek medical attention if symptoms persist.

General Laboratory Workflow for Handling Halogenated Quinolines

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review_SDS Review SDS of analogue compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Compound Weigh compound in ventilated enclosure Don_PPE->Weigh_Compound Perform_Reaction Perform reaction in fume hood Weigh_Compound->Perform_Reaction Quench_Reaction Quench reaction and work-up Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of waste properly Quench_Reaction->Dispose_Waste Store_Product Store product under recommended conditions Dispose_Waste->Store_Product

Safe handling workflow for halogenated quinolines.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated synthetic protocol for this compound was not identified in the literature reviewed, a general approach can be proposed based on established quinoline synthesis methodologies. The Gould-Jacobs reaction is a common method for constructing the quinoline core, which can then be followed by functional group manipulations.

Hypothetical Synthetic Workflow:

  • Step 1: Condensation. Reaction of 2-(trifluoromethoxy)aniline with an appropriate three-carbon electrophile, such as diethyl ethoxymethylenemalonate, to form an enamine intermediate.

  • Step 2: Cyclization. Thermal cyclization of the enamine intermediate to form a 4-hydroxyquinoline derivative.

  • Step 3: Chlorination. Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Step 4: Purification. Purification of the final product by techniques such as column chromatography or recrystallization.

Generalized Synthetic Workflow Diagram

Synthetic Workflow Start 2-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate Step1 Condensation Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy-8-(trifluoromethoxy)quinoline Step2->Intermediate2 Step3 Chlorination (e.g., POCl₃) Intermediate2->Step3 Product This compound Step3->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized synthetic route to this compound.

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for specific procedures and optimize reaction conditions accordingly.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While there is a scarcity of publicly available experimental data on its physical properties, this guide has consolidated the known information and provided expert context for its handling and potential applications. Further experimental characterization of this compound is warranted to fully unlock its potential for scientific discovery and the development of new technologies.

References

4-Chloro-8-(trifluoromethoxy)quinoline molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Chloro-8-(trifluoromethoxy)quinoline

Executive Summary

This compound is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a versatile quinoline core, a reactive chlorine atom at the 4-position, and a trifluoromethoxy group at the 8-position, makes it a highly valuable building block for the synthesis of novel compounds. The chlorine atom serves as a key synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the trifluoromethoxy substituent is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic characterization, and a discussion of its reactivity and potential applications in drug development.

Introduction to the Quinoline Scaffold and the Subject Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] This heterocyclic motif is central to a wide array of FDA-approved drugs, demonstrating efficacy in treating malaria, cancer, and various infectious diseases.[3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[2]

This compound (CAS No: 40516-42-5) emerges as a particularly strategic intermediate.[5] Its structure is defined by three key features:

  • The Quinoline Core: Provides a rigid, aromatic framework known to interact with numerous biological targets.

  • The 4-Chloro Group: Activates the C4 position for nucleophilic aromatic substitution (SNAr), serving as an exceptionally effective leaving group. This allows for the straightforward synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and other derivatives.[6]

  • The 8-Trifluoromethoxy (-OCF₃) Group: This substituent significantly influences the molecule's electronic and physical properties. It is a strong electron-withdrawing group and is often used as a bioisostere for other functionalities to improve metabolic stability and membrane permeability in drug candidates.

This combination of a stable core, a reactive handle, and a property-modulating group makes this compound a powerful tool for researchers aiming to develop novel therapeutics.

Physicochemical Properties and Molecular Structure

A precise understanding of the compound's physical and structural properties is fundamental for its application in synthesis and material design.

PropertyValueReference
CAS Number 40516-42-5[5]
Molecular Formula C₁₀H₅ClF₃NO[5]
Molecular Weight 247.60 g/mol [5]
Purity ≥95% (typical)[5]
Storage Conditions Inert atmosphere, 2-8°C[5]

The molecule consists of a planar quinoline ring system. The trifluoromethoxy group at the 8-position and the chlorine atom at the 4-position introduce significant electronic perturbations, influencing the reactivity and spectroscopic signature of the entire scaffold.

synthesis_workflow start 2-(Trifluoromethoxy)aniline step1 Condensation with Diethyl Malonate start->step1 intermediate1 Diethyl 2-((2-(trifluoromethoxy)phenyl)amino)maleate step1->intermediate1 step2 Thermal Cyclization (High Temperature) intermediate1->step2 intermediate2 4-Hydroxy-8-(trifluoromethoxy)quinolin-2(1H)-one step2->intermediate2 step3 Hydrolysis & Decarboxylation (Acid/Base) intermediate2->step3 intermediate3 8-(Trifluoromethoxy)quinolin-4-ol step3->intermediate3 step4 Chlorination with POCl₃ intermediate3->step4 end This compound step4->end reactivity_hub cluster_reactions Nucleophilic Aromatic Substitution (SNAr) at C4 main This compound nuc1 Primary/Secondary Amines (R-NH₂ / R₂NH) main->nuc1 + nuc2 Alcohols / Phenols (R-OH) main->nuc2 + nuc3 Thiols (R-SH) main->nuc3 + prod1 4-Aminoquinoline Derivatives (Antimalarials, Anticancer Agents) nuc1->prod1 prod2 4-Alkoxy/Aryloxyquinoline Derivatives nuc2->prod2 prod3 4-Thioetherquinoline Derivatives nuc3->prod3

References

An In-depth Technical Guide to the Solubility of 4-Chloro-8-(trifluoromethoxy)quinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-8-(trifluoromethoxy)quinoline, a compound of significant interest in medicinal chemistry and drug development. Due to a lack of publicly available solubility data for this specific molecule, this document offers a detailed analysis of its physicochemical properties and the solubility of structurally similar analogs to provide an informed perspective. The core of this guide is a robust, step-by-step experimental protocol designed to enable researchers to accurately determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's solubility for formulation, process development, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential drug candidate. It affects key pharmacokinetic processes, including absorption, distribution, metabolism, and excretion (ADME). A compound with poor solubility can present significant challenges in formulation, leading to low bioavailability and therapeutic efficacy. Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, this compound, is a halogenated quinoline derivative with potential applications in drug discovery. Understanding its solubility in various organic solvents is paramount for its advancement as a therapeutic agent.

Physicochemical Properties of this compound and Its Analogs

The molecular structure of a compound dictates its physical and chemical properties, which in turn govern its solubility. This compound (CAS Number: 40516-42-5) is a substituted quinoline with a chloro group at the 4-position and a trifluoromethoxy group at the 8-position.[2][3][4][5][6] These substitutions significantly influence the molecule's polarity, crystal lattice energy, and interactions with solvents.

To provide a predictive framework for the solubility of the target compound, it is instructive to compare its properties with those of its close structural analogs.

PropertyThis compound4-Chloro-8-(trifluoromethyl)quinoline4-Chloro-7-(trifluoromethyl)quinoline
CAS Number 40516-42-5[2]23779-97-7[7][8]346-55-4
Molecular Formula C10H5ClF3NO[2]C10H5ClF3N[9]C10H5ClF3N
Molecular Weight 247.60 g/mol [2]231.60 g/mol 231.60 g/mol
Melting Point Not available80-82 °C[7][8]69-71 °C
Appearance Not availableWhite to light yellow crystal powder[10]Not available

The presence of the trifluoromethoxy and trifluoromethyl groups in these molecules imparts significant lipophilicity. The general principle of "like dissolves like" suggests that these compounds will exhibit greater solubility in non-polar or moderately polar organic solvents compared to polar solvents like water. Indeed, for 4-chloro-8-(trifluoromethyl)quinoline, low solubility in water has been reported.[7][11]

Solubility Profile: An Analog-Based Assessment

While no specific solubility data for this compound has been reported in the literature, data from its analogs provide valuable insights into its likely behavior.

CompoundSolventSolubility
4-Chloro-8-(trifluoromethyl)quinoline ChloroformSoluble[8]
MethanolSoluble[8]
WaterLow solubility[7][11]
4-Chloro-7-(trifluoromethyl)quinoline Chloroform25 mg/mL

Based on this information, it is reasonable to hypothesize that this compound will exhibit good solubility in chlorinated solvents like chloroform and dichloromethane, as well as in polar aprotic solvents such as methanol. Its solubility in non-polar solvents like hexanes is expected to be lower.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed and validated methodology for determining the equilibrium solubility of this compound in various organic solvents using the reliable shake-flask method.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm filter E->F G Dilute sample for analysis F->G H Quantify concentration by HPLC or UV-Vis G->H I Solubility Data (mg/mL or mol/L) H->I Calculate Solubility

Caption: Workflow for determining compound solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further pellet the solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. In the absence of direct experimental data, an estimation of its solubility profile was made based on the known properties of its structural analogs. The core of this document is a detailed and practical experimental protocol that will empower researchers to determine the precise solubility of this compound in various organic solvents. The information and methodologies presented herein are essential for the rational development of this compound as a potential therapeutic agent.

References

A Technical Safety Guide to 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety, handling, and toxicological profile of 4-Chloro-8-(trifluoromethoxy)quinoline. As a Senior Application Scientist, the goal is to synthesize the available data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. Given the limited publicly available data for this specific compound, this guide incorporates a comparative analysis with its close structural analogue, 4-Chloro-8-(trifluoromethyl)quinoline, to establish a robust precautionary framework.

Chemical Identification and Core Properties

Proper identification is the foundation of chemical safety. This compound is a halogenated quinoline derivative used in synthetic chemistry and drug discovery.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 40516-42-5[1]
Molecular Formula C₁₀H₅ClF₃NO[1]
Molecular Weight 247.60 g/mol [1]
Structure FC(F)(F)OC1=C2N=CC=C(Cl)C2=CC=C1[1]
Purity Typically ≥95%[1]
Physical Properties Data not available. See analogue data in Section 3 for reference.
Storage Conditions Store at 2-8°C under an inert atmosphere.[1]

Hazard Assessment and GHS Classification

The primary safety data for this compound indicates that it is harmful through multiple exposure routes. The Globally Harmonized System (GHS) classification, derived from available safety data sheets, mandates a clear warning of its potential hazards.

Signal Word: Warning

Hazard Class & CategoryHazard StatementGHS Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinH312
Acute Toxicity, Inhalation (Category 4)Harmful if inhaledH332

Source: This classification is based on an available Safety Data Sheet for CAS 40516-42-5 and standard GHS phrase interpretations[2][3][4].

The primary toxicological concern is acute toxicity upon ingestion, skin contact, or inhalation. Unlike some other chlorinated quinolines, there is currently no data to classify it as a skin or eye irritant, but these effects should not be ruled out without further testing.

Comparative Analysis: 4-Chloro-8-(trifluoromethyl)quinoline

To build a more comprehensive safety profile, we can analyze the data for the closely related analogue, 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7). The key structural difference is a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group (-OCF₃). While the toxicological profiles may not be identical, the physical properties and hazard classes of this analogue provide a valuable precautionary reference.

Analogue GHS Classification: This analogue is classified as causing skin and eye irritation and potential respiratory irritation. This suggests that despite the lack of specific data for the methoxy compound, researchers should handle it with the assumption that it may also irritate skin, eyes, and the respiratory tract.

Property (Analogue)DataSource(s)
Melting Point 80-82 °C[5][6]
Boiling Point 265.5 °C (Predicted)[5]
Solubility Low solubility in water. Soluble in Chloroform, Methanol.[5][7]

The solid nature and defined melting point of the analogue suggest that this compound is also likely a solid at room temperature, necessitating protocols for handling powders safely.

Experimental Protocols: Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and personal protective equipment (PPE), is essential.

Hierarchy of Controls Workflow

This diagram illustrates the mandatory sequence of considerations for mitigating exposure. Engineering controls are the most critical line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective

Caption: Workflow for implementing safety controls.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. Designate a specific area for the work.

  • Engineering Controls: All weighing and solution preparation must be conducted inside a chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and handle the compound with chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.

  • Dispensing: Use non-sparking tools for handling the solid material. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn. Decontaminate the work area and any equipment used.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the known hazards of this chemical class.

cluster_1 Emergency Response Flow Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Route Skin Skin Contact Exposure->Skin Route Eye Eye Contact Exposure->Eye Route Ingestion Ingestion Exposure->Ingestion Route FreshAir Move to Fresh Air Keep Comfortable Inhalation->FreshAir Action WashSkin Wash with Plenty of Water Remove Contaminated Clothing Skin->WashSkin Action RinseEyes Rinse Cautiously with Water for Several Minutes Eye->RinseEyes Action RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Action Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First-aid response for different exposure routes.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. Seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage, Spills, and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended temperature is 2-8°C[1]. The storage area should be locked.

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Wear full PPE, including respiratory protection.

  • Avoid dust formation. Gently sweep or vacuum up the spilled solid.

  • Collect the material in a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a research chemical that must be handled with care, recognizing its classification as harmful if swallowed, inhaled, or in contact with skin. While comprehensive toxicological data is not yet available, a precautionary approach informed by its structural analogue, 4-Chloro-8-(trifluoromethyl)quinoline, is warranted. Strict adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all laboratory personnel.

References

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a privileged structure renowned for its presence in a multitude of biologically active compounds.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool in drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide focuses on a particularly valuable, fluorinated building block: this compound. Its unique combination of a reactive chloro-group at the 4-position and a trifluoromethoxy moiety at the 8-position makes it a highly versatile intermediate for the synthesis of novel compounds with significant potential in drug discovery and materials science.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Compound Identification and Physicochemical Properties

This compound is a synthetic heterocyclic compound that is not known to occur naturally. Its core structure consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a trifluoromethoxy group at the C8 position.

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound[5]

  • CAS Number: 40516-42-5[5][6][7][8][9]

  • Molecular Formula: C₁₀H₅ClF₃NO[5][7][8][9]

  • Synonyms: 4-Chloro-8-trifluoromethoxyquinoline[5][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its close analogue, 4-Chloro-8-(trifluoromethyl)quinoline, as their properties will differ.

PropertyValueSource
Molecular Weight 247.60 g/mol [7][8][9]
Appearance White to light yellow powder/crystal[10]
Purity Typically >95%[9]
Storage Conditions Inert atmosphere, 2-8°C[6][9]

Synthesis of this compound: A Generalized Protocol

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted 4-chloroquinolines.[11][12] The most common approach involves the chlorination of a 4-hydroxyquinoline precursor.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

  • Formation of the Quinoline Core: Construction of the 4-hydroxy-8-(trifluoromethoxy)quinoline intermediate.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Chlorination A 2-(trifluoromethoxy)aniline C Condensation Intermediate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-8-(trifluoromethoxy)quinoline C->D Thermal Cyclization (e.g., in Dowtherm A) E This compound D->E Chlorination (e.g., POCl₃) G A This compound B Substituted Quinoline Derivative A->B SNA r Nu Nucleophile (Nu⁻) Nu->B Cl Chloride Ion (Cl⁻) B->Cl

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Chloro-8-(trifluoromethoxy)quinoline stands as a significant heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds renowned for their broad pharmacological activities. The strategic placement of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, while the trifluoromethoxy group at the 8-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials.

For researchers, scientists, and drug development professionals, the unambiguous identification and confirmation of this molecule's structure are paramount for ensuring the integrity and reproducibility of their work. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple data repository, this document elucidates the causality behind the spectral features, offering expert interpretation grounded in fundamental principles and comparative data from related structures. It serves as both a reference and a practical guide for laboratory validation.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS Number: 40516-42-5, Molecular Formula: C₁₀H₅ClF₃NO) possesses a disubstituted quinoline core. The numbering convention and key structural features are illustrated below.

The analytical workflow leverages a synergistic approach where each technique provides a unique piece of the structural puzzle. MS confirms the molecular weight and elemental composition (Cl), IR identifies the functional groups and bond types (C-F, C-O, C-Cl), and NMR provides the precise atomic connectivity and chemical environment of the carbon-hydrogen framework.

cluster_workflow Integrated Spectroscopic Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight (247.6 g/mol) Verifies Presence of Chlorine (M+2 Peak) IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (C-F, C-O, C-Cl, Aromatic C=C) MS->IR Provides MW Context Structure Confirmed Structure: This compound MS->Structure Confirms Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidates C-H Framework Confirms Substitution Pattern IR->NMR Functional Group Clues NMR->Structure Definitive Connectivity

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, the analysis is particularly informative due to the presence of a chlorine atom.

Expert Interpretation

Using Electron Ionization (EI), the molecule is expected to generate a molecular ion (M⁺˙) peak. Based on its formula (C₁₀H₅ClF₃NO), the monoisotopic mass is calculated to be 247.0012 g/mol . The most critical diagnostic feature is the isotopic pattern conferred by chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in two distinct peaks for the molecular ion:

  • M⁺ peak: at m/z ≈ 247, corresponding to molecules containing ³⁵Cl.

  • M+2 peak: at m/z ≈ 249, corresponding to molecules containing ³⁷Cl. The intensity of the M+2 peak should be approximately one-third that of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Fragmentation is also expected under EI conditions.[2] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or other substituents. Key predicted fragments are outlined in the table below.

Predicted Mass Spectrometry Data
m/z (Predicted)Ion IdentityInterpretation
249[M+2]⁺˙Molecular ion containing the ³⁷Cl isotope. Confirms the presence of one chlorine atom.
247[M]⁺˙Molecular ion containing the ³⁵Cl isotope. Base peak or high abundance expected.
212[M-Cl]⁺Loss of a chlorine radical from the molecular ion.
180[M-OCF₃]⁺Loss of the trifluoromethoxy radical.
128[M-Cl-OCF₃]⁺Subsequent loss of both substituents.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce approximately 1 µL of a dilute solution of the compound (e.g., in dichloromethane or ethyl acetate) into the gas chromatograph (GC) inlet for separation or directly via a solid probe.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.[3] This process ejects an electron from the molecule to form a radical cation (molecular ion).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions and generate a mass spectrum that plots ion abundance versus m/z.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak, the characteristic M+2 peak for chlorine, and major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the functional groups present. For this compound, the IR spectrum will be dominated by vibrations from the aromatic ring and the highly polar C-F and C-O bonds of the trifluoromethoxy group.

Expert Interpretation

The spectrum of this molecule is expected to show several characteristic absorption bands. The most prominent and diagnostic will be the very strong C-F stretching vibrations from the -OCF₃ group, typically found in the 1300-1100 cm⁻¹ region.[4] The aromatic quinoline core will give rise to C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-Cl and C-O ether-like stretches will appear in the fingerprint region.

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3100-3000C-H Stretch (Aromatic)Medium-WeakVibrations of the C-H bonds on the quinoline ring.
1610-1500C=C Stretch (Aromatic)Strong-MediumCharacteristic stretching of the carbon-carbon double bonds within the quinoline core.
1280-1240C-O Stretch (Aryl Ether)StrongAsymmetric stretching of the Ar-O-CF₃ bond.
1250-1100C-F Stretch (-OCF₃)Very StrongMultiple strong, broad bands due to symmetric and asymmetric stretching of the C-F bonds. This is a key diagnostic feature.
850-750C-Cl StretchMedium-StrongStretching vibration of the carbon-chlorine bond.
900-670C-H Bend (Aromatic OOP)StrongOut-of-plane bending ("wagging") of aromatic C-H bonds, indicative of the substitution pattern.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[5][6]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[7] Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[8]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, the exact connectivity and substitution pattern can be confirmed.

¹H NMR Analysis

The structure has five aromatic protons, each residing in a unique chemical environment. Therefore, five distinct signals are expected in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom, the chloro group, and the trifluoromethoxy group will cause the protons to be deshielded, shifting their signals downfield.[9][10]

  • H-2 and H-3: These protons on the pyridine ring will be significantly deshielded by the adjacent nitrogen. H-2 is typically the most downfield proton in a quinoline system.

  • H-5, H-6, H-7: These protons on the carbocyclic ring will exhibit splitting patterns based on their coupling to adjacent protons (ortho- and meta-coupling).

¹³C NMR Analysis

The molecule has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.

  • Aromatic Carbons: Signals will appear in the typical range of δ 110-150 ppm.

  • Substituted Carbons: The carbons directly attached to the electronegative Cl (C-4) and OCF₃ group (C-8) will be significantly deshielded (shifted downfield).

  • Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹J_CF).

¹⁹F NMR Analysis

¹⁹F NMR is a simple but crucial experiment for this molecule. The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and will produce a single, sharp signal (a singlet) in the spectrum. The chemical shift is characteristic of the -OCF₃ group.

Predicted NMR Spectral Data

¹H NMR (400 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 9.0 d J ≈ 4.5 Hz
H-3 7.5 - 7.7 d J ≈ 4.5 Hz
H-5 7.9 - 8.1 d J ≈ 8.0 Hz
H-6 7.6 - 7.8 t J ≈ 8.0 Hz

| H-7 | 7.4 - 7.6 | d | J ≈ 8.0 Hz |

¹³C NMR (100 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (¹⁹F Coupled)
C-2 ~151 s
C-3 ~122 s
C-4 ~142 s
C-4a ~149 s
C-5 ~128 s
C-6 ~127 s
C-7 ~120 s
C-8 ~145 q (small J)
C-8a ~125 s

| -OCF₃ | ~121 | q (¹J_CF ≈ 260 Hz) |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS, δ 0.00) as an internal reference standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment. Adjust parameters such as spectral width, acquisition time, and number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (except for the CF₃ carbon) and enhance sensitivity. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required due to the low natural abundance of ¹³C.[9]

  • ¹⁹F Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment, referenced to an appropriate fluorine standard (e.g., CFCl₃).

Conclusion

The structural verification of this compound is reliably achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique delivers a critical layer of information, and together they provide an unambiguous analytical fingerprint. The predicted data in this guide—the characteristic M⁺/M+2 isotope pattern in MS, the strong C-F vibrational bands in IR, and the distinct chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR—serve as a robust benchmark for researchers. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the scientific integrity required in advanced chemical research and drug development.

References

A Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-8-(trifluoromethoxy)quinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver field-proven insights and scientifically robust information, moving beyond a simple datasheet to a practical manual for laboratory application.

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed tactic to modulate the physicochemical and pharmacokinetic properties of lead compounds. This group can enhance metabolic stability, increase lipophilicity, and improve target binding affinity.

This compound (CAS No: 40516-42-5) emerges as a particularly valuable intermediate. The chlorine atom at the 4-position is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of its utility, allowing for the facile introduction of diverse functional groups, particularly amines, to generate libraries of novel compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 40516-42-5[3][4][5][6][7]
Molecular Formula C₁₀H₅ClF₃NO[3][4][5][6]
Molecular Weight 247.60 g/mol [3][4]
MDL Number MFCD01861865[3][6]
Appearance White to light yellow powder/crystalInferred from related compounds
Purity Typically ≥95%[5]
Storage Inert atmosphere, 2-8°C[3][5]
Hazard Statement Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

Safety Precautions: Handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8]

Commercial Availability

A reliable supply chain is critical for uninterrupted research and development. The following table lists several commercial suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

SupplierProduct/Catalog No.Purity
BLDpharm BD3360495+%
Matrix Scientific 220180Not specified
Lead Sciences BD3360495+%
P&S Chemicals Not specifiedNot specified
Bellen Chemistry Bellen0001913195% min

Synthesis Pathway Overview

The logical workflow begins with a suitably substituted aniline, in this case, 2-(trifluoromethoxy)aniline. This precursor undergoes condensation and cyclization to form the quinoline core, followed by a chlorination step to yield the final product.

G A 2-(Trifluoromethoxy)aniline B Condensation with Diethyl (ethoxymethylene)malonate A->B Step 1 C 4-Hydroxy-8-(trifluoromethoxy)quinoline B->C Step 2: Thermal Cyclization D Chlorination (e.g., POCl₃) C->D Step 3 E This compound D->E G reactant1 This compound Cl product 4-Amino-8-(trifluoromethoxy)quinoline Derivative NR¹R² reactant1:f0->product:f0  SₙAr Reaction (Heat, Solvent ± Catalyst) reactant2 Primary/Secondary Amine R¹R²NH reactant2:f0->product:f0

References

chemical stability and storage conditions for 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Chloro-8-(trifluoromethoxy)quinoline

Introduction: Understanding the Molecular Architecture and Its Implications

This compound is a halogenated, fluorinated quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the unique interplay of its three core components: the quinoline scaffold, the reactive 4-chloro substituent, and the stabilizing 8-trifluoromethoxy group. The quinoline core is a common motif in pharmacologically active compounds. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.

The trifluoromethoxy (-OCF3) group is a key modulator of the molecule's properties. It is a powerful electron-withdrawing group and is known for its exceptional metabolic and chemical stability.[1][2] This substituent can significantly enhance a molecule's lipophilicity, which may improve membrane permeability and bioavailability in drug candidates.[3] A comprehensive understanding of this compound's chemical stability and the requisite storage conditions is paramount for ensuring its integrity throughout its lifecycle in the laboratory—from initial receipt to its use in complex synthetic schemes and biological assays. This guide provides a detailed analysis of the factors governing its stability and outlines field-proven protocols for its proper storage and handling.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation for developing appropriate storage and handling protocols.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 40516-42-5[4]
Molecular Formula C10H5ClF3NO[4]
Molecular Weight 247.60 g/mol [4]
Appearance Solid (form may vary)N/A
Purity ≥95% (typical)[4]

Core Stability Profile: A Mechanistic Perspective

The stability of this compound is governed by the chemical nature of its quinoline ring and its substituents. While specific degradation studies on this exact molecule are not widely published, a robust stability profile can be constructed based on the known reactivity of its constituent parts and data from closely related analogues.

Thermal Stability

The trifluoromethoxy group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to high thermal and chemical resistance.[2][5] Molecules containing trifluoromethyl or trifluoromethoxy groups are often stable to high temperatures.[5][6] Therefore, thermal decomposition is not considered a primary risk under standard laboratory and storage conditions. However, like most organic compounds, prolonged exposure to extreme heat should be avoided.

Hydrolytic Stability

The trifluoromethoxy group itself is highly resistant to hydrolysis.[7] The primary site of hydrolytic instability is the C4-Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the 8-trifluoromethoxy group makes the C4 position electron-deficient and thus susceptible to nucleophilic attack by water or hydroxide ions. This reaction is generally slow in neutral water but can be accelerated under strongly acidic or, more significantly, basic conditions, leading to the formation of 4-hydroxy-8-(trifluoromethoxy)quinoline.

Photostability

Aromatic and heteroaromatic systems can be susceptible to photodegradation upon exposure to UV light. Studies on other trifluoromethyl-substituted aromatic compounds have shown that they can undergo photodegradation.[8] The quinoline ring system can absorb UV radiation, potentially leading to decomposition pathways. Therefore, it is critical to protect the compound from light to prevent the formation of photolytic impurities.

Reactivity and Incompatibilities

The key to preventing chemical degradation is the segregation from incompatible materials.

  • Nucleophiles and Strong Bases: The most significant reactivity of this compound is the susceptibility of the 4-chloro group to nucleophilic aromatic substitution (SNAr). Strong bases and nucleophiles (e.g., amines, alkoxides, thiols) can readily displace the chloride, leading to the formation of new derivatives. This is often a desired reaction in synthesis but represents a degradation pathway if the compound comes into contact with such materials during storage.

  • Strong Oxidizing Agents: While the trifluoromethoxy group is stable, the quinoline ring can be susceptible to oxidation under harsh conditions. Contact with strong oxidizing agents should be avoided.

  • Strong Acids: While generally more stable under acidic than basic conditions, prolonged contact with strong acids at elevated temperatures could potentially promote hydrolysis of the chloro group.

The following diagram illustrates the key factors that can influence the chemical integrity of this compound.

cluster_compound This compound cluster_factors Factors Affecting Stability cluster_products Potential Degradation Products Compound This compound C₁₀H₅ClF₃NO Moisture Moisture / Humidity (Hydrolysis of C-Cl) Compound->Moisture Light UV Light (Photodegradation) Compound->Light Base Strong Bases / Nucleophiles (C-Cl Substitution) Compound->Base Heat High Temperature (Potential for slow degradation) Compound->Heat Product1 4-Hydroxy-8-(trifluoromethoxy)quinoline Moisture->Product1 Product3 Photolytic Byproducts Light->Product3 Product2 Nucleophilic Substitution Products Base->Product2

Caption: Key factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to ensure the long-term integrity of the compound. The primary storage recommendation is based on supplier data.[4]

Long-Term Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C Refrigeration slows down potential hydrolytic and other degradation pathways. This is a standard precaution for reactive intermediates.
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) Prevents reaction with atmospheric moisture, which could lead to slow hydrolysis of the reactive 4-chloro group.
Container Tightly sealed, opaque glass or amber vialPrevents exposure to light and moisture. The container should be properly labeled with the compound name, CAS number, and date of receipt.
Light Store in the dark Protects the compound from potential photodegradation.

Shipping: The compound should be transported under "Cold-chain transportation" conditions to maintain its integrity from the supplier to the laboratory.[4]

Handling Procedures

Given the lack of a specific Safety Data Sheet (SDS), precautions should be based on analogous compounds like 4-chloro-8-(trifluoromethyl)quinoline, which is classified as a skin, eye, and respiratory irritant.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[9]

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • If stored under an inert atmosphere, use a glove box or glove bag for aliquoting to maintain inert conditions.

    • Avoid creating dust.[9] Handle as a solid powder carefully.

  • Solution Preparation:

    • Solutions should be prepared fresh for each experiment whenever possible.

    • If stock solutions must be stored, they should be kept in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. The stability in various solvents should be experimentally verified if long-term storage is required.

Protocol: Forced Degradation Study for Stability Assessment

To definitively establish the stability profile of this compound in a specific formulation or solvent, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to exaggerated conditions to accelerate decomposition.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C). Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a calibrated UV light source.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control sample (stored under normal conditions), using a stability-indicating HPLC method (see below).

Start Prepare 1 mg/mL Stock Solution Acid Acid Stress 0.1 M HCl, 60°C Start->Acid Base Base Stress 0.1 M NaOH, RT Start->Base Ox Oxidative Stress 3% H₂O₂, RT Start->Ox Thermal Thermal Stress 80°C (Solid & Soln) Start->Thermal Photo Photolytic Stress UV Light Start->Photo Analyze Analyze Samples by Stability-Indicating HPLC (t = 0, 2, 4, 8, 24h) Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze

Caption: Experimental workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial to separate the parent compound from any potential degradation products formed during stability studies.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous monitoring of multiple wavelengths and can perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Method Validation: The final method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Conclusion

This compound is a valuable research chemical whose integrity is contingent upon strict adherence to appropriate storage and handling protocols. Its stability is primarily influenced by its susceptibility to nucleophilic attack at the 4-position and potential photodegradation. The highly stable trifluoromethoxy group imparts overall robustness, but this does not preclude the need for careful management. By storing the compound at 2-8°C under an inert atmosphere and protected from light , and by handling it with appropriate safety precautions, researchers can ensure its purity and reactivity for their synthetic and research applications. The implementation of forced degradation studies is a critical step for any project requiring long-term use or formulation of this compound.

References

The Ascendancy of the Trifluoromethoxy Group in Quinoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the intricate chess game of drug design, the strategic placement of specific functional groups can dramatically alter a molecule's properties, transforming a mere scaffold into a potent therapeutic agent. Among the vast arsenal of chemical modifications available to the medicinal chemist, the introduction of fluorine-containing moieties has emerged as a paramount strategy. This is largely due to the unique physicochemical properties that fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, all of which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]

While the trifluoromethyl (-CF3) group has long been a workhorse in this domain, its close relative, the trifluoromethoxy (-OCF3) group, is rapidly gaining prominence.[1] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can significantly enhance a molecule's ability to cross biological membranes.[2] Furthermore, it is exceptionally stable to metabolic degradation, a crucial attribute for extending the biological half-life of a drug candidate.[2] The strong electron-withdrawing nature of the -OCF3 group can also modulate the acidity or basicity of nearby functional groups and influence key binding interactions with biological targets.

When this powerful substituent is appended to the quinoline scaffold, a privileged heterocyclic motif renowned for its broad spectrum of biological activities, the resulting molecules present a compelling opportunity for the development of novel therapeutics.[3][4] Quinoline and its derivatives have a rich history in medicine, with applications spanning from antimalarial and anticancer to antimicrobial and anti-inflammatory agents.[1][5] This guide provides an in-depth technical overview of trifluoromethoxy-substituted quinolines, intended for researchers, scientists, and drug development professionals. We will delve into the core aspects of their synthesis, physicochemical properties, and biological activities, offering both theoretical insights and practical, field-proven methodologies.

I. Synthesis of Trifluoromethoxy-Substituted Quinolines: A Methodological Compendium

The construction of the trifluoromethoxy-substituted quinoline core can be achieved through a variety of synthetic strategies, ranging from classical named reactions to more contemporary metal-catalyzed approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

A. Classical Approaches to the Quinoline Core

For over a century, a handful of robust and reliable named reactions have been the bedrock of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of anilines with various carbonyl-containing precursors.

A cornerstone in the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[6] This method is particularly well-suited for the synthesis of quinolones bearing the trifluoromethoxy group on the benzenoid ring.

Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline

  • Step 1: Condensation. In a round-bottom flask, 4-(trifluoromethoxy)aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically to between 100-130°C, to drive the condensation and eliminate ethanol.

  • Step 2: Cyclization. The resulting anilidomethylenemalonate intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, pre-heated to approximately 250°C. This high-temperature cyclization proceeds via a 6-electron electrocyclization to form the quinoline ring system.

  • Step 3: Saponification and Decarboxylation. The resulting 4-hydroxy-3-carboethoxyquinoline is then saponified using an aqueous base, such as sodium hydroxide, to the corresponding carboxylic acid. Subsequent acidification and heating lead to decarboxylation, affording the desired 4-hydroxy-6-(trifluoromethoxy)quinoline.

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a 1,3-diketone.[7]

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-(trifluoromethoxy)quinoline

  • Step 1: Schiff Base Formation. 4-(Trifluoromethoxy)aniline is condensed with acetylacetone (a 1,3-diketone) to form an enamine intermediate. This step is often carried out in the presence of a dehydrating agent or by azeotropic removal of water.

  • Step 2: Cyclization. The enamine is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated. The acidic conditions promote the cyclization and subsequent dehydration to yield the 2,4-dimethyl-6-(trifluoromethoxy)quinoline product.[8]

The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[9]

Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline

  • Step 1: Acrolein Formation. Glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.

  • Step 2: Michael Addition and Cyclization. 4-(Trifluoromethoxy)aniline undergoes a Michael addition to the in situ-generated acrolein. The resulting intermediate then cyclizes under the strongly acidic conditions.

  • Step 3: Dehydration and Oxidation. The cyclized intermediate undergoes dehydration and is then oxidized by an oxidizing agent, such as nitrobenzene or arsenic acid, to afford the aromatic 6-(trifluoromethoxy)quinoline. Ferrous sulfate is often added to moderate the otherwise highly exothermic reaction.[9]

The Friedländer synthesis offers a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

General Workflow: Friedländer Synthesis of a Trifluoromethoxy-Substituted Quinoline

Friedlander_Workflow

Caption: General workflow for the Friedländer synthesis.

B. Modern Synthetic Methodologies

While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and often milder techniques for constructing the quinoline scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been employed to functionalize pre-formed quinoline rings with trifluoromethoxy-containing moieties. More recently, metal-catalyzed C-H activation and annulation strategies have emerged as powerful tools for the direct synthesis of substituted quinolines.[3] For instance, rhodium-catalyzed annulation reactions of anilines with alkynes can provide a regioselective route to quinoline derivatives.

In a move towards more sustainable and cost-effective synthesis, several metal-free methods for the construction of fluorinated quinolines have been developed. One such approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group.[10] This method proceeds under catalyst- and additive-free conditions, offering a high degree of atom economy.[10]

II. Physicochemical Properties: A Quantitative Analysis

The introduction of the trifluoromethoxy group has a predictable and significant impact on the physicochemical properties of the quinoline scaffold. A thorough understanding of these properties is essential for predicting a compound's behavior in biological systems and for guiding the drug development process.

PropertyDescriptionImpact of -OCF3 Group
Lipophilicity (logP) The logarithm of the partition coefficient between n-octanol and water, indicating a compound's hydrophobicity.The -OCF3 group is highly lipophilic, significantly increasing the logP value of the parent quinoline. This can enhance membrane permeability and oral absorption.[2]
pKa A measure of the basicity of the quinoline nitrogen.The strong electron-withdrawing nature of the -OCF3 group decreases the basicity of the quinoline nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterpart.[11]
Melting Point The temperature at which a solid becomes a liquid.The introduction of the trifluoromethoxy group can influence the crystal lattice energy and thus alter the melting point.
Boiling Point The temperature at which a liquid's vapor pressure equals the surrounding pressure.The increased molecular weight and altered intermolecular forces due to the -OCF3 group will affect the boiling point.
Metabolic Stability The resistance of a compound to biotransformation by metabolic enzymes.The trifluoromethoxy group is exceptionally stable to metabolic degradation, which can lead to a longer in vivo half-life.[2]
Experimental Protocols for Property Determination
  • Melting Point: Determined using a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate.[6]

  • pKa: Typically determined by potentiometric titration. A solution of the compound is titrated with a standardized acid, and the pH is monitored with a calibrated electrode.[6]

  • Lipophilicity (logP): The shake-flask method (OECD 107) is the standard procedure. The compound is partitioned between n-octanol and water, and the concentration in each phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).[6]

III. Biological Activities and Applications in Drug Discovery

The unique combination of the quinoline scaffold and the trifluoromethoxy substituent has given rise to a diverse range of biological activities, with significant potential in several therapeutic areas.

A. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of trifluoromethoxy-substituted quinolines against a variety of cancer cell lines.[5][9] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway

Caption: Simplified signaling pathway often targeted by anticancer quinolines.

Structure-Activity Relationship (SAR) Insights:

  • The position of the trifluoromethoxy group on the quinoline ring can significantly impact anticancer activity.

  • Substitutions at the 2- and 4-positions of the quinoline core are often crucial for potent activity.[5]

  • The nature of the substituent at the 4-position, often an amino group with a side chain, plays a key role in modulating potency and selectivity.

CompoundPosition of -OCF3Target/Cell LineIC50 (µM)
Flometoquin6Mitochondrial Complex III-
Derivative X7MCF-7 (Breast Cancer)2.5
Derivative Y8A549 (Lung Cancer)5.1

Note: Data is illustrative and compiled from various sources. Direct comparison requires standardized assays.

B. Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, and the introduction of trifluoromethoxy or trifluoromethyl groups has been a successful strategy for overcoming drug resistance.[11][12] These compounds are thought to interfere with the parasite's ability to detoxify heme within its digestive vacuole.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a trifluoromethyl or trifluoromethoxy group at the 2- and/or 8-position often enhances activity against chloroquine-resistant strains of Plasmodium falciparum.[11]

  • The nature of the side chain at the 4-amino position is critical for both potency and pharmacokinetic properties.

  • Hybrids of trifluoromethyl-substituted quinolines with other pharmacophores, such as sulfonamides or trioxolanes, have shown promising results.[13]

C. Other Biological Activities

Trifluoromethoxy-substituted quinolines have also been investigated for a range of other therapeutic applications, including:

  • Antimicrobial activity: Exhibiting efficacy against various bacterial and fungal pathogens.

  • Central Nervous System (CNS) activity: Showing potential as anticonvulsant and analgesic agents.

  • Anti-inflammatory activity: Modulating inflammatory pathways.

IV. Spectroscopic Characterization

The unequivocal identification and characterization of trifluoromethoxy-substituted quinolines rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons of the quinoline ring will appear in the characteristic downfield region (typically 7-9 ppm). The chemical shifts will be influenced by the position of the -OCF3 group.

    • ¹³C NMR: The carbon attached to the trifluoromethoxy group will exhibit a characteristic chemical shift, and the fluorine atoms will cause splitting of the signal (a quartet due to J-coupling).

    • ¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The trifluoromethoxy group will give a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of the -OCF3 environment.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the trifluoromethoxy-substituted quinoline. The fragmentation pattern can provide further structural information.

V. Conclusion and Future Perspectives

Trifluoromethoxy-substituted quinolines represent a highly promising class of compounds for drug discovery and development. The unique physicochemical properties imparted by the trifluoromethoxy group, combined with the proven biological versatility of the quinoline scaffold, create a powerful platform for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies for the regioselective synthesis of these compounds.

  • A deeper exploration of the structure-activity relationships for various biological targets to guide the design of next-generation drug candidates.

  • The application of computational modeling and machine learning to predict the properties and activities of novel trifluoromethoxy-substituted quinolines.

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, there is no doubt that trifluoromethoxy-substituted quinolines will remain at the forefront of medicinal chemistry research, offering new hope for the treatment of a wide range of human diseases.

VI. References

  • An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-(Trifluoromethoxy)quinolin-4-amine. Benchchem. Available from: --INVALID-LINK--

  • Exploring Heterocyclic Chemistry: Synthesis of Trifluoromethyl Quinolines. Available from: --INVALID-LINK--

  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. PubMed. Available from: --INVALID-LINK--

  • Combes Quinoline Synthesis. Available from: --INVALID-LINK--

  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem. Available from: --INVALID-LINK--

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC. Available from: --INVALID-LINK--

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. PubMed. Available from: --INVALID-LINK--

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Semantic Scholar. Available from: --INVALID-LINK--

  • Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. ResearchGate. Available from: --INVALID-LINK--

  • Antimalarial activity and SAR of of novel quinoline derivatives 102 and 103. ResearchGate. Available from: --INVALID-LINK--

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Available from: --INVALID-LINK--

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available from: --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: --INVALID-LINK--

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available from: --INVALID-LINK--

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: --INVALID-LINK--

  • Combes quinoline synthesis. Wikipedia. Available from: --INVALID-LINK--

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process. Organic Chemistry Frontiers (RSC Publishing). Available from: --INVALID-LINK--

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. Available from: --INVALID-LINK--

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available from: --INVALID-LINK--

  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry. Available from: --INVALID-LINK--

References

Methodological & Application

Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step to yield the final product. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction mechanisms and safety considerations.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have made them a focal point of medicinal chemistry research. The introduction of a trifluoromethoxy group at the 8-position and a chlorine atom at the 4-position of the quinoline ring can significantly modulate the molecule's physicochemical and pharmacological properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules through nucleophilic substitution at the 4-position.

This guide details a robust and reproducible synthetic route to this important intermediate, leveraging the Gould-Jacobs reaction for the initial cyclization and phosphorus oxychloride for the subsequent chlorination.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two primary stages:

  • Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline intermediate, 4-hydroxy-8-(trifluoromethoxy)quinoline, through the condensation of 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃).

Synthesis_Overview Reactant1 2-(Trifluoromethoxy)aniline Intermediate 4-Hydroxy-8-(trifluoromethoxy)quinoline Reactant1->Intermediate Gould-Jacobs Reaction Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate Product This compound Intermediate->Product Chlorination (POCl₃)

Caption: Overall synthetic scheme for this compound.

PART 1: The Gould-Jacobs Reaction for 4-Hydroxy-8-(trifluoromethoxy)quinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds in two distinct phases: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[1]

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the amino group of 2-(trifluoromethoxy)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate intermediate. The crucial step is the thermal cyclization, which is a 6-electron electrocyclization that forms the quinoline ring system.[1] Subsequent tautomerization leads to the more stable 4-hydroxyquinoline form.

Gould_Jacobs_Mechanism cluster_step1 Condensation cluster_step2 Thermal Cyclization cluster_step3 Tautomerization Aniline 2-(Trifluoromethoxy)aniline NH₂ DEEM Diethyl ethoxymethylenemalonate EtO-CH=C(COOEt)₂ Aniline:f1->DEEM:f1 Nucleophilic Attack Intermediate1 Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate DEEM->Intermediate1 - EtOH Cyclization 6-Electron Electrocyclization Intermediate1->Cyclization Product 4-Hydroxy-8-(trifluoromethoxy)quinoline Cyclization->Product

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline

This protocol is adapted from established procedures for similar substituted anilines.[3]

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 120-130 °C. Ethanol will begin to distill off. Continue heating for 1-2 hours until the theoretical amount of ethanol has been collected.

  • Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

  • Slowly add the crude anilinomethylenemalonate intermediate from the previous step to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250-260 °C.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Isolation: Allow the reaction mixture to cool to approximately 100 °C. Add hexane to the mixture to dilute the Dowtherm A and facilitate filtration.

  • Filter the precipitated solid using a Büchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

  • Dry the solid product, 4-hydroxy-8-(trifluoromethoxy)quinoline, under vacuum.

Troubleshooting:

  • Low Yield: Ensure the complete removal of ethanol during the condensation step. Incomplete removal can inhibit the subsequent cyclization. The cyclization temperature is critical; temperatures below 240 °C may result in incomplete reaction.

  • Product Purity: Thorough washing with hexane is crucial to remove residual Dowtherm A. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by slurrying in hot acetonitrile.

PART 2: Chlorination of 4-Hydroxy-8-(trifluoromethoxy)quinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose.

Mechanistic Insights

The chlorination of a 4-hydroxyquinoline with POCl₃ is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.

Chlorination_Mechanism cluster_step1 Phosphorylation cluster_step2 Nucleophilic Substitution Hydroxyquinoline 4-Hydroxy-8-(trifluoromethoxy)quinoline OH POCl3 POCl₃ Hydroxyquinoline:f1->POCl3:f0 Nucleophilic Attack Intermediate Phosphate Ester Intermediate POCl3->Intermediate Product This compound Intermediate->Product Displacement Chloride Cl⁻ Chloride->Intermediate

Caption: Mechanism of Chlorination with POCl₃.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorination of 4-hydroxyquinolines.[3]

Materials:

  • 4-Hydroxy-8-(trifluoromethoxy)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-8-(trifluoromethoxy)quinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with an organic solvent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step, and appropriate personal protective equipment (PPE) must be worn.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including gloves, lab coat, and safety goggles, must be worn.

  • The quenching of POCl₃ with ice water is a highly exothermic process that releases HCl gas. This step must be performed slowly and with extreme caution.

Data Presentation

The following table summarizes the key reactants and expected products of this synthetic sequence. Please note that the analytical data for the final product is predicted based on closely related structures, as specific experimental data was not available in the cited literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
2-(Trifluoromethoxy)anilineC₇H₆F₃NO177.13Liquid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Liquid
4-Hydroxy-8-(trifluoromethoxy)quinolineC₁₀H₆F₃NO₂245.16Solid
This compoundC₁₀H₅ClF₃NO263.60Solid

Expected Analytical Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.8 (d, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H). (Predicted based on analogous quinoline structures).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~152, ~149, ~142, ~130, ~128, ~127, ~125, ~122, ~121, ~117. (Predicted based on analogous quinoline structures).

  • Mass Spectrum (EI): m/z (%) = 263 [M]⁺, 265 [M+2]⁺.

  • IR (KBr): ν (cm⁻¹) ~3050 (Ar-H), ~1600, ~1550, ~1480 (C=C, C=N), ~1260 (C-O), ~1170 (C-F), ~830 (C-Cl).

References

The Strategic Utility of 4-Chloro-8-(trifluoromethoxy)quinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This guide provides an in-depth exploration of 4-Chloro-8-(trifluoromethoxy)quinoline, a versatile chemical intermediate poised to accelerate innovation in drug discovery and beyond.

Introduction: The Quinoline Scaffold and the Power of the Trifluoromethoxy Group

The quinoline core is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1] Its fusion of a benzene and a pyridine ring provides a rigid framework amenable to diverse functionalization. When substituted with a trifluoromethoxy group at the 8-position and a reactive chlorine atom at the 4-position, the resulting intermediate, this compound, becomes a powerful tool for synthetic chemists.[2]

The trifluoromethoxy group is often considered a "super-methoxy" group. It is significantly more lipophilic than a methoxy group and is a poor hydrogen bond acceptor, which can enhance a molecule's ability to cross biological membranes. Furthermore, the strong carbon-fluorine bonds render the -OCF₃ group highly resistant to metabolic degradation, a critical attribute in drug design.[3]

This application note will detail the synthesis, key reactions, and potential applications of this compound, providing researchers with the foundational knowledge and practical protocols to leverage this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₅ClF₃NON/A
Molecular Weight 247.60 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)N/A

Spectroscopic Characterization (Predicted and Analog-Based):

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show characteristic signals for the quinoline core. The protons on the pyridine ring (H2 and H3) will likely appear as doublets in the downfield region (δ 8.0-9.0 ppm). The protons on the benzene ring (H5, H6, H7) will resonate in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns dictated by their coupling constants.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will display signals for all ten carbon atoms of the quinoline ring. The carbon bearing the chlorine atom (C4) and the carbon attached to the trifluoromethoxy group (C8) will have characteristic chemical shifts. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet in the typical range for a trifluoromethoxy group is expected.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 247, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, drawing parallels from the established synthesis of the analogous 4-chloro-8-(trifluoromethyl)quinoline.[5] The proposed synthetic pathway is outlined below.

Synthesis_Workflow A 2-(Trifluoromethoxy)aniline B Diethyl 2-((2-(trifluoromethoxy)phenyl)amino)maleate A->B Condensation (Diethyl ethoxymethylenemalonate) C Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate B->C Thermal Cyclization (Gould-Jacobs reaction) D 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid C->D Saponification (e.g., NaOH) E 4-Hydroxy-8-(trifluoromethoxy)quinoline D->E Decarboxylation (Heat) F This compound E->F Chlorination (e.g., POCl₃)

A generalized synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-chloro-8-(trifluoromethyl)quinoline and may require optimization for the target molecule.[5]

Step 1: Condensation of 2-(Trifluoromethoxy)aniline

  • In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours, during which ethanol will distill off.

  • The crude product, diethyl 2-((2-(trifluoromethoxy)phenyl)amino)maleate, can be used in the next step without further purification.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A to 250 °C.

  • Slowly add the crude product from Step 1 to the hot solvent.

  • Maintain the temperature and reflux for 30-60 minutes. The cyclized product, ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool, then add hexane to facilitate filtration.

  • Collect the solid by vacuum filtration and wash with hexane.

Step 3: Saponification

  • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux until a clear solution is obtained.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid, 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid, by filtration and wash with water.

Step 4: Decarboxylation

  • Heat the carboxylic acid from Step 3 in a high-boiling solvent (e.g., diphenyl ether) at its reflux temperature until the evolution of CO₂ ceases.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid, 4-hydroxy-8-(trifluoromethoxy)quinoline, by filtration.

Step 5: Chlorination

  • Carefully add the 4-hydroxy-8-(trifluoromethoxy)quinoline from Step 4 to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications as a Chemical Intermediate

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution, making this compound a versatile precursor for a wide range of derivatives.[6]

Reactions cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Product Classes A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B R-NH₂ C Suzuki-Miyaura Coupling A->C Ar-B(OH)₂ Pd catalyst, Base D Buchwald-Hartwig Amination A->D R¹R²NH Pd catalyst, Base E 4-Aminoquinolines B->E F 4-Arylquinolines C->F G 4-Aminoquinolines D->G

Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinoline nitrogen and the 8-trifluoromethoxy group facilitates the displacement of the 4-chloro substituent by various nucleophiles.[6] This is a fundamental reaction for introducing amino, alkoxy, and thioether functionalities.

Protocol: Synthesis of 4-Amino-8-(trifluoromethoxy)quinoline Derivatives

This protocol is based on general procedures for the amination of 4-chloroquinolines.[7]

  • In a sealed tube, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Add a base if necessary (e.g., K₂CO₃, Et₃N), particularly for less nucleophilic amines.

  • Heat the reaction mixture at 80-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-aminoquinoline derivative.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the quinoline core.

Protocol: Synthesis of 4-Aryl-8-(trifluoromethoxy)quinoline Derivatives

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of 4-chloroquinolines.[9]

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a phosphine ligand if necessary (e.g., SPhos, XPhos).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that provides a versatile route to N-aryl and N-heteroaryl derivatives. It offers a complementary approach to the SₙAr reaction, often with broader substrate scope and milder reaction conditions.

Protocol: Synthesis of 4-(Arylamino)-8-(trifluoromethoxy)quinoline Derivatives

This protocol is based on general procedures for the Buchwald-Hartwig amination.[10]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired aryl or heteroarylamine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery, materials science, and agrochemical research.[1] Its unique combination of a reactive chloro group and a metabolically stable, lipophilic trifluoromethoxy group makes it an attractive starting material for the synthesis of a diverse range of novel compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this promising building block.

References

synthesis of 4-aminoquinoline derivatives from 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloro-8-(trifluoromethoxy)quinoline

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its most notable application is in antimalarial drugs like chloroquine and amodiaquine, which have been cornerstones of global health for decades.[3][4] The scaffold's utility extends far beyond malaria, with derivatives showing potent anticancer, antiviral, and anti-inflammatory activities.[5][6][7]

Functionalization at the 4-position is critical for biological activity.[8] This guide focuses on the synthesis of novel 4-aminoquinoline derivatives starting from this compound. The 8-trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and cell membrane permeability, potentially improving the pharmacokinetic profile of the final compounds.[9][10]

This document provides detailed protocols, mechanistic insights, and expert troubleshooting advice for researchers engaged in the synthesis of these high-value compounds, primarily through Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Part 1: The Underlying Chemistry of C-N Bond Formation

The Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for synthesizing 4-aminoquinolines from 4-chloroquinoline precursors is the Nucleophilic Aromatic Substitution (SNAr) reaction.[6][8][11]

The Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: An amine (nucleophile) attacks the electron-deficient carbon at the C4 position of the quinoline ring. This position is highly activated by the electron-withdrawing effect of the ring nitrogen.

  • Formation of a Meisenheimer Intermediate: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.

The overall transformation is the substitution of the chlorine atom with the amino group.

SNAr_Mechanism Reactants 4-Chloroquinoline + Amine (R-NH₂) Intermediate Meisenheimer Intermediate Reactants->Intermediate Nucleophilic Attack Products 4-Aminoquinoline + HCl Intermediate->Products Elimination of Cl⁻ & H⁺ Transfer

Caption: The SNAr mechanism for 4-aminoquinoline synthesis.

An Advanced Alternative: Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., some anilines or amides) or when SNAr reactions are sluggish, the Buchwald-Hartwig amination offers a powerful alternative.[12][13] This palladium-catalyzed cross-coupling reaction forms C-N bonds with broad functional group tolerance.[14][15]

The Mechanism: The catalytic cycle involves:

  • Oxidative Addition: The aryl chloride (Ar-Cl) adds to a Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the Pd(0) catalyst.[12]

This method often requires an inert atmosphere and specialized phosphine ligands to stabilize the palladium catalyst.[16][17]

Part 2: Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction (Conventional Heating)

This protocol describes a general method for the reaction of this compound with a primary or secondary aliphatic amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Selected amine (e.g., n-butylamine, piperidine) (2.0-3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Ethanol

  • Base (optional, for amine hydrochloride salts): Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (e.g., NMP, 5-10 mL per mmol of starting material).

  • Addition of Amine: Add the amine (2.0-3.0 eq) to the solution. Using an excess of the amine can drive the reaction to completion and also serve as a base to neutralize the HCl byproduct.[5]

  • Heating: Heat the reaction mixture to 100-150 °C. The optimal temperature and time depend on the nucleophilicity of the amine and must be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting material.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like DCM or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). The bicarbonate wash is crucial to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 4-aminoquinoline derivative.

Protocol 2: Microwave-Assisted SNAr Reaction

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][18][19]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 eq), the amine (2.0 eq), and a high-boiling point solvent like DMSO or NMP (3-5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 140-180 °C for 20-40 minutes.[6][19]

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps (5-8) outlined in Protocol 1.

Part 3: Data Presentation & Scope

The SNAr reaction is versatile, but its efficiency varies with the nucleophile. The following table provides representative, hypothetical data for the synthesis of various derivatives from this compound.

EntryAmine NucleophileMethodTemp (°C)TimeYield (%)Notes
1n-ButylamineConventional1208 h92%Highly nucleophilic primary amines react cleanly.
2PiperidineConventional1106 h95%Cyclic secondary amines are excellent nucleophiles.
3AnilineConventional15024 h45%Aromatic amines are less nucleophilic; reaction is sluggish.
4AnilineMicrowave18040 min75%Microwave irradiation significantly improves yield for weak nucleophiles.
5AnilineBuchwald-Hartwig10012 h88%Palladium catalysis is superior for coupling less reactive amines.

Part 4: Visualization of the Experimental Workflow

The general laboratory workflow for synthesizing and isolating the target compounds is outlined below.

Workflow start Start: Select Reagents (4-Chloroquinoline & Amine) prep Preparation Dissolve 4-chloroquinoline in solvent. Add amine nucleophile. start->prep reaction Reaction Heat under reflux or irradiate with microwaves. prep->reaction monitor Monitor Progress (TLC) reaction->monitor Periodically monitor->reaction Incomplete workup Work-up Quench reaction, perform liquid-liquid extraction, and wash. monitor->workup Complete purify Purification Column Chromatography or Recrystallization workup->purify char Characterization (¹H NMR, ¹³C NMR, HRMS) purify->char end_node End: Pure 4-Aminoquinoline Derivative char->end_node

Caption: General experimental workflow for SNAr synthesis.

Part 5: Expert Insights & Troubleshooting

  • Causality of Solvent Choice: High-boiling point, polar aprotic solvents like NMP and DMSO are preferred for SNAr reactions. They can effectively solvate the charged Meisenheimer intermediate, lowering the activation energy of the reaction. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures, which is often necessary, especially for less reactive amines.[6]

  • Role of the -OCF₃ Group: The 8-(trifluoromethoxy) group is strongly electron-withdrawing. While its effect is primarily transmitted through the benzene ring, it helps maintain the overall electrophilicity of the quinoline system, ensuring the C4 position remains highly susceptible to nucleophilic attack.

  • Troubleshooting Low Yields:

    • Problem: The reaction with an aromatic amine is slow and gives a low yield.

    • Solution 1: Switch to microwave-assisted synthesis to increase the reaction rate and potentially improve the yield.[18]

    • Solution 2: If microwave synthesis is insufficient, the amine is likely not nucleophilic enough for SNAr. The recommended approach is to switch to a Buchwald-Hartwig amination protocol. This palladium-catalyzed method is specifically designed for coupling challenging substrates like electron-deficient aryl chlorides with weakly nucleophilic amines.[12]

  • Purification Challenges:

    • Problem: The product is difficult to separate from the excess amine starting material.

    • Solution: During the work-up, perform an acidic wash (e.g., with 1M HCl). This will protonate the basic amine starting material, causing it to move into the aqueous layer, while the (usually) less basic 4-aminoquinoline product remains in the organic layer. Neutralize with a base wash (NaHCO₃) before final drying and concentration.

  • Validating Your Product: The structures of synthesized compounds must be unambiguously confirmed. Standard characterization includes ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.[5][20]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Its functionalization is a cornerstone of modern medicinal chemistry. The target molecule, 4-Chloro-8-(trifluoromethoxy)quinoline, presents a particularly valuable building block for drug discovery professionals. It combines the versatile reactivity of a 4-chloroquinoline with the unique physicochemical properties imparted by the 8-trifluoromethoxy group.

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties. It acts as a strong electron-withdrawing group, is highly lipophilic, and is remarkably stable against metabolic degradation.[1] These characteristics can significantly enhance a drug candidate's membrane permeability, binding affinity, and biological half-life.[1][2][3] The chlorine atom at the C-4 position serves as an excellent synthetic handle. In quinoline systems, the C-4 position is highly electrophilic and thus a prime site for regioselective palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[4][5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—utilizing this compound. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Substrate: Reactivity and Strategic Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its structural features:

  • The C-4 Chlorine: This is the primary reaction site. The C-Cl bond is readily activated by Pd(0) catalysts for oxidative addition, initiating the catalytic cycle. Its reactivity is enhanced by the electron-deficient nature of the quinoline ring.

  • The Quinoline Nitrogen: The nitrogen atom can act as a ligand for the palladium center, potentially influencing the catalyst's activity and stability. In some cases, particularly in C-H activation, it can serve as a directing group.[7][8]

  • The C-8 Trifluoromethoxy Group: This potent electron-withdrawing group further activates the C-4 position towards nucleophilic attack and facilitates the oxidative addition step by lowering the electron density of the aromatic system.[1] Its steric bulk is generally minimal and unlikely to impede reactions at the distant C-4 position.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) replaces the halide on the palladium complex. This step is often facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the active Pd(0) catalyst.[9][10][11]

Palladium Cross-Coupling Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-Cl pd0->pd2_aryl Oxidative Addition (+ Ar-Cl) pd2_couple Ar-Pd(II)L₂-R pd2_aryl->pd2_couple Transmetalation / Coordination (+ Coupling Partner & Base) pd2_couple->pd0 Reductive Elimination (Ar-R Product Formed) product Product (Ar-R) pd2_couple->product ar_cl 4-Chloro-8-(OCF₃)quinoline (Ar-Cl) ar_cl->pd2_aryl partner Coupling Partner (R-M or R-H) partner->pd2_couple

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, coupling aryl halides with organoboron compounds.[11] It is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.[12]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. For more challenging couplings or for achieving high turnover numbers, combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) are employed.

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can significantly impact yield, with Cs₂CO₃ often being effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water plays a crucial role in dissolving the inorganic base and facilitating the catalytic cycle.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
ComponentExampleRole / Rationale
Substrate This compoundElectrophilic partner
Coupling Partner Arylboronic Acid / EsterNucleophilic partner
Pd Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (1-2 mol%)Catalyst precursor
Ligand PPh₃ (if using Pd(OAc)₂) or SPhos (2-4 mol%)Stabilizes Pd(0) and facilitates catalytic steps
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Activates boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OSolubilizes reactants and facilitates reaction
Temperature 80-110 °CProvides thermal energy to overcome activation barriers

Application Note 2: Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for introducing alkyne functionalities, which are versatile intermediates for further transformations or key structural elements in materials and pharmaceuticals.[15]

Causality of Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex undergoes the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX by-product and as the solvent.

  • Copper-Free Variants: Concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require more specialized palladium catalysts or different reaction conditions.[14]

Table 2: Typical Conditions for Sonogashira Coupling
ComponentExampleRole / Rationale
Substrate This compoundElectrophilic partner
Coupling Partner Terminal AlkyneNucleophilic partner
Pd Source Pd(PPh₃)₂Cl₂ (1-3 mol%)Main catalyst
Co-catalyst CuI (2-5 mol%)Forms copper acetylide, facilitates transmetalation
Base / Solvent Et₃N or DIPANeutralizes HX by-product, acts as solvent
Ligand PPh₃ (often inherent in catalyst)Stabilizes catalyst
Temperature Room Temperature to 80 °CDependent on substrate reactivity

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[9][16] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, RuPhos, or BINAP are critical for promoting the challenging reductive elimination step that forms the C-N bond.[9][17] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[18] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Table 3: Typical Conditions for Buchwald-Hartwig Amination
ComponentExampleRole / Rationale
Substrate This compoundElectrophilic partner
Coupling Partner Primary or Secondary AmineNucleophilic partner
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Catalyst precursor
Ligand XPhos, SPhos, BINAP (1.1-1.5x Pd mol%)Promotes oxidative addition and reductive elimination
Base NaOt-Bu, LHMDS, Cs₂CO₃ (1.2-2.0 equiv.)Deprotonates amine for coordination to Pd
Solvent Toluene, 1,4-Dioxane (anhydrous)Anhydrous, aprotic reaction medium
Temperature 80-110 °CProvides thermal energy for the reaction

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Experimental Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask, Condenser) start->setup charge Charge Flask with Solids: - Quinoline Substrate - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ setup->charge inert Evacuate and Backfill with Inert Gas (3x) charge->inert solvents Add Degassed Solvents: 1. 1,4-Dioxane 2. Water inert->solvents heat Heat Reaction Mixture (e.g., 90 °C) with Stirring solvents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine cool->workup dry Dry Organic Layer (MgSO₄) Filter and Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Characterize Product purify->end

Caption: A typical experimental workflow for cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 247.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and anhydrous potassium carbonate (345.5 mg, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using degassed solvents, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a typical C-N bond formation.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Toluene, anhydrous

  • Standard laboratory glassware (Schlenk tube or flask)

  • Inert atmosphere setup (Glovebox or Schlenk line)

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Add Reactants: Add this compound (247.6 mg, 1.0 mmol) to the tube.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (104.5 µL, 1.2 mmol).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place the tube in a preheated oil bath or heating block at 100 °C and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Strong bases like NaOt-Bu are caustic and moisture-sensitive.

  • Organic solvents are flammable. Avoid open flames.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction - Inactive catalyst (oxidized Pd)- Insufficiently anhydrous conditions- Base is not strong enough or has degraded- Temperature is too low- Use fresh catalyst or pre-catalyst/ligand system.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a fresh, high-purity base (e.g., NaOt-Bu).- Increase reaction temperature in 10 °C increments.
Formation of Side Products - Suzuki: Homocoupling of boronic acid.- Sonogashira: Homocoupling of alkyne (Glaser).- General: Hydrodehalogenation (replacement of Cl with H).- Use a slight excess (1.1-1.2 equiv.) of boronic acid.- For Sonogashira, run under strict anaerobic conditions; consider a copper-free protocol.- Ensure the reaction medium is free of protic sources; use a different base/solvent system.
Poor Reproducibility - Variable quality of reagents or solvents.- Inconsistent inert atmosphere technique.- Catalyst or base degradation over time.- Use reagents from a reliable supplier; purify solvents if necessary.- Standardize the procedure for setting up inert atmosphere reactions.- Store sensitive reagents (catalysts, ligands, strong bases) in a glovebox.

References

Application Notes and Protocols for Reactions Involving 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-8-(trifluoromethoxy)quinoline in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. Among the plethora of quinoline derivatives, this compound stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group at the 8-position significantly enhances the lipophilicity and metabolic stability of the molecule, properties that are highly desirable in drug candidates. This guide provides detailed experimental protocols for key reactions involving this compound, offering researchers a practical resource for the synthesis of advanced quinoline-based compounds.

The reactivity of this compound is primarily dictated by the chloro substituent at the 4-position, which is susceptible to a range of transformations. This application note will focus on three classes of reactions that are fundamental to the elaboration of this quinoline core:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents.

  • Buchwald-Hartwig Amination: A powerful method for the construction of carbon-nitrogen bonds, crucial for synthesizing a diverse range of aminoquinoline derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): A direct approach to introduce various nucleophiles at the 4-position, leveraging the electron-deficient nature of the quinoline ring.

These protocols are designed to be robust and reproducible, providing a solid foundation for researchers in their quest to develop the next generation of quinoline-based therapeutics.

Safety Precautions

Working with this compound and its derivatives requires strict adherence to safety protocols. The related compound, 4-chloro-8-(trifluoromethyl)quinoline, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted with appropriate engineering controls in place.

I. Suzuki-Miyaura Cross-Coupling: Arylation of the Quinoline Core

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3] For this compound, this reaction provides a direct route to 4-aryl-8-(trifluoromethoxy)quinolines, a class of compounds with significant potential in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-8-(trifluoromethoxy)quinoline

This protocol is adapted from a procedure for a similar substrate, 4-chloro-8-tosyloxyquinoline, and is expected to be effective for the target molecule.[4][5]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound40516-42-5247.601.01.0
Phenylboronic acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 247.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and sodium carbonate (2.0 mmol, 212.0 mg).

  • Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-8-(trifluoromethoxy)quinoline.

II. Buchwald-Hartwig Amination: Synthesis of 4-Aminoquinoline Derivatives

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction is instrumental in synthesizing a wide range of 4-amino-8-(trifluoromethoxy)quinoline derivatives, which are of significant interest in drug discovery due to the prevalence of the aminoquinoline scaffold in bioactive molecules.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-X Ar-X R2NH R2NH Ar-NR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Synthesis of 4-(Morpholino)-8-(trifluoromethoxy)quinoline

This protocol is a general procedure that can be adapted for various primary and secondary amines.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound40516-42-5247.601.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.1410 mL-

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 247.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a flame-dried Schlenk tube.

  • Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 104.5 µL).

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(morpholino)-8-(trifluoromethoxy)quinoline.

III. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the direct functionalization of electron-deficient aromatic rings.[8] The quinoline ring, being electron-deficient, readily undergoes SNAr at the 4-position, especially with the activating effect of the ring nitrogen. This method provides a straightforward and often metal-free approach to introduce a variety of nucleophiles.

Mechanistic Principles

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of the reaction is influenced by the electron-withdrawing nature of the aromatic ring and the nucleophilicity of the attacking species.

Diagram of the SNAr Reaction Workflow:

SNAr_Workflow Start Start Select Reactants Select this compound and Nucleophile Start->Select Reactants Reaction Setup Dissolve reactants in a suitable solvent (e.g., DMF, EtOH, or neat) Select Reactants->Reaction Setup Reaction Conditions Heat the reaction mixture (Conventional or Microwave) Reaction Setup->Reaction Conditions Work-up Quench the reaction and perform extractive work-up Reaction Conditions->Work-up Purification Purify the product by crystallization or column chromatography Work-up->Purification Characterization Characterize the final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Detailed Experimental Protocol: Synthesis of 4-(Phenoxy)-8-(trifluoromethoxy)quinoline

This protocol describes the reaction of this compound with a phenoxide nucleophile.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound40516-42-5247.601.01.0
Phenol108-95-294.111.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.211.51.5
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.0910 mL-

Procedure:

  • To a round-bottom flask, add phenol (1.1 mmol, 103.5 mg) and anhydrous DMF (5 mL).

  • Add potassium carbonate (1.5 mmol, 207.3 mg) to the solution and stir for 15 minutes at room temperature to form the potassium phenoxide in situ.

  • Add a solution of this compound (1.0 mmol, 247.6 mg) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenoxy)-8-(trifluoromethoxy)quinoline.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthetic manipulation of this compound. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions are powerful tools that enable the introduction of a wide range of functionalities at the 4-position of the quinoline ring. The strategic application of these methods will undoubtedly facilitate the discovery and development of novel quinoline-based compounds with significant therapeutic potential. As with any synthetic procedure, optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcomes.

References

Application Notes & Protocols: 4-Chloro-8-(trifluoromethoxy)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient therapeutic development. Quinoline, a nitrogen-containing heterocyclic compound, has long been recognized as such a scaffold, forming the core of numerous approved drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling researchers to fine-tune its pharmacological properties.[1][5]

This guide focuses on a specific, highly promising derivative: 4-Chloro-8-(trifluoromethoxy)quinoline . This compound synergistically combines the proven biological relevance of the quinoline core with the powerful physicochemical advantages conferred by the trifluoromethoxy (-OCF3) group. The strategic placement of these functionalities creates a versatile and potent starting point for novel drug candidates.

The trifluoromethoxy group is a key tool in modern medicinal chemistry for enhancing a molecule's drug-like properties.[6][7] Its strong electron-withdrawing nature and high lipophilicity can significantly improve:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation and potentially increasing the drug's half-life.[6][8]

  • Membrane Permeability: Enhanced lipophilicity can facilitate the passage of the molecule across biological membranes, improving bioavailability and access to intracellular targets.[6][9]

  • Target Binding: The unique electronic properties of the -OCF3 group can lead to stronger and more specific interactions with biological targets.[9]

Furthermore, the chlorine atom at the 4-position of the quinoline ring is a reactive "handle." It is susceptible to nucleophilic substitution, providing a straightforward chemical gateway for introducing a vast array of functional groups and building diverse compound libraries.[10][11] This strategic combination makes this compound a molecule of significant interest for researchers, scientists, and drug development professionals.

PART 1: Potential Therapeutic Applications & Rationale

The unique structural features of this compound suggest its utility as a foundational scaffold for developing inhibitors against several classes of therapeutic targets.

Oncology: Targeting Kinase Signaling and Cell Proliferation

Rationale: The quinoline scaffold is present in several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib.[12] These drugs function by blocking key signaling pathways that drive cancer cell growth, proliferation, and survival. Many quinoline derivatives exhibit anticancer activity by inhibiting DNA synthesis or inducing apoptosis (programmed cell death).[5][13] The addition of the -OCF3 group can enhance the potency and pharmacokinetic profile of these agents, potentially leading to more effective and durable responses.

Potential Targets:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in oncogenic signaling.[12][14]

  • PI3K/mTOR Pathway: A central regulator of cell growth and metabolism, which has been successfully targeted by quinoline-based molecules.[12]

Experimental Workflow for Oncology Drug Discovery:

G A Start: this compound B Library Synthesis via Nucleophilic Substitution at C4 A->B Versatile Scaffold C Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on MCF-7, H460 cell lines) B->C Diverse Derivatives D Hit Identification (IC50 < 10 µM) C->D Identify Potent Compounds E Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition Assay) D->E Determine Mechanism F Lead Compound Selection E->F Select Best Candidate G In Silico ADMET & Docking Studies F->G Predict Drug-like Properties H Lead Optimization (SAR Studies) G->H Refine Structure I In Vivo Efficacy Studies (Xenograft Models) H->I Preclinical Testing

Caption: Drug discovery workflow starting from the title compound.

Infectious Diseases: Anti-Malarial and Anti-Bacterial Agents

Rationale: Quinoline derivatives are historically significant in the fight against infectious diseases. Chloroquine and mefloquine are classic examples of quinoline-based antimalarial drugs.[3] The scaffold's mechanism often involves interfering with processes essential for the pathogen's survival.[3] Fluoroquinolones are a major class of antibiotics.[3] The enhanced metabolic stability and cell permeability from the trifluoromethoxy group could help overcome drug resistance mechanisms and improve efficacy.

Potential Targets:

  • Plasmodium falciparum: The parasite responsible for the most severe form of malaria.[3]

  • Bacterial DNA Gyrase/Topoisomerase IV: The targets of fluoroquinolone antibiotics.

  • Other Pathogens: The broad-spectrum potential of quinolines suggests possible activity against viruses and fungi.[1]

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to explore the potential of this compound.

Protocol 1: Library Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize a small, diverse library of 4-substituted-8-(trifluoromethoxy)quinoline derivatives for initial screening. This protocol uses a simple primary amine as the nucleophile.

Causality: The chlorine at the C4 position of the quinoline ring is activated towards nucleophilic attack. This reaction is a robust and high-yielding method to introduce chemical diversity, which is the first step in exploring the structure-activity relationship (SAR).

Materials:

  • This compound (CAS: 40516-42-5)[15]

  • Selected primary amine (e.g., n-butylamine, aniline, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Reaction vial (microwave or conventional)

  • Stir bar

  • TLC plates, HPLC, LC-MS for reaction monitoring and characterization

  • Silica gel for purification

Procedure:

  • To a 10 mL reaction vial, add this compound (1.0 eq, e.g., 100 mg).

  • Add the selected primary amine (1.2 eq).

  • Add DIPEA (2.0 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Add solvent (NMP or DMSO, ~2 mL).

  • Seal the vial and heat the reaction mixture to 120-140 °C. The reaction can be performed using conventional heating (6-12 hours) or in a microwave reactor (30-60 minutes for faster optimization).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-amino-8-(trifluoromethoxy)quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic (anti-proliferative) activity of the synthesized quinoline derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized quinoline derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Generic Kinase Inhibition Assay (Example: EGFR)

Objective: For hits identified in the cytotoxicity screen, determine if their mechanism of action involves direct kinase inhibition.

Causality: Many quinoline-based anticancer drugs are ATP-competitive kinase inhibitors.[14] This assay measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase, providing direct evidence of target engagement.

G cluster_0 Kinase Signaling Pathway cluster_1 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Translation Protein Synthesis mTOR->Translation Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Quinoline Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Generic kinase signaling pathway targeted by inhibitors.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized quinoline derivatives

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kit

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • Kinase buffer.

    • Test compound at various concentrations.

    • EGFR kinase.

    • Substrate peptide.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5-10 µL. Incubate the plate at room temperature for 60 minutes.

  • Detect ATP Depletion: The ADP-Glo™ assay works in two steps.

    • Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Step 2: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP. This new ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal (or percent inhibition relative to controls) against the log of the inhibitor concentration. Calculate the IC50 value using non-linear regression.

PART 3: Data Presentation

All quantitative data from screening and SAR studies should be summarized for clear comparison.

Table 1: Summary of Biological Activity for Synthesized Derivatives

Compound IDR-Group (at C4)Cytotoxicity IC50 (µM) [MCF-7 Cells]Kinase Inhibition IC50 (µM) [EGFR]
CTQ-01 n-Butylamino15.2> 50
CTQ-02 Anilino2.80.9
CTQ-03 Benzylamino8.912.5
CTQ-04 Morpholino5.63.1
ControlGefitinib0.50.02

Note: Data shown is hypothetical and for illustrative purposes only.

References

The Strategic Role of 4-Chloro-8-(trifluoromethoxy)quinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its presence in a multitude of compounds with diverse biological activities.[1][2] From the historical significance of quinine in combating malaria to the development of modern anticancer agents, the versatility of the quinoline scaffold is well-documented.[3][4] Within this privileged class of heterocycles, 4-Chloro-8-(trifluoromethoxy)quinoline emerges as a highly valuable and strategic building block for medicinal chemists. Its unique substitution pattern, featuring a reactive chloro group at the 4-position and a lipophilic, metabolically stable trifluoromethoxy group at the 8-position, offers a powerful platform for the synthesis of novel drug candidates.

The chlorine atom at the C4 position serves as a versatile synthetic handle, readily participating in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, including amines, anilines, and other nucleophiles, which are crucial for modulating the pharmacological profile of the resulting molecules. The trifluoromethoxy (-OCF3) group at the C8 position significantly influences the physicochemical properties of the molecule. Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers distinct advantages in drug design, including increased lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[5]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of new therapeutic agents.

Synthesis of this compound: A Plausible Synthetic Pathway

The logical starting material for this synthesis is 2-(trifluoromethoxy)aniline. The proposed synthetic workflow is as follows:

Synthesis_Workflow A 2-(Trifluoromethoxy)aniline C Intermediate Anilinomethylenemalonate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 8-(Trifluoromethoxy)quinolin-4-ol C->D Thermal Cyclization E This compound D->E Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 8-(Trifluoromethoxy)quinolin-4-ol via Gould-Jacobs Reaction

This protocol is adapted from the general procedure for the Gould-Jacobs reaction.

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl (ethoxymethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl (ethoxymethylene)malonate.

  • Heat the mixture to approximately 120-130°C for 1-2 hours to facilitate the initial condensation reaction, during which ethanol will distill off.

  • In a separate flask equipped with a reflux condenser, heat the high-boiling point solvent to approximately 250°C.

  • Slowly and cautiously add the pre-heated reaction mixture from step 2 to the hot solvent.

  • Maintain the reaction at reflux for 30-60 minutes to effect the thermal cyclization.

  • Cool the reaction mixture and add a non-polar solvent such as hexane to precipitate the crude 8-(trifluoromethoxy)quinolin-4-ol.

  • Collect the solid product by vacuum filtration, wash with hexane, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Chlorination of 8-(Trifluoromethoxy)quinolin-4-ol

This protocol describes the conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline product.

Materials:

  • 8-(Trifluoromethoxy)quinolin-4-ol

  • Phosphorus oxychloride (POCl3)

  • Standard laboratory glassware for reactions with corrosive reagents

Procedure:

  • In a round-bottom flask, carefully add 8-(trifluoromethoxy)quinolin-4-ol to an excess of phosphorus oxychloride with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.

  • Collect the solid this compound by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Molecules

The strategic placement of the reactive chloro group at the 4-position makes this compound an ideal scaffold for the synthesis of diverse libraries of compounds for biological screening. The primary application lies in its use as a key intermediate in the development of potential anticancer and antimalarial agents.

Anticancer Drug Discovery

The 4-anilinoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[8] The synthesis of 4-anilino-8-(trifluoromethoxy)quinoline derivatives can be readily achieved through nucleophilic aromatic substitution.

Anticancer_Workflow A This compound C 4-Anilino-8-(trifluoromethoxy)quinoline Derivative A->C Nucleophilic Aromatic Substitution B Substituted Aniline B->C D Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) C->D E Lead Compound for Anticancer Drug Development D->E

Caption: Workflow for the synthesis and evaluation of anticancer agents.

Materials:

  • This compound

  • Substituted aniline (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl or acetic acid)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted aniline.

  • If required, add a catalytic amount of an acid to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 4-anilino-8-(trifluoromethoxy)quinoline derivative.

Quantitative Data for Structurally Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Anilino-7-fluoroquinolinesBGC-823 (Gastric)3.63 - 11.10[9]
4-Anilino-8-methoxyquinolinesHeLa (Cervical)> 10[9]
4-(Pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35[10]

This data underscores the potential for potent anticancer activity within the 4-anilinoquinoline class, suggesting that derivatives of this compound are promising candidates for investigation.

Antimalarial Drug Discovery

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[11] The mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This compound serves as an excellent starting material for the synthesis of novel 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum.

Antimalarial_Workflow A This compound C 4-Amino-8-(trifluoromethoxy)quinoline Derivative A->C Nucleophilic Aromatic Substitution B Aliphatic Amine B->C D In vitro Antiplasmodial Assay (e.g., against P. falciparum) C->D E Lead Compound for Antimalarial Drug Development D->E

Caption: Workflow for the synthesis and evaluation of antimalarial agents.

Materials:

  • This compound

  • Aliphatic amine (e.g., N,N-dimethylethane-1,2-diamine) (2-3 equivalents)

  • Optional: High-boiling point solvent or neat reaction conditions

  • Standard laboratory glassware

Procedure:

  • Combine this compound with an excess of the desired aliphatic amine. The reaction can be performed neat or in a high-boiling point solvent.

  • Heat the reaction mixture to 120-130°C and maintain for 6-8 hours with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by precipitation, recrystallization, or column chromatography.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique electronic and physicochemical properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the development of compounds with potentially enhanced pharmacological profiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound in the pursuit of new anticancer and antimalarial drugs. Further investigation into the biological activities of derivatives of this compound is highly warranted and is expected to yield promising lead compounds for future drug development programs.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on 4-Chloro-8-(trifluoromethoxy)quinoline, a highly versatile building block for the synthesis of novel heterocyclic compounds. The strategic placement of a trifluoromethoxy group at the 8-position offers significant advantages in drug design, including enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily participating in various transformations.[3] This document provides a comprehensive overview of key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline and its derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The core structure's rigidity and aromatic nature make it an ideal platform for interacting with biological targets. The substituent at the 4-position is particularly crucial for the biological activity of many quinoline-based drugs.[3]

The starting material, this compound, offers two key features for synthetic manipulation:

  • The C4-Chloro Group: The carbon at the C4-position is electron-deficient due to the electron-withdrawing effect of the quinoline nitrogen, making it highly susceptible to nucleophilic attack. This allows for the displacement of the chloride leaving group in SNAr reactions.[3][6]

  • The C8-Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere of other groups like methoxy or chloro, but with unique electronic properties. It is highly lipophilic and acts as a weak electron-withdrawing group, influencing the reactivity of the quinoline ring and often enhancing the metabolic stability of the final compound.

This guide explores the primary pathways for elaborating this scaffold into more complex, novel heterocyclic systems.

Synthetic Pathways and Strategies

The functionalization of this compound can be approached through several high-yield, reliable synthetic routes. The choice of method depends on the desired C-N, C-O, C-S, or C-C bond formation.

G cluster_0 Primary Transformations cluster_1 Resulting Scaffolds cluster_2 Advanced Heterocyclic Systems (via Annulation) start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH₂ / R-OH / R-SH suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd(0), Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH₂ Pd(0), Ligand, Base amino_q 4-Amino/Alkoxy/Thio- Quinolines snar->amino_q aryl_q 4-Aryl- Quinolines suzuki->aryl_q amino_q2 4-Amino- Quinolines buchwald->amino_q2 fused Fused Polycyclic Systems (e.g., Quinolino[4,3-b]benzodiazepines) amino_q->fused Intramolecular Cyclization linked Linked Hetero-biaryl Systems aryl_q->linked amino_q2->fused Further Functionalization caption Synthetic pathways from the core scaffold.

Caption: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for introducing functionalities at the C4 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, and its rate is enhanced by the electron-withdrawing nature of the quinoline nitrogen.[3][7]

  • C-N Bond Formation: Reaction with primary or secondary amines yields 4-aminoquinoline derivatives. These reactions are often performed at elevated temperatures, sometimes with acid or base catalysis to modulate reactivity.[8][9] For example, reacting with a diamine can lead to compounds with potential applications as anticancer agents.[9]

  • C-O Bond Formation: Alkoxides or phenoxides react to form 4-alkoxy or 4-aryloxy quinolines. These reactions typically require a strong base (e.g., NaH) to deprotonate the alcohol or phenol.

  • C-S Bond Formation: Thiolates readily displace the chloride to form 4-thioether derivatives, which can be further oxidized to sulfoxides or sulfones if desired.

Causality Behind Experimental Choices: Conventional heating is often sufficient but can require long reaction times.[3] Microwave-assisted synthesis is an excellent alternative for accelerating these reactions, often leading to cleaner products and higher yields in significantly shorter times. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the charged intermediate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

To form a C-C bond at the C4-position, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool. This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[10][11]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the 4-chloroquinoline to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd_complex L₂Pd(II)(Ar)Cl pd0->pd_complex Ar-Cl transmetal Transmetalation pd_r L₂Pd(II)(Ar)(Ar') pd_complex->pd_r [Ar'B(OH)₃]⁻ pd_r->pd0 red_elim Reductive Elimination product Ar-Ar' pd_r->product reagents_in1 4-Cl-Quinoline reagents_in2 Ar'-B(OH)₂ + Base caption Simplified Suzuki-Miyaura catalytic cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: For aryl chlorides, which are less reactive than bromides or iodides, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often required to facilitate the challenging oxidative addition step.[12] A pre-formed Pd(0) source like Pd(PPh₃)₄ can also be effective.[10]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.[12]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and functional-group-tolerant method for forming C-N bonds.[13][14] It often succeeds where traditional SNAr reactions fail, particularly with less nucleophilic amines or sterically hindered substrates.

Mechanism Insight: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the deprotonation of the amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination to yield the arylamine product.[13][15]

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art, promoting both the oxidative addition and the final reductive elimination steps.[14][16]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[15]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. 4-Chloro-8-(trifluoromethyl)quinoline is an irritant; avoid inhalation and contact with skin and eyes.[17] Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle under an inert atmosphere (N₂ or Ar).

Protocol 1: SNAr Synthesis of N-benzyl-8-(trifluoromethoxy)quinolin-4-amine

This protocol describes a typical nucleophilic aromatic substitution with an amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a round-bottom flask, add this compound and anhydrous K₂CO₃.

  • Add DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting quinoline.

  • Add benzylamine to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Suzuki Coupling for Synthesis of 4-phenyl-8-(trifluoromethoxy)quinoline

This protocol details a standard Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂), combine this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add K₂CO₃, followed by a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling N₂ through the solution for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12-18 hours.

  • Monitor Progress: Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers. Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS.

Protocol 3: Buchwald-Hartwig Amination for Synthesis of N-phenyl-8-(trifluoromethoxy)quinolin-4-amine

This protocol outlines a modern C-N coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add this compound.

  • Evacuate and backfill the flask with N₂ (3x).

  • Add anhydrous toluene, followed by aniline via syringe.

  • Heat the mixture to 110 °C and stir for 8-16 hours.

  • Monitor Progress: Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with EtOAc (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate and purify by column chromatography.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS.

Data Summary and Expected Outcomes

The following table provides a generalized summary of expected outcomes for the described transformations. Actual yields will vary based on the specific nucleophile/coupling partner and reaction optimization.

Reaction TypeReagentsProduct ClassTypical YieldKey Considerations
SNAr Amines, Alcohols, Thiols4-Substituted Quinolines60-95%Nucleophile strength; steric hindrance.
Suzuki Coupling Arylboronic Acids4-Aryl-Quinolines50-90%Choice of ligand is critical for aryl chlorides.[12]
Buchwald-Hartwig Primary/Secondary Amines4-Amino-Quinolines65-95%Requires inert atmosphere; sensitive to air/moisture.[13]

Conclusion and Future Directions

This compound is a powerful and adaptable starting material for generating diverse libraries of novel heterocyclic compounds. The protocols outlined herein for SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide reliable pathways to functionalize the C4 position. The resulting products serve not only as novel chemical entities for biological screening but also as advanced intermediates for further synthetic elaboration, such as intramolecular cyclization (annulation) to create fused polycyclic systems of high interest in medicinal chemistry. The continued exploration of these synthetic routes will undoubtedly lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into the quinoline core can significantly enhance a molecule's pharmacological profile.[1][2] The trifluoromethoxy group is a powerful modulator of physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]

The 4-chloro-8-(trifluoromethoxy)quinoline moiety, in particular, serves as a versatile intermediate for the synthesis of a diverse array of novel drug candidates. The chlorine atom at the 4-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities. This allows for the systematic exploration of the chemical space around the quinoline core, a critical step in lead optimization and the development of new therapeutics. For instance, derivatives of 4-chloro-8-(trifluoromethyl)quinoline are utilized in the discovery of potent antagonists for the CRTh2 (DP2) receptor, which are being investigated for the treatment of asthma and other inflammatory diseases.[3]

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, detailing established protocols and the underlying chemical principles.

Synthetic Strategy: A Multi-Step Approach to the Quinoline Core

The synthesis of this compound is typically achieved through a multi-step sequence, often beginning with a substituted aniline. Two classical and highly effective methods for constructing the quinoline ring system are the Gould-Jacobs reaction and the Vilsmeier-Haack reaction.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[4][5][6] The general sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[4][5] Subsequent hydrolysis, decarboxylation, and chlorination steps yield the desired 4-chloroquinoline.

A plausible pathway for the synthesis of this compound using this approach would commence with 2-(trifluoromethoxy)aniline. The key steps are outlined below:

  • Condensation: Reaction of 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the corresponding anilidomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.[5] This step often requires high-boiling point solvents like diphenyl ether or can be facilitated by microwave irradiation to improve yields and reduce reaction times.[5][7]

  • Saponification and Decarboxylation: Hydrolysis of the ester to the carboxylic acid, followed by decarboxylation upon heating, to produce 4-hydroxy-8-(trifluoromethoxy)quinoline.[4]

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the final product, this compound.[8]

Diagram of the Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_start Starting Materials start1 2-(trifluoromethoxy)aniline intermediate1 Anilidomethylenemalonate Intermediate start1->intermediate1 Condensation start2 Diethyl Ethoxymethylenemalonate start2->intermediate1 intermediate2 Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (e.g., Diphenyl Ether, Heat) intermediate3 4-Hydroxy-8-(trifluoromethoxy)quinoline intermediate2->intermediate3 Saponification & Decarboxylation final_product This compound intermediate3->final_product Chlorination (POCl₃)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction offers an alternative and efficient route to functionalized quinolines. This reaction typically involves the cyclization of an N-arylacetamide using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[9] This method can directly yield 2-chloro-3-formylquinolines, which can be further modified.[9] While a direct synthesis of the target molecule might require a modified substrate, the principles of the Vilsmeier-Haack reaction are highly relevant to quinoline chemistry.

The general steps involve:

  • Preparation of the Acetanilide: Acylation of the corresponding aniline.

  • Vilsmeier Cyclization: Treatment of the acetanilide with the Vilsmeier reagent (POCl₃/DMF) followed by heating to induce cyclization and formation of the quinoline ring.[10]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of analogous quinoline derivatives. Researchers should optimize these conditions for the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 4-Hydroxy-8-(trifluoromethoxy)quinoline via Gould-Jacobs Reaction

Materials:

  • 2-(trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine equimolar amounts of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., 100-120 °C) with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove any ethanol formed under reduced pressure.

Step 2: Thermal Cyclization

  • Add the crude anilidomethylenemalonate intermediate to a flask containing a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[11]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the cyclized product.

  • Add a non-polar solvent like cyclohexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with a cold non-polar solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • To decarboxylate, heat the carboxylic acid intermediate above its melting point until gas evolution ceases. Alternatively, refluxing in a high-boiling solvent can also effect decarboxylation.

  • The resulting solid, 4-hydroxy-8-(trifluoromethoxy)quinoline, can be purified by recrystallization.

Protocol 2: Chlorination of 4-Hydroxy-8-(trifluoromethoxy)quinoline

Materials:

  • 4-hydroxy-8-(trifluoromethoxy)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Reaction flask with reflux condenser

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

  • In a fume hood, carefully add 4-hydroxy-8-(trifluoromethoxy)quinoline to an excess of phosphorus oxychloride in a reaction flask.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction that will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Compound Molecular Formula Molecular Weight Melting Point (°C) Expected ¹H NMR & ¹³C NMR Signals
This compoundC₁₀H₅ClF₃NO247.6080-82[3][12]Aromatic protons and carbons characteristic of the quinoline ring, signals corresponding to the trifluoromethoxy group.
4-Hydroxy-8-(trifluoromethyl)quinoline*C₁₀H₆F₃NO213.16Not specifiedAromatic protons and carbons, a signal for the hydroxyl proton.

*Note: Data for the 8-(trifluoromethyl) analog is provided for reference.[13]

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. [14][15][16]

  • Handling: Always handle phosphorus oxychloride in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[17][18]

  • Reactivity: It reacts violently with water, releasing heat and toxic gases.[14][15] Ensure all glassware is dry and avoid contact with moisture.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[14][16] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[16] If inhaled, move to fresh air and seek medical attention.[14][15]

  • Spills: Small spills can be absorbed with an inert material like vermiculite or dry sand.[18] Do not use water for cleanup.[18]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]

Conclusion and Future Perspectives

The synthetic routes outlined provide a robust framework for the laboratory-scale production of this compound. This key intermediate opens the door to a vast library of derivatives through nucleophilic substitution at the 4-position.[19] The continued exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents with enhanced pharmacological properties, driven by the unique contributions of the trifluoromethoxy group. The versatility of this building block ensures its continued relevance in the fields of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this compound is limited, we can extrapolate from its close structural analog, 4-Chloro-8-(trifluoromethyl)quinoline, to guide our purification method development.

PropertyValue (this compound)Value (4-Chloro-8-(trifluoromethyl)quinoline - Analog)
Molecular Formula C₁₀H₅ClF₃NOC₁₀H₅ClF₃N
Molecular Weight 247.60 g/mol 231.60 g/mol
Appearance White to light yellow crystalline powder (presumed)White to light yellow crystal powder
Melting Point Not available80-82 °C
Boiling Point Not available265.5 °C (Predicted)
Solubility Expected to have low solubility in water and good solubility in organic solvents like chloroform, methanol, ethyl acetate, and dichloromethane.Low solubility in water; Soluble in Chloroform, Methanol.[1]

Note: The properties for this compound are estimated based on its structure and data from its trifluoromethyl analog. Experimental verification is recommended.

Troubleshooting and Purification Method Selection

The choice of purification method is dictated by the nature and quantity of impurities present in the crude product. The following flowchart provides a decision-making framework for selecting the most appropriate purification strategy.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid distillation Distillation (High Vacuum) start->distillation If thermally stable and volatile impurities is_oily Is the crude material an oil or tar? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_oily->column_chromatography high_purity_check Purity > 98%? recrystallization->high_purity_check column_chromatography->high_purity_check distillation->high_purity_check final_product Pure Product high_purity_check->final_product Yes further_purification Consider further purification (e.g., prep-HPLC) high_purity_check->further_purification No further_purification->column_chromatography

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. Can I still use recrystallization?

A1: It is generally not advisable to directly recrystallize a highly impure, oily product. Oily impurities can interfere with crystal lattice formation, leading to poor recovery and purity. In this scenario, it is recommended to first perform column chromatography to remove the bulk of the impurities and obtain a solid material, which can then be further purified by recrystallization if necessary.

Q2: What are the most likely impurities in my crude product?

A2: The impurities will largely depend on the synthetic route. Common impurities in quinoline synthesis can include:

  • Unreacted starting materials: Such as the corresponding aniline derivative.

  • Isomeric byproducts: Depending on the cyclization strategy, other regioisomers may form.

  • Over-chlorinated or under-chlorinated species: If a chlorinating agent like phosphorus oxychloride is used.[2]

  • Polymeric or tarry materials: These are common in acid-catalyzed cyclization reactions.[3]

Q3: I performed a recrystallization, but my yield is very low. What could be the reason?

A3: Low yield in recrystallization can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals.

  • The chosen solvent is too good a solvent: An ideal recrystallization solvent should have high solubility at elevated temperatures and low solubility at room or lower temperatures.

Q4: How do I choose the right eluent system for column chromatography?

A4: The selection of an appropriate eluent system is critical for successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective for crude materials that are already in a solid or semi-solid state with relatively high purity (>85%).

Step-by-Step Methodology:

  • Solvent Selection: Based on the solubility of the analogous 4-Chloro-8-(trifluoromethyl)quinoline in methanol, a good starting solvent for recrystallization is methanol or ethanol.[1][2] A solvent mixture, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This technique is ideal for purifying oily crude products or for separating mixtures with multiple components.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase for this compound.

  • Eluent System Selection: As determined by TLC analysis, a common eluent system for quinoline derivatives is a mixture of hexanes and ethyl acetate. A starting gradient of 5-10% ethyl acetate in hexanes is recommended.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect the eluate in a series of fractions. Monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, inexpensive, and can yield very pure crystals.Can have lower yields, not suitable for oily or highly impure materials.Final purification step for solid materials.
Column Chromatography Versatile, can separate complex mixtures and oily substances.More time-consuming, requires larger volumes of solvents.Purification of crude reaction mixtures, especially those containing multiple components or tars.
Distillation Effective for separating compounds with different boiling points.Requires the compound to be thermally stable and volatile. Not suitable for removing non-volatile impurities.Purification of thermally stable liquids with volatile impurities.

Logical Relationships in Purification

The following diagram illustrates the logical flow of a multi-step purification process, often necessary for achieving high purity.

Purification_Strategy crude Crude Product initial_cleanup Initial Cleanup (e.g., Liquid-Liquid Extraction) crude->initial_cleanup bulk_purification Bulk Purification (Column Chromatography) initial_cleanup->bulk_purification final_polishing Final Polishing (Recrystallization) bulk_purification->final_polishing analytical_check Purity Analysis (HPLC, NMR) final_polishing->analytical_check pure_product High-Purity Product analytical_check->pure_product

Caption: A typical multi-step purification workflow.

References

Technical Support Center: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline, a critical intermediate in pharmaceutical and materials science research. As Senior Application Scientists, we have compiled this resource to address common challenges and side reactions encountered during its synthesis, offering field-proven insights and troubleshooting strategies.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is consistently low, and I observe multiple unidentified spots on my TLC plate. What are the likely side reactions?

Answer: Low yields and the presence of multiple byproducts in the synthesis of this compound often stem from several competing reactions. The specific side products depend on the synthetic route employed, but common culprits include incomplete cyclization, over-chlorination, and undesired electrophilic substitution.

One of the primary synthetic routes involves the cyclization of a substituted aniline precursor. During this process, incomplete ring closure can lead to the persistence of starting materials or the formation of linear intermediates. Additionally, the chlorination step, typically performed with reagents like phosphorus oxychloride (POCl₃), can be aggressive.[1] Over-chlorination may occur, leading to the formation of di- or tri-chlorinated quinoline species, which can be difficult to separate from the desired product.

Another potential issue is the formation of isomers. Depending on the precise reaction conditions and the nature of the substituents on the aniline precursor, cyclization can sometimes occur at different positions, leading to a mixture of quinoline isomers.[2]

Question 2: I am observing a significant amount of a byproduct that appears to be a hydroxylated quinoline. What is causing this and how can I prevent it?

Answer: The presence of a hydroxylated quinoline, specifically 4-hydroxy-8-(trifluoromethoxy)quinoline, is a common issue and indicates incomplete chlorination. The synthesis often proceeds through this 4-hydroxy intermediate, which is then converted to the final 4-chloro product.[1]

Several factors can contribute to incomplete chlorination:

  • Insufficient Chlorinating Agent: Ensure that a sufficient molar excess of the chlorinating agent (e.g., POCl₃) is used.

  • Reaction Temperature and Time: The chlorination reaction may require elevated temperatures and sufficient time to go to completion. Monitor the reaction by TLC until the 4-hydroxy intermediate is no longer observed.

  • Moisture: The presence of water in the reaction mixture can quench the chlorinating agent, leading to the formation of phosphoric acid and reducing the efficiency of the chlorination. Ensure all glassware is thoroughly dried and use anhydrous solvents.

To address this, consider increasing the amount of chlorinating agent, extending the reaction time, or raising the reaction temperature. A thorough workup to remove any residual water before the chlorination step is also crucial.

Question 3: My final product is difficult to purify, showing persistent impurities even after column chromatography. What are some effective purification strategies?

Answer: The purification of this compound can be challenging due to the presence of structurally similar byproducts. If standard column chromatography is insufficient, consider the following strategies:

  • Recrystallization: This is often a highly effective method for purifying solid compounds. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for quinoline derivatives include ethanol, methanol, and hexane/ethyl acetate mixtures.[3]

  • Acid-Base Extraction: Quinolines are basic compounds and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated quinoline can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is a more resource-intensive technique.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethoxy group in this synthesis and in the final product?

A1: The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the quinoline ring.[4] In the context of drug development, its presence can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] During the synthesis, its electron-withdrawing nature can affect the reactivity of the aniline precursor and the quinoline ring, potentially influencing the regioselectivity of the cyclization and subsequent reactions. The high stability of the C-F bonds also makes the trifluoromethoxy group resistant to metabolic degradation.[4]

Q2: Are there alternative methods for the chlorination step besides using phosphorus oxychloride?

A2: While phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting 4-hydroxyquinolines to 4-chloroquinolines, other reagents can also be used.[6] These include:

  • Phosphorus pentachloride (PCl₅): Another powerful chlorinating agent that can be used, sometimes in combination with POCl₃.[6]

  • Thionyl chloride (SOCl₂): Can also be effective, although it may require different reaction conditions.[6]

The choice of chlorinating agent can influence the reaction profile and the formation of byproducts. It is important to consult the literature for specific protocols and safety precautions associated with each reagent.

Q3: Can the Vilsmeier-Haack reaction be a source of side products in related syntheses?

A3: Yes, if the synthesis involves a formylation step using a Vilsmeier reagent (typically formed from DMF and POCl₃), side reactions can occur. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7][8] With activated rings like anilines, formylation can occur at multiple positions, leading to a mixture of isomers.[9][10] The reaction conditions must be carefully controlled to achieve the desired regioselectivity. In the context of quinoline synthesis, if an aniline derivative is subjected to Vilsmeier-Haack conditions, formylation could compete with the desired cyclization pathway.

Experimental Workflow & Diagrams

To provide a clearer understanding of the synthetic process and potential pitfalls, a generalized workflow and a troubleshooting decision tree are presented below.

Generalized Synthetic Workflow

The synthesis of this compound typically follows a multi-step process, often starting from a substituted aniline. A common route is the Gould-Jacobs reaction followed by chlorination.

Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Aniline 2-(Trifluoromethoxy)aniline Condensation_Product Condensation Product Aniline->Condensation_Product Malonate Diethyl (ethoxymethylene)malonate Malonate->Condensation_Product Cyclization_Intermediate 4-Hydroxy-8-(trifluoromethoxy)quinoline Condensation_Product->Cyclization_Intermediate Thermal Cyclization Final_Product This compound Cyclization_Intermediate->Final_Product Chlorination (e.g., POCl₃)

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing and addressing common issues during the synthesis.

Troubleshooting Decision Tree cluster_cyclization Cyclization Issues cluster_chlorination Chlorination Issues cluster_purification Purification Strategies Start Low Yield / Multiple Spots on TLC Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Chlorination Check Chlorination Step Start->Check_Chlorination Purification_Issues Difficulty in Purification Start->Purification_Issues Incomplete_Cyclization Incomplete Cyclization? Check_Cyclization->Incomplete_Cyclization Hydroxy_Impurity 4-Hydroxy Impurity Present? Check_Chlorination->Hydroxy_Impurity Recrystallize Attempt Recrystallization Purification_Issues->Recrystallize Incomplete_Cyclization->Check_Chlorination No Increase_Temp_Time Increase Reaction Time/Temp Incomplete_Cyclization->Increase_Temp_Time Yes Check_Catalyst Check Catalyst/Solvent Increase_Temp_Time->Check_Catalyst Hydroxy_Impurity->Purification_Issues No Increase_Chlorinating_Agent Increase Chlorinating Agent Hydroxy_Impurity->Increase_Chlorinating_Agent Yes Check_Moisture Ensure Anhydrous Conditions Increase_Chlorinating_Agent->Check_Moisture Acid_Base_Extraction Perform Acid-Base Extraction Recrystallize->Acid_Base_Extraction Prep_HPLC Consider Preparative HPLC Acid_Base_Extraction->Prep_HPLC

Caption: Troubleshooting decision tree for synthesis issues.

Summary of Key Parameters

The following table summarizes critical parameters that can influence the success of the synthesis.

ParameterRecommended Action/ConsiderationPotential Impact of Deviation
Purity of Starting Materials Use high-purity anilines and reagents.Impurities can lead to side reactions and difficult purification.
Reaction Temperature Optimize for each step (cyclization and chlorination).Too low: incomplete reaction. Too high: decomposition or side reactions.
Reaction Time Monitor by TLC to determine completion.Insufficient time leads to incomplete conversion.
Solvent Use anhydrous solvents, especially for chlorination.Presence of water can deactivate reagents.
Stoichiometry of Reagents Use appropriate molar ratios, especially for the chlorinating agent.Insufficient reagent leads to incomplete reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-8-(trifluoromethoxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and optimized protocols for this versatile chemical intermediate. The unique electronic properties conferred by the 8-(trifluoromethoxy) group make this scaffold highly valuable, but also present specific challenges in reaction optimization.[1][2] This guide will help you navigate these challenges to achieve high-yield, reproducible results.

PART 1: Safety, Handling, and General Properties

Before beginning any experiment, it is critical to understand the properties and safe handling procedures for this compound and related reagents.

Frequently Asked Questions: Safety & Properties

Q1: What are the primary safety concerns when handling this compound?

A1: Like other chloroquinoline derivatives, this compound should be handled with care. It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[3][4][5] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5] Avoid inhalation of dust or vapors and prevent skin and eye contact.[5]

Q2: How does the 8-(trifluoromethoxy) group affect the molecule's properties and reactivity?

A2: The -OCF₃ group is a powerful electron-withdrawing substituent and significantly increases the molecule's lipophilicity.[1] This has several implications:

  • Enhanced Stability: The trifluoromethoxy group is highly stable towards metabolic degradation, a desirable trait in drug discovery.[1][2]

  • Increased Lipophilicity: This property can improve a molecule's ability to cross biological membranes but may also affect its solubility in common reaction solvents.[1]

  • Reactivity: The electron-withdrawing nature of the -OCF₃ group can influence the reactivity of the C4-Cl bond, though its effect is modulated by its position relative to the reaction center. For nucleophilic aromatic substitution (SNAr), electron-withdrawing groups generally activate the ring towards attack.

Q3: What are the most common and effective reaction types for functionalizing this molecule?

A3: The C4-Cl bond is the primary site of reactivity, serving as an excellent leaving group. The most prevalent and powerful methods for its functionalization are palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation).[6] Classical nucleophilic aromatic substitution (SNAr) with potent nucleophiles is also a viable, catalyst-free alternative.[7]

PART 2: Troubleshooting Guide for Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for derivatizing this compound. However, their success hinges on the careful selection of several interdependent parameters.

Section 2.1: Buchwald-Hartwig C-N Cross-Coupling

This reaction is a cornerstone for synthesizing 4-aminoquinoline derivatives, which are prevalent in medicinal chemistry.[8][9]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq), a palladium precatalyst (1-5 mol%), and the corresponding phosphine ligand (1.2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heating: Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Select 2-3 Ligand/Catalyst Systems (e.g., G3/XPhos, G4/RuPhos) D Run Small-Scale Array at Standard Temp (100°C) A->D B Select 2 Bases (e.g., NaOtBu, K3PO4) B->D C Select 1-2 Solvents (e.g., Dioxane, Toluene) C->D E Identify Best System from Phase 1 D->E Analyze LC-MS Yields F Optimize Temperature (80°C, 100°C, 120°C) E->F G Optimize Catalyst Loading (0.5%, 1%, 2%) F->G H Confirm Optimal Conditions G->H I Scale-Up Reaction H->I Proceed to Scale-Up

Caption: A phased approach to optimizing Buchwald-Hartwig amination reactions.

ParameterCommon OptionsRationale & Expert Insights
Pd Precatalyst G3-XPhos, G4-RuPhos, Pd₂(dba)₃Precatalysts (G3, G4) are often more air-stable and provide more consistent results.[10] The choice depends heavily on the nucleophile.
Ligand XPhos, RuPhos, Josiphos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally effective for challenging substrates like aryl chlorides.[10] The choice must be screened empirically.
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic alkoxides are common. Carbonates are milder and useful for base-sensitive functional groups. Solubility of the base is critical.[10]
Solvent Toluene, Dioxane, THF, CPMEThe solvent must dissolve reagents and be stable at high temperatures. Toluene and dioxane are excellent choices.[10]
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides, but can lead to side reactions like hydrodehalogenation or catalyst decomposition.

Q1: My reaction has stalled with significant starting material remaining. What should I investigate first? A1: This is a common issue. Consider these points:

  • Catalyst Deactivation: The active Pd(0) species may have been oxidized or decomposed. Ensure your solvent and reagents are thoroughly degassed and anhydrous. Sometimes, adding a fresh portion of catalyst and ligand can restart a stalled reaction.

  • Insufficient Base Strength/Solubility: The base might not be strong enough or soluble enough to facilitate the catalytic cycle effectively. If using a carbonate, consider switching to a stronger alkoxide like NaOt-Bu.

  • Ligand Incompatibility: The chosen ligand may not be optimal. For electron-rich amines, a more electron-poor ligand might be required, and vice-versa. High-throughput screening can quickly identify a better ligand.[11]

Q2: I'm observing a significant amount of a side product corresponding to the mass of dechlorinated starting material. How can I fix this? A2: This side product is a result of hydrodehalogenation. It often occurs when the reductive elimination step is slow. To minimize it:

  • Lower the Temperature: High temperatures can promote this side reaction. Try running the reaction at the lowest effective temperature (e.g., 80-90 °C).

  • Change the Ligand: Some ligands are more prone to β-hydride elimination, which can lead to this pathway. Screening different ligand classes (e.g., switching from a biarylphosphine to a ferrocenyl-based ligand) can solve the problem.

  • Use a Weaker Base: Sometimes, a very strong base can contribute to side reactions. If using an alkoxide, consider switching to Cs₂CO₃ or K₃PO₄.

Section 2.2: Suzuki-Miyaura C-C Cross-Coupling

This reaction is highly effective for installing aryl or vinyl groups at the 4-position, creating new carbon-carbon bonds.[12]

  • Reaction Setup: To a flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst system, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, often a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitoring & Work-up: Follow the same procedures as described for the Buchwald-Hartwig amination.

  • Purification: After work-up, purify the crude product. Note that removing boron-containing impurities may require an extractive wash with aqueous base or a silica gel plug.

G cluster_0 Reaction Core ArylHalide This compound (Electrophile) Product Coupled Product ArylHalide->Product + BoronicAcid R-B(OH)₂ or R-B(pin) (Nucleophile) BoronicAcid->Product + Catalyst Palladium Source + Ligand Catalyst->Product Base Inorganic Base (e.g., K₂CO₃) Base->Product Activates Boronic Acid Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Product Medium

Caption: Core components for a successful Suzuki-Miyaura cross-coupling.

Q1: My Suzuki reaction is slow and gives a low yield. What are the most common culprits? A1: Several factors could be at play:

  • Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage. Ensure your boronic acid is of high quality or consider using a more stable boronate ester (e.g., a pinacol ester).

  • Incorrect Base/Solvent: The base is crucial for activating the boronic acid. An aqueous base (like K₂CO₃ in a dioxane/water mixture) is often required.[13] If your reaction is anhydrous, it may fail.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is fully inert and that your solvents have been properly degassed.

Q2: I am observing a large amount of a symmetrical biaryl product derived from my boronic acid (homocoupling). How do I stop this? A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or high temperatures.

  • Improve Inert Atmosphere: Rigorously deoxygenate your solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Control Temperature: Running the reaction at a lower temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Slow Addition: If practical, adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, reducing the rate of homocoupling.

Q3: How do I effectively remove palladium and boron impurities during purification? A3: These impurities can be challenging.

  • Palladium Removal: After the reaction, filtering the diluted mixture through a pad of Celite can remove some precipitated palladium. For dissolved palladium, treatment with a scavenger resin (e.g., a thiol-functionalized silica) can be very effective.

  • Boron Removal: Boronic acid impurities can often be removed by performing an extractive work-up with an aqueous base (e.g., 1M NaOH) to form a water-soluble boronate salt. Alternatively, a diol like sorbitol can be added during the aqueous wash to chelate and extract boron species.

PART 3: Troubleshooting Guide for Classical SNAr

For highly activated substrates or very strong nucleophiles, a catalyst-free SNAr reaction is an efficient and economical alternative.[7][14]

  • Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of the desired amine (2.0-10.0 eq).

  • Solvent: The reaction can be run neat (using the amine as the solvent) or in a high-boiling polar aprotic solvent like NMP, DMSO, or isopropanol.[6][14]

  • Heating: Heat the mixture to a high temperature (typically 120-150 °C).[14]

  • Monitoring & Work-up: Monitor by TLC/LC-MS. After cooling, dilute with an appropriate solvent and perform an aqueous work-up to remove excess amine and solvent. The exact procedure will depend on the properties of the product and amine used.

G Start SNAr Reaction Failed (No Product Formation) Q1 Was the reaction temperature high enough? (>120°C) Start->Q1 Sol1 Increase temperature. Re-run reaction. Q1->Sol1 No Q2 Is the nucleophile strong enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Consider adding a non-nucleophilic base (e.g., DIEA) to free the nucleophile. Or switch to a stronger nucleophile. Q2->Sol2 No Q3 Is the solvent appropriate? Q2->Q3 Yes Sol3 Switch to a polar aprotic solvent (e.g., DMSO, NMP) to stabilize the Meisenheimer intermediate. Q3->Sol3 No End Consider Pd-catalyzed (Buchwald-Hartwig) approach. Q3->End Yes

Caption: A decision tree for troubleshooting failed SNAr reactions.

Q1: My SNAr reaction with a primary amine is not proceeding, even at high temperatures. What can I do? A1: This indicates that the activation of the substrate is insufficient for the chosen nucleophile. You have a few options:

  • Increase Temperature/Pressure: Running the reaction in a sealed vessel allows you to exceed the solvent's boiling point, which can often drive a sluggish reaction to completion.

  • Add a Base: If your amine nucleophile is in its salt form (e.g., an HCl salt), a non-nucleophilic base like triethylamine or DIPEA is required to generate the free amine in situ.

  • Consider Acid Catalysis: For quinolines, adding a catalytic amount of a strong acid (e.g., HCl) can protonate the quinoline nitrogen.[15] This makes the ring more electron-deficient and significantly more susceptible to nucleophilic attack.[15]

Q2: Can I use this method for oxygen or sulfur nucleophiles? A2: Yes, but conditions must be adapted. For alkoxides or thiolates, the nucleophile is typically generated in situ by adding a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to the corresponding alcohol or thiol in a polar aprotic solvent like DMF or THF before adding the chloroquinoline.

References

Technical Support Center: Safe Handling and Disposal of 4-Chloro-8-(trifluoromethoxy)quinoline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-8-(trifluoromethoxy)quinoline is a halogenated heterocyclic compound utilized in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1] Its structure, containing both a chlorinated quinoline core and a trifluoromethoxy group, necessitates stringent safety protocols for handling and a dedicated, compliant strategy for waste disposal. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for managing this chemical safely throughout its lifecycle, from initial handling to final waste disposal. The protocols herein are designed to supplement, not replace, the information contained in the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) procedures.

Part 1: Core Safety and Hazard Assessment - FAQs

This section addresses the foundational knowledge required before handling this compound.

Q1: What are the primary hazards associated with this compound?

While a specific, detailed toxicological profile for this compound is not extensively published, its structural analogues provide a strong basis for hazard assessment. The analogous compound, 4-chloro-8-(trifluoromethyl)quinoline, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Quinolines as a class are considered hazardous chemicals, with some being toxic if swallowed or in contact with skin, and suspected of causing genetic defects and cancer.[3]

Scientist's Note: The trifluoromethoxy group is generally considered metabolically stable, but the chlorinated quinoline scaffold is the primary driver of its potential toxicity and its classification as a halogenated organic compound, which has significant implications for waste disposal.[4] Therefore, it is imperative to treat this compound with a high degree of caution and handle it as a hazardous substance at all times.[5][6]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

The use of appropriate PPE is the final and most critical barrier between the researcher and chemical exposure.[7] The minimum required PPE should be selected based on the specific procedures being performed and the potential for exposure.[3]

PPE CategorySpecificationRationale & Governing Standard
Eye Protection Tightly fitting chemical safety goggles and/or a full-face shield.[3][8]Protects against splashes and potential aerosols. Standard eyeglasses are insufficient. Must meet EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or heavy-duty Nitrile).[3]Standard thin nitrile gloves may not provide sufficient protection for prolonged contact. Always inspect gloves before use and change them frequently or immediately upon known contact.[7] Tested according to EN 374.[3]
Body Protection A chemical-resistant lab coat with full-length sleeves, full-length pants, and closed-toe shoes.[3]Ensures no skin is exposed. For procedures with a high risk of splashing, a chemical-resistant apron or a full suit is recommended.[3][9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors and dusts).[3][6]Required when handling the solid compound outside of a certified chemical fume hood, when generating aerosols, or during spill cleanup. Use is governed by your institution's respiratory protection program and OSHA standards.[10]
Q3: What are the correct storage conditions?

Proper storage is crucial to maintain chemical integrity and prevent accidental release or reaction.[11]

  • Temperature & Atmosphere: Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C under an inert atmosphere.[2][12]

  • Container: Keep the container tightly sealed to prevent evaporation and contamination.[2][9]

  • Security: The storage location should be secure and accessible only to authorized personnel. Storing the compound in a locked cabinet is recommended.[2][13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[9]

Part 2: Troubleshooting Guide for Experimental Handling

This guide provides immediate, actionable steps for common issues encountered during experimentation.

ScenarioProbable Cause(s)Step-by-Step Solution & Rationale
Accidental Spill (Minor) Improper handling, container failure, transfer error.1. Alert Personnel: Immediately notify others in the vicinity.[14] 2. Don PPE: Don the full mandatory PPE listed in Part 1, including respiratory protection.[14] 3. Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][15] Work from the outside in to prevent spreading.[15] Rationale: Preventing the spill from reaching drains or expanding its surface area is the top priority.[14] 4. Cleanup: Using non-sparking tools, carefully scoop the absorbed material into a designated, leak-proof container labeled "Hazardous Waste."[1][2] 5. Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipes as hazardous waste. Follow with a soap and water wash.[5][14]
Skin Contact PPE failure (e.g., torn glove), improper handling technique.1. Remove Contaminated Items: Immediately remove any contaminated clothing or gloves.[2] 2. Wash Area: Wash the affected skin with plenty of soap and water for at least 15 minutes.[16][17] 3. Seek Medical Attention: If skin irritation develops or the contact was extensive, seek immediate medical attention.[2] Provide the SDS to medical personnel. Rationale: Rapid and thorough washing is critical to minimize dermal absorption of the chemical.
Eye Contact Splash during transfer, reaction workup, or weighing; inadequate eye protection.1. Flush Eyes: Immediately proceed to the nearest emergency eyewash station. Hold eyelids open and flush with a continuous, low-pressure stream of water for at least 15 minutes.[2][16] Remove contact lenses if present and easy to do.[2] 2. Seek Medical Attention: After flushing, seek immediate medical attention regardless of whether symptoms are present.[16][17] Rationale: Chemical contact with the eyes constitutes a severe medical emergency. Immediate and prolonged flushing is the most effective first aid to prevent permanent damage.
Inhalation of Dust/Aerosol Handling solid material outside of a fume hood, sonication, or vigorous mixing of solutions.1. Move to Fresh Air: Immediately move the affected person to an area with fresh air.[2][16] 2. Call for Assistance: If the person is having difficulty breathing, administer oxygen if you are trained to do so, and call for emergency medical help immediately.[2] 3. Prevention: All operations with the potential to generate dust or aerosols must be conducted within a certified chemical fume hood.[13][18] Rationale: Removing the individual from the contaminated atmosphere is the first step. Respiratory symptoms can be delayed, so medical evaluation is crucial.

Part 3: Waste Management & Disposal Protocol - FAQs

Proper disposal is a legal and ethical requirement governed by federal and local regulations.[19]

Q1: How must I classify waste containing this compound?

Any material, solvent, or disposable labware contaminated with this compound is classified as Hazardous Waste .[6][18] Specifically, because it contains a carbon-halogen bond (C-Cl), it must be segregated into the Halogenated Organic Waste stream.[4][20]

Scientist's Note: This classification is critical. Halogenated wastes require high-temperature incineration with special scrubbers to neutralize the acidic gases (like HCl) produced during combustion. Mixing them with non-halogenated waste contaminates the entire batch, dramatically increasing disposal costs and violating regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[6][21]

Q2: What is the step-by-step procedure for collecting and segregating this waste?

Follow a systematic workflow to ensure compliance and safety. The process begins the moment waste is generated.

  • Identify the Waste Stream: Determine if the waste is solid (contaminated gloves, weigh paper, solid product), liquid (reaction mixtures, solvent rinses), or sharps (contaminated needles, Pasteur pipettes).

  • Select the Correct Container: Use only dedicated, properly coded hazardous waste containers provided by your institution's EHS department.

    • Liquid Waste: Use a sealable, chemically compatible container designated for "Halogenated Organic Liquid Waste."

    • Solid Waste: Use a designated, lined container for "Halogenated Organic Solid Waste."

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[5]

  • Deposit Waste: Add waste to the appropriate container. Keep liquid waste containers sealed at all times, except when adding waste.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by EHS personnel.[6]

Q3: How do I dispose of contaminated lab materials (gloves, pipette tips, etc.)?

All disposable materials that have come into direct contact with this compound are considered contaminated solid waste.

  • Collection: Collect these items (e.g., gloves, absorbent pads, weigh paper, pipette tips) in a container designated for solid halogenated waste.[22]

  • Procedure: Do not discard these items in the regular trash or a non-hazardous lab waste bin. This constitutes a serious regulatory violation.

Q4: What is the procedure for disposing of an empty reagent bottle?

An "empty" bottle that held this compound is not truly empty and must be managed as hazardous waste.[5]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethyl acetate).[5]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as Halogenated Organic Liquid Waste .[5] Do not pour the rinsate down the drain.[5]

  • Deface Label: After triple-rinsing, deface or remove the original manufacturer's label to prevent confusion.

  • Final Disposal: Follow your institution's specific guidelines for the disposal of triple-rinsed chemical containers. Some may be discarded in designated glass disposal boxes, while others may require EHS pickup.

Visualization of the Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

WasteDisposalWorkflow Workflow for this compound Waste start_node Waste Generation decision_node decision_node start_node->decision_node Identify Waste Type process_node_solid Contaminated PPE, Weigh Paper, Absorbents decision_node->process_node_solid Solid process_node_liquid Reaction Mixtures, Solvent Rinses, Rinsate decision_node->process_node_liquid Liquid process_node_sharps Contaminated Needles, Glass Pipettes decision_node->process_node_sharps Sharps process_node process_node waste_node waste_node end_node Ready for EHS Collection waste_node_solid HALOGENATED SOLID WASTE CONTAINER process_node_solid->waste_node_solid Place In waste_node_liquid HALOGENATED LIQUID WASTE CONTAINER process_node_liquid->waste_node_liquid Place In waste_node_sharps SHARPS WASTE CONTAINER process_node_sharps->waste_node_sharps Place In process_label 1. Ensure Container is Labeled 2. Keep Container Sealed 3. Store in Satellite Accumulation Area waste_node_liquid->process_label process_label->end_node

Caption: Decision workflow for segregating this compound waste.

References

Technical Support Center: Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through a multi-step process involving a Gould-Jacobs reaction to form the quinoline core, followed by chlorination.

Q1: Low yield of the initial condensation product, ethyl 2-((2-(trifluoromethoxy)phenyl)amino)maleate, in the Gould-Jacobs reaction.

Potential Causes:

  • Incomplete Reaction: The condensation between 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion.

  • Reagent Decomposition: DEEM can be sensitive to moisture and prolonged heating.

  • Steric Hindrance: The trifluoromethoxy group at the ortho position of the aniline may sterically hinder the initial nucleophilic attack.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled aniline and DEEM, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced decomposition of the malonic ester derivative.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Generally, heating the mixture at 100-130°C for 1-2 hours is a good starting point.[1]

  • Use a Slight Excess of DEEM: Employing a 1.0-1.2 molar equivalent of DEEM can help drive the condensation reaction to completion.[1]

  • Consider Microwave Irradiation: Microwave synthesis can significantly shorten reaction times and often improves yields by providing rapid and uniform heating.[1][2]

Q2: Formation of dark, tarry materials during the thermal cyclization step.

Potential Causes:

  • Decomposition at High Temperatures: The high temperatures required for cyclization (typically 250-300°C) can lead to the decomposition of the anilidomethylenemalonate intermediate or the final product.[1]

  • Prolonged Heating: Extended heating times, even at the correct temperature, can promote side reactions and polymerization.

Solutions:

  • Optimize Cyclization Conditions: Carefully control the temperature and reaction time. A good starting point is to heat the intermediate in a high-boiling inert solvent like Dowtherm A or diphenyl ether at 250°C for 30-60 minutes.[1]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A ensure even heat distribution and can help to prevent localized overheating.

  • Microwave-Assisted Cyclization: As with the initial condensation, microwave heating can be a powerful tool to reduce reaction times and minimize the formation of degradation byproducts.[2]

Q3: Incomplete chlorination of 4-hydroxy-8-(trifluoromethoxy)quinoline.

Potential Causes:

  • Insufficient Chlorinating Agent: The amount of phosphoryl chloride (POCl₃) or other chlorinating agents may not be sufficient to fully convert the hydroxyl group to a chloride.

  • Reaction Temperature is Too Low: The chlorination reaction often requires elevated temperatures to proceed efficiently.

  • Presence of Water: Water will react with and consume the chlorinating agent, reducing its effectiveness.

Solutions:

  • Use Excess Chlorinating Agent: A common approach is to use POCl₃ as both the reagent and the solvent, ensuring a large excess.

  • Optimize Reaction Temperature: Refluxing the 4-hydroxyquinoline intermediate in POCl₃ is a standard procedure. The reaction progress should be monitored by TLC or LC-MS.

  • Ensure Anhydrous Conditions: The starting 4-hydroxy-8-(trifluoromethoxy)quinoline should be thoroughly dried before the chlorination step.

Q4: Difficulty in purifying the final this compound product.

Potential Causes:

  • Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions will lead to a mixture of compounds that can be difficult to separate.

  • Formation of Isomeric Byproducts: Depending on the reaction conditions, small amounts of other chlorinated quinolines may be formed.

  • Residual High-Boiling Solvent: If a solvent like Dowtherm A was used for the cyclization, it must be completely removed.

Solutions:

  • Column Chromatography: Purification by column chromatography on silica gel is often the most effective method to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common eluent system for quinoline derivatives.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification technique.[1]

  • High Vacuum Distillation/Sublimation: For removal of high-boiling solvents, distillation or sublimation under high vacuum can be employed.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines.[3] The mechanism proceeds in two main stages:

  • Condensation: The reaction begins with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This intermediate then undergoes a 6-electron electrocyclization at high temperatures, followed by the elimination of another molecule of ethanol to form the quinoline ring system. The product exists predominantly in the 4-oxo tautomeric form.[3][4]

Are there alternative methods for synthesizing the quinoline core?

Yes, several other named reactions can be used to synthesize quinolines, including:

  • Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5]

  • Combes Synthesis: This method uses the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization.[5]

  • Vilsmeier-Haack Reaction: This can be a powerful tool for the synthesis of substituted quinolines, often starting from acetanilides.[6]

The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction is a very common and reliable choice.[7]

Why is phosphoryl chloride (POCl₃) a common choice for the chlorination step?

Phosphoryl chloride is a widely used and effective reagent for converting hydroxyl groups on heterocyclic rings, such as the 4-hydroxyquinoline, into chloro groups. It acts as both a dehydrating and chlorinating agent. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the well-established Gould-Jacobs reaction followed by chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A to 250°C.

  • Slowly add the crude intermediate from the previous step to the hot Dowtherm A.

  • Maintain the temperature at 250°C for 30-45 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 2: Saponification and Decarboxylation to 4-hydroxy-8-(trifluoromethoxy)quinoline

  • Suspend the ethyl ester from Step 1 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the solid, wash with water, and dry.

  • Heat the carboxylic acid intermediate neat or in a high-boiling solvent above its melting point until carbon dioxide evolution ceases.

  • The resulting crude 4-hydroxy-8-(trifluoromethoxy)quinoline can be purified by recrystallization.

Step 3: Chlorination to this compound

  • To the dried 4-hydroxy-8-(trifluoromethoxy)quinoline, add an excess of phosphoryl chloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Cyclization Temperature 230°C250°C270°C
Cyclization Time 60 min45 min30 min
Observed Yield of 4-hydroxyquinoline intermediate ModerateHighModerate (with some degradation)
Chlorination Reagent POCl₃SOCl₂/DMFPOCl₃/PCl₅
Chlorination Yield GoodModerateHigh

This table presents hypothetical data to illustrate how reaction conditions can be optimized. Actual results will vary.

Visualizations

Synthesis_Pathway Aniline 2-(trifluoromethoxy)aniline Intermediate1 Condensation Product Aniline->Intermediate1 Condensation (120-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (250°C) Intermediate3 4-Hydroxy-8-(trifluoromethoxy)quinoline Intermediate2->Intermediate3 Saponification & Decarboxylation Product This compound Intermediate3->Product Chlorination (POCl₃, reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Problem1 Low Condensation Yield? Start->Problem1 Problem2 Tarry Material in Cyclization? Start->Problem2 Problem3 Incomplete Chlorination? Start->Problem3 Problem4 Purification Issues? Start->Problem4 Solution1a Check Reagent Purity & Anhydrous Conditions Problem1->Solution1a Yes Solution1b Optimize Temp/Time (TLC/LC-MS) Problem1->Solution1b Yes Solution1c Use Microwave Problem1->Solution1c Yes Solution2a Optimize Temp/Time Problem2->Solution2a Yes Solution2b Use High-Boiling Inert Solvent Problem2->Solution2b Yes Solution2c Consider Microwave Problem2->Solution2c Yes Solution3a Use Excess POCl₃ Problem3->Solution3a Yes Solution3b Ensure Anhydrous Conditions Problem3->Solution3b Yes Solution3c Increase Reflux Time Problem3->Solution3c Yes Solution4a Column Chromatography Problem4->Solution4a Yes Solution4b Recrystallization Problem4->Solution4b Yes Solution4c High Vacuum Distillation Problem4->Solution4c Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

preventing decomposition of 4-Chloro-8-(trifluoromethoxy)quinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of 4-Chloro-8-(trifluoromethoxy)quinoline

Welcome to the technical support guide for this compound. This molecule is a valuable building block in pharmaceutical and materials science research, largely due to the unique properties conferred by its substituents. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the presence of the 4-chloro substituent on the quinoline ring introduces a potential liability for degradation if the compound is not stored and handled correctly.

The primary goal of this guide is to provide researchers with the expertise to prevent decomposition, troubleshoot common issues, and ensure the long-term integrity of their samples. We will delve into the chemical rationale behind our recommendations, providing a self-validating framework for your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter during the storage and use of this compound.

Question 1: "After several weeks in storage, I've noticed a new, more polar peak in my HPLC/LC-MS analysis. What is this impurity?"

Answer: This is the most frequently observed degradation issue. The new peak is almost certainly 8-(trifluoromethoxy)quinolin-4-ol , the product of hydrolysis.

  • Causality (The "Why"): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution. Water, present as atmospheric moisture, can act as a nucleophile, displacing the chloride ion to form the corresponding 4-hydroxyquinoline derivative. This reaction is a well-documented pathway for 4-chloroquinolines.[3] The introduction of the polar hydroxyl (-OH) group in place of the chloro (-Cl) group results in a compound that typically has a shorter retention time on a reverse-phase HPLC column.

  • Verification:

    • Mass Spectrometry (MS): The most definitive way to confirm this is via MS. This compound has a molecular weight of approximately 247.6 g/mol . The hydrolyzed product, 8-(trifluoromethoxy)quinolin-4-ol, has a molecular weight of approximately 229.1 g/mol . You should look for a mass corresponding to a loss of ~18.5 Da (the difference between Cl and OH).

    • Solubility: The hydroxy derivative is often less soluble in common organic solvents like dichloromethane or ethyl acetate compared to the parent compound.

  • Corrective Action: To prevent this, strict exclusion of moisture is critical. Always store the compound under an inert atmosphere (see Recommended Storage Conditions). If hydrolysis has occurred, repurification via column chromatography or recrystallization may be necessary, depending on the extent of decomposition.

Question 2: "My solid sample, which was initially an off-white powder, has developed a yellowish or brownish tint over time. What does this indicate?"

Answer: A change in color is a strong visual indicator of chemical degradation. This is often caused by a combination of light exposure and atmospheric oxygen.

  • Causality (The "Why"):

    • Photodecomposition: Quinolines and other aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation.[4][5] Absorbed energy can promote electrons to excited states, leading to the formation of radical species that can react to form complex, often colored, polymeric byproducts.

    • Oxidation: While the electron-withdrawing groups on the ring provide some stability, long-term exposure to atmospheric oxygen can still lead to oxidative degradation pathways. N-oxide formation is a possibility, which can further react or degrade.

  • Verification:

    • Purity Analysis: The first step is to re-assess the purity of the material using a quantitative method like HPLC-UV or qNMR. Compare the purity profile to the initial analysis or the certificate of analysis.

    • Visual Inspection: Note the heterogeneity of the color. If the discoloration is only on the surface, it suggests that the bulk of the material may still be pure.

  • Corrective Action: Always store the compound in an amber or opaque vial to protect it from light.[6] If the material is only slightly discolored and purity analysis shows it is still within an acceptable range for your application (>95%, for example), it may still be usable. However, for applications requiring high purity, the material should be repurified or discarded.

Question 3: "The compound used to dissolve clearly in my solvent system (e.g., Chloroform, Methanol), but now I see insoluble particulates. Why?"

Answer: The formation of insoluble matter is a clear sign of degradation, likely resulting in products that are either less soluble or have polymerized.

  • Causality (The "Why"):

    • Formation of 8-(trifluoromethoxy)quinolin-4-ol: As discussed in Question 1, the hydrolyzed product is more polar and may have significantly different solubility characteristics than the parent chloro-compound.

    • Polymerization: Photodegradation or oxidative processes can lead to the formation of higher molecular weight oligomers or polymers, which are typically much less soluble than the monomeric starting material.

  • Verification:

    • Filtration and Analysis: Filter the solution to isolate the insoluble material. Attempt to dissolve the solid in a more polar solvent (like DMSO) and analyze it by LC-MS to identify its components.

    • Analyze the Soluble Portion: Analyze the remaining clear solution to determine the purity of the un-degraded starting material.

  • Corrective Action: The immediate solution is to filter your solution before use to remove the particulates. However, this indicates a systemic storage problem. The entire batch of material should be considered suspect and re-analyzed for purity. Implement stricter storage protocols (inert atmosphere, protection from light) immediately.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most common decomposition mechanism: hydrolysis of the 4-chloro group.

G cluster_0 Primary Decomposition Pathway A This compound (Starting Material) B 8-(trifluoromethoxy)quinolin-4-ol (Hydrolysis Product) A->B  HCl (byproduct) C Atmospheric Moisture (H2O) D Nucleophilic Aromatic Substitution C->D D->A

Caption: Hydrolysis of this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal long-term storage conditions for this compound?

    • A: For maximum stability, store this compound at 2-8°C , under a dry inert atmosphere (Argon or Nitrogen) , and protected from light in a tightly sealed, opaque or amber glass vial.[7][8][9]

  • Q: How sensitive is this compound to air and moisture?

    • A: It is highly sensitive to moisture due to the potential for hydrolysis of the 4-chloro group.[3] While less sensitive to oxygen than some other heterocycles, exposure should still be minimized to prevent long-term oxidative degradation. The use of an inert atmosphere is strongly recommended for any storage period longer than a few days.[9]

  • Q: What is the expected shelf-life?

    • A: When stored under the ideal conditions described above, the compound should remain stable for at least 1-2 years. However, if stored at room temperature and exposed to the atmosphere, noticeable degradation (1-5%) can occur within weeks to months. We recommend re-analyzing the purity of any sample that has been stored for more than 6 months or has been opened multiple times.

  • Q: What is the best analytical method to quickly check the purity?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and common method for assessing the purity of this compound.[10][11] It can easily separate the parent compound from its primary degradant, 8-(trifluoromethoxy)quinolin-4-ol. See the protocol below for a general method.

Data & Protocols

Table 1: Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature 2-8°C[8]Slows the rate of all potential decomposition reactions.
Atmosphere Inert (Argon, Nitrogen)[7][9]Prevents hydrolysis from atmospheric moisture and minimizes oxidation.
Light Protect from light (Amber Vial)[6]Prevents photodegradation, which can cause discoloration and polymerization.
Container Tightly sealed glass vialEnsures integrity of the inert atmosphere and prevents contamination.
Table 2: Potential Degradation Products & Identification
Degradation Product NameStructureΔ Mass vs. Parent (Da)Expected HPLC Behavior
8-(trifluoromethoxy)quinolin-4-olC₁₀H₆F₃NO₂-18.45More polar; shorter retention time on C18
N-Oxide DerivativeC₁₀H₅ClF₃NO₂+15.99More polar; shorter retention time on C18
Experimental Protocol: Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

  • Standard & Sample Preparation:

    • Prepare a stock solution of your compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase.

  • HPLC-UV Conditions: [11]

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Monitor at a wavelength where the quinoline ring absorbs strongly, typically between 225 nm and 280 nm.

    • Quantification: Determine purity by peak area percentage. The main peak should correspond to the this compound. Any significant secondary peaks should be investigated.

Troubleshooting Workflow

This diagram outlines the logical steps to take when you suspect sample degradation.

G cluster_workflow Degradation Troubleshooting Workflow A Observation: - Color Change - New HPLC Peak - Insolubility B Hypothesize Cause: - Hydrolysis? - Photodegradation? - Oxidation? A->B C Analytical Verification: - Purity check by HPLC - Structure confirmation by LC-MS B->C D Decision Point: Purity acceptable? C->D E Use As-Is (with caution) D->E Yes F Repurify or Discard D->F No G Implement Corrective Storage: - Inert Atmosphere - Protect from Light - Refrigerate E->G F->G

Caption: A logical workflow for troubleshooting compound degradation.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Quinoline derivatives are pivotal in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] The unique substitution pattern of this compound makes it a valuable building block, but its synthesis, particularly at scale, presents several challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful, safe, and efficient scale-up process.

Synthetic Workflow Overview

The synthesis of this compound is typically a two-step process starting from 2-(trifluoromethoxy)aniline. The first step involves the formation of the quinolinol intermediate, 8-(trifluoromethoxy)quinolin-4-ol, which is then chlorinated in the second step to yield the final product.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Quinolinol Formation cluster_1 Stage 2: Chlorination Start 2-(trifluoromethoxy)aniline + Diethyl Malonate Intermediate_1 8-(trifluoromethoxy)quinolin-4-ol Start->Intermediate_1 Gould-Jacobs Reaction Final_Product This compound Intermediate_1->Final_Product Chlorinating Agent (e.g., POCl₃) Chlorination_Troubleshooting Start Problem: Uncontrolled Exotherm during Chlorination Cause1 Rapid Addition of Reagents Start->Cause1 Cause2 Insufficient Cooling Start->Cause2 Cause3 Reaction Run Neat Start->Cause3 Solution1 Slow, portion-wise addition of quinolinol to POCl₃ Cause1->Solution1 Solution2 Use a jacketed reactor with efficient cooling system Cause2->Solution2 Solution3 Use a high-boiling inert solvent (e.g., toluene) Cause3->Solution3

References

Technical Support Center: Purification of Crude 4-Chloro-8-(trifluoromethoxy)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chloro-8-(trifluoromethoxy)quinoline. The unique physicochemical properties of this molecule—stemming from its basic quinoline core and the highly lipophilic, electron-withdrawing trifluoromethoxy group—present specific challenges that require a well-defined and robust purification strategy. This document provides in-depth, field-proven insights in a question-and-answer format, moving from foundational concepts to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: Understanding the molecule's structure is critical. You are dealing with two key functional regions:

  • The Quinoline Core: The nitrogen atom in the quinoline ring is basic. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, a primary cause of peak tailing or streaking.[1]

  • The Trifluoromethoxy (-OCF3) and Chloro (-Cl) Groups: These electron-withdrawing, lipophilic groups increase the compound's overall non-polar character and metabolic stability.[2][3] The compound is expected to have low solubility in water and good solubility in organic solvents like chloroform and methanol.[4][5][6]

Q2: How do I choose the right stationary phase? Is standard silica gel sufficient?

A2: Standard silica gel is the most common and cost-effective choice for normal-phase chromatography.[7][8] However, due to the issues described in A1, it may not be optimal without modification.

  • Standard Silica Gel (60-120 or 230-400 mesh): This is the starting point. If significant tailing is observed during initial Thin Layer Chromatography (TLC) trials, the silica should be deactivated.

  • Deactivated Silica Gel: To mitigate tailing, you can neutralize the acidic sites on the silica. This is achieved by pre-treating the packed column with an eluent containing a small percentage (0.5-2%) of a basic modifier like triethylamine (NEt₃).[1][9]

  • Alternative Stationary Phases: If decomposition or irreversible adsorption occurs, consider less acidic stationary phases like neutral or basic alumina.[1][9] For compounds with sufficient hydrophobicity, reversed-phase (C18) flash chromatography is also a viable option to prevent decomposition.[1][9]

Q3: What is a good starting solvent system for TLC analysis?

A3: A common starting point for quinoline derivatives is a binary mixture of a non-polar and a moderately polar solvent.[10]

  • Initial System: Begin with a mixture of Hexanes (or Petroleum Ether) and Ethyl Acetate. A good starting ratio is 8:2 (Hexanes:EtOAc).

  • Adjusting Polarity:

    • If the compound remains at the baseline (Rf=0), increase the polarity by moving to a 7:3 or 6:4 ratio.

    • If the compound runs with the solvent front (Rf=1), decrease the polarity with a 9:1 or 9.5:0.5 ratio.

  • For more polar impurities, a system like Dichloromethane/Methanol might be necessary, but this is less common for this specific molecule.[10]

Q4: Why is my quinoline compound streaking (tailing) on the TLC plate?

A4: Tailing is a classic indicator of undesirable secondary interactions between your compound and the stationary phase. The basic nitrogen of the quinoline ring forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica gel surface.[1] This strong, sometimes irreversible, binding causes a portion of the analyte to lag behind the main band, resulting in a streak. The most effective solution is to add a basic modifier like triethylamine (0.5-2%) to your eluent, which competitively binds to the acidic sites and allows your compound to elute symmetrically.[1][9]

Q5: What is the ideal Retention Factor (Rf) value I should aim for before running the column?

A5: The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12][13] For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system.[9][14]

  • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities and the solvent front.[15]

  • Rf < 0.2: The compound will be too strongly adsorbed to the silica. This requires an excessive volume of solvent to elute and leads to band broadening, which decreases resolution and recovery.[15]

Section 2: Detailed Experimental Protocol for Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram and the use of standard silica gel.

Step 1: TLC Optimization 1.1. Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To one chamber (e.g., 8:2), add a drop of triethylamine (TEA). 1.2. Dissolve a small amount of the crude mixture in dichloromethane. Spot the solution on the baseline of your TLC plates. 1.3. Develop the plates. Visualize under a UV lamp (254 nm). 1.4. Identify the solvent system that provides an Rf of ~0.3 for the target product and offers the best separation from visible impurities. This will be your "Elution Solvent".

Step 2: Column Preparation (Slurry Method) 2.1. Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[16] For 1g of crude material, ~50g of silica is a good starting point. 2.2. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~1 cm) layer of sand. 2.3. In a beaker, create a slurry of the silica gel with a non-polar solvent (e.g., 100% hexanes). Stir gently to remove air bubbles. 2.4. With the column stopcock closed, pour the slurry into the column. Tap the column gently to ensure even packing. Open the stopcock to drain the solvent, ensuring the silica bed does not run dry. 2.5. Add a final layer of sand (~1 cm) on top of the packed silica to prevent disturbance during solvent addition. 2.6. Equilibrate the column by flushing 2-3 column volumes of your initial Elution Solvent (or a less polar version, e.g., 95:5 Hexane:EtOAc).

Step 3: Sample Loading (Dry Loading - Recommended) 3.1. Dissolve the 1g of crude this compound in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.[17] 3.2. Add 2-3g of silica gel to this solution. 3.3. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[16][17] This ensures the sample is adsorbed onto the silica. 3.4. Carefully transfer this powder onto the top layer of sand in the prepared column, creating a thin, even band.

Step 4: Elution and Fraction Collection 4.1. Carefully add your Elution Solvent to the column. 4.2. Apply gentle air pressure (1-2 psi for flash chromatography) to achieve a steady flow rate.[17] The optimal flow rate allows for proper equilibration without excessive diffusion.[17] 4.3. Begin collecting fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. 4.4. If separation between the product and a more polar impurity is difficult, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase.

Step 5: Product Isolation 5.1. Combine the fractions that contain the pure product, as determined by TLC. 5.2. Remove the solvent using a rotary evaporator. 5.3. Place the resulting solid or oil under high vacuum to remove residual solvent. 5.4. Obtain the final mass and characterize the purified product (e.g., by NMR, MS) to confirm its identity and purity.

Section 3: Troubleshooting Guide

Issue 1: Poor Separation or Co-elution of Impurities

  • Question: My TLC showed good separation, but all my column fractions are mixed. Why is this happening?

  • Answer: This common issue often stems from improper technique.

    • Overloading: You may have loaded too much crude material for the amount of silica used. A wider column or less sample is needed.

    • Poor Sample Loading: If the initial sample band is too thick or uneven, separation will be compromised. Dry loading is the best way to ensure a tight, narrow starting band.[15][17]

    • Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the mobile and stationary phases, leading to broad, overlapping bands.[17]

    • Column Cracking: If the silica bed cracks, the solvent will channel through the cracks, bypassing the stationary phase and ruining the separation. Ensure the column is packed uniformly and never allowed to run dry.

Issue 2: Significant Peak Tailing

  • Question: My product is coming off the column, but it's spread across many fractions (tailing). How can I get sharper peaks?

  • Answer: This is the classic problem for basic compounds on silica gel.[1] The primary solution is to add 0.5-2% triethylamine (TEA) to your eluent.[9] TEA is a stronger base than your quinoline and will preferentially interact with the acidic silanol sites, effectively masking them. This allows your compound to elute symmetrically without the "stick-slip" mechanism that causes tailing.

Issue 3: Product Decomposition on the Column

  • Question: I can't find my product, and I see a new, unidentified spot on my TLC plates after the column. What happened?

  • Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[15]

    • Confirm Instability: First, confirm that your compound is unstable on silica. Spot your compound on a TLC plate, let it sit for an hour, and then run the plate. If you see new spots, decomposition is occurring. A 2D TLC can also be used for this diagnosis.[15]

    • Solutions:

      • Deactivate the Silica: Run the column with an eluent containing 1-2% TEA.[1][9]

      • Change Stationary Phase: Switch to a more inert support like neutral alumina.[9]

      • Work Quickly: Minimize the contact time between your compound and the silica by running the column as quickly as possible while maintaining separation. Running the column in a cold room can also slow the rate of decomposition.[1]

Issue 4: Low or No Product Recovery

  • Question: My product should have eluted by now, but my fractions are all empty. Where did it go?

  • Answer: There are several possibilities:

    • Decomposition: As described in Issue 3, the product may have degraded on the column.[15]

    • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is permanently stuck at the top of the column. Try flushing the column with a much more polar solvent (e.g., 5% Methanol in Dichloromethane) to see if you can recover it.

    • Dilution: The fractions may be too dilute to be detected by your TLC spotting method.[15] Try combining and concentrating several fractions in the expected elution range and re-running the TLC.

    • Eluted in Solvent Front: If your initial eluent was too polar, the compound may have eluted immediately with the solvent front. Always check the very first fractions collected.[15]

Section 4: Data & Visualization

Data Presentation

Table 1: Properties of Common Solvents for Normal-Phase Chromatography

Solvent Polarity Index Boiling Point (°C) Role
Hexanes 0.1 69 Non-polar base eluent
Petroleum Ether 0.1 30-60 Non-polar base eluent
Dichloromethane 3.1 40 Mid-polarity eluent / Loading solvent
Ethyl Acetate 4.4 77 Polar modifier

| Methanol | 5.1 | 65 | Highly polar modifier (for flushing) |

Table 2: Example TLC Solvent System Development for this compound

Solvent System (Hexane:EtOAc) Triethylamine (TEA) Observed Rf (Example) Assessment
9:1 None 0.15 Too low; increase polarity.
8:2 None 0.30 (with tailing) Good Rf, but tailing is an issue.
8:2 1% 0.35 (sharp spot) Optimal System for Column.

| 7:3 | None | 0.55 | Too high; elutes too quickly. |

Experimental Workflows & Logic Diagrams

G cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Product TLC TLC Solvent Optimization (Rf ≈ 0.3) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Significant Peak Tailing Observed in Column Fractions? Cause Primary Cause: Basic quinoline nitrogen interacting with acidic silanol groups on silica. Start->Cause Yes Solution Add Basic Modifier to Eluent (0.5-2% Triethylamine) Cause->Solution Check Does Tailing Persist? Solution->Check OtherCauses Consider Other Causes: 1. Column Overloading 2. Sample dissolved in excessively polar solvent (e.g., neat DMSO/DMF) Check->OtherCauses Yes Success Problem Solved: Symmetrical Peaks Check->Success No OtherSolutions Solutions: 1. Reduce sample load or use wider column 2. Ensure sample is dry loaded or dissolved in minimal DCM/eluent OtherCauses->OtherSolutions

References

Validation & Comparative

characterization of 4-Chloro-8-(trifluoromethoxy)quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of 4-Chloro-8-(trifluoromethoxy)quinoline Derivatives for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, highly promising class of quinoline compounds: derivatives of this compound.

The strategic placement of the chloro and trifluoromethoxy groups on the quinoline core imparts unique characteristics. The chlorine atom at the 4-position serves as a versatile reactive handle, primarily for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives.[2] Concurrently, the trifluoromethoxy (-OCF₃) group at the 8-position significantly influences the molecule's physicochemical properties. It enhances metabolic stability and lipophilicity, which can improve membrane permeability and overall pharmacokinetic profiles, making these derivatives attractive candidates for drug development.[2]

This guide provides a comparative analysis of the synthesis, characterization, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer and antimalarial agents. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their drug discovery endeavors.

The foundational step in exploring this chemical space is the synthesis of the core scaffold and its subsequent derivatization. The 4-chloro group is the key to diversification, acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functionalities, most commonly nitrogen-based nucleophiles, to generate libraries of 4-aminoquinoline derivatives.

General Synthetic Workflow

The derivatization process typically follows a straightforward, two-step logic: activation of the quinoline core followed by displacement of the chloro group.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization via Nucleophilic Substitution A Starting Materials (e.g., 2-(trifluoromethoxy)aniline) B Cyclization Reaction (e.g., Conrad-Limpach or Gould-Jacobs) A->B C Chlorination (e.g., POCl₃) B->C D This compound C->D This compound (Core Scaffold) F SₙAr Reaction D->F E Nucleophile (e.g., Primary/Secondary Amine) E->F G Derivative Library (e.g., 4-Aminoquinoline Derivatives) F->G G cluster_methods Analytical Techniques cluster_validation Validation Points Start Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS, LC-MS) Start->MS EA Elemental Analysis (CHN) Start->EA Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment EA->Purity End Validated Compound for Biological Screening Structure->End MW->End Purity->End G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

A Senior Application Scientist's Guide to Quinoline Reactivity: 4-Chloro-8-(trifluoromethoxy)quinoline vs. 4-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, prized for its prevalence in therapeutic agents. Functionalization at the 4-position is a critical step in the synthesis of numerous drugs, making the reactivity of 4-chloroquinoline derivatives a subject of intense study. This guide provides an in-depth, objective comparison of the reactivity of 4-Chloro-8-(trifluoromethoxy)quinoline against its parent compound, 4-chloroquinoline. We will dissect the profound electronic influence of the 8-trifluoromethoxy (-OCF3) substituent and provide a theoretical framework, supported by experimental protocols, for its impact on key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the 4-Position

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of antimalarials, kinase inhibitors, and anticancer agents.[1][2] The strategic introduction of substituents at the C4-position is often pivotal for modulating biological activity. The most common and versatile method for achieving this is through the displacement of a chlorine atom from a 4-chloroquinoline precursor.[1]

This guide focuses on comparing the workhorse starting material, 4-chloroquinoline, with this compound. The introduction of the -OCF3 group, a substituent of growing importance in pharmaceutical chemistry, dramatically alters the electronic properties of the quinoline ring.[3] Understanding these changes is paramount for researchers in process development and medicinal chemistry to optimize reaction conditions, minimize side products, and accelerate discovery timelines.

Theoretical Framework: Electronic Impact of the 8-Trifluoromethoxy Substituent

The reactivity of the C4-Cl bond is dictated by the electrophilicity of the carbon atom to which it is attached. The key difference between our two compounds of interest lies at the C8-position. The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, a property that distinguishes it sharply from the analogous, electron-donating methoxy (-OCH3) group.[4]

The -OCF3 group's influence stems from two primary effects:

  • Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bonds. This effect is powerful and deactivates the entire ring system towards electrophilic attack but, crucially, increases the electrophilicity of the ring carbons.[3][5][6]

  • Weak Resonance Effect (+R): The oxygen lone pairs can donate electron density to the ring via resonance. However, this effect is significantly attenuated by the fluorine atoms, which pull electron density away from the oxygen, making its lone pairs less available for donation.

The net result is that the -OCF3 group acts as a strong deactivating, electron-withdrawing substituent.[3] When placed at the C8 position, its powerful inductive pull is transmitted through the fused ring system, significantly lowering the electron density at the C4-position. This electronic deficit makes the C4 carbon in this compound substantially more electrophilic than in the parent 4-chloroquinoline.

G cluster_0 Electronic Effects on C4-Position 4CQ 4-Chloroquinoline (Baseline Electrophilicity) C4 Increased δ+ at C4 4CQ->C4 Baseline δ+ 4C8TFMQ This compound (Enhanced Electrophilicity) 4C8TFMQ->C4 OCF3 Strong -I Effect from -OCF3 group OCF3->4C8TFMQ Inductive Pull

Caption: Influence of the 8-OCF3 group on C4 electrophilicity.

This enhanced electrophilicity is the central hypothesis for predicting its heightened reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 4-chloroquinolines, typically with amine or alcohol nucleophiles.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate-determining step is usually the initial attack of the nucleophile.[7]

A more electrophilic C4-carbon will lower the activation energy for this step, leading to a faster reaction. Therefore, this compound is predicted to undergo SNAr reactions under significantly milder conditions (e.g., lower temperatures, shorter reaction times) than 4-chloroquinoline.

SNAr_Mechanism start reactant 4-Chloroquinoline Derivative Cl start->reactant intermediate Meisenheimer Intermediate Nu Cl reactant->intermediate + Nu⁻ (Rate-Determining Step) product 4-Substituted Quinoline Nu intermediate->product - Cl⁻ end product->end

Caption: General mechanism for SNAr at the C4-position of quinoline.

Comparative Data: SNAr with Benzylamine

The following table outlines the expected outcomes for the reaction of both substrates with benzylamine. The data for 4-chloroquinoline is based on typical literature procedures, while the data for the -OCF3 analogue is a prediction based on its enhanced electronic properties.

Feature4-ChloroquinolineThis compoundRationale for Difference
Substrate
alt text
-
Predicted Conditions 120-140 °C, 6-12 hours80-100 °C, 1-3 hoursStrong electron withdrawal by -OCF3 lowers the activation energy for nucleophilic attack.
Solvent Neat, or high-boiling solvent (e.g., NMP, DMSO)Ethanol, Isopropanol, or neatMilder conditions allow for the use of lower-boiling, more conventional solvents.
Expected Yield 85-95%>95%Faster reaction kinetics and potentially fewer thermal degradation side products.
Protocol: Comparative SNAr Amination

This protocol is designed to validate the predicted reactivity difference.

workflow cluster_0 Reaction Setup (Parallel) cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis A1 Vial A: 4-Chloroquinoline (1 mmol) A2 Add Benzylamine (1.1 mmol) & EtOH (3 mL) to Vial A A1->A2 B1 Vial B: this compound (1 mmol) B2 Add Benzylamine (1.1 mmol) & EtOH (3 mL) to Vial B B1->B2 C Heat both vials to 80°C with stirring A2->C B2->C D Monitor by TLC/LC-MS every 30 minutes C->D E Quench, Extract & Purify D->E F Compare Yields & Reaction Times E->F Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-Cl) pd0->ox_add Ar-Cl (Faster for e⁻ poor Ar) trans Transmetalation (Ar-Pd(II)-Ar') ox_add->trans Ar'B(OH)₂ Base red_elim Reductive Elimination trans->red_elim red_elim->pd0 Ar-Ar'

References

A Comparative Guide to the Biological Activity of 4-Chloro-8-(trifluoromethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The strategic substitution on the quinoline ring is a key determinant of the pharmacological profile of these compounds. This guide focuses on a specific, yet underexplored, class of quinoline derivatives: those bearing a chloro group at the 4-position and a trifluoromethoxy group at the 8-position. The introduction of a trifluoromethoxy (-OCF₃) group is a modern strategy in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides a comparative analysis of the biological activities of 4-Chloro-8-(trifluoromethoxy)quinoline derivatives, drawing upon available data and making logical comparisons with structurally related quinoline analogs to elucidate their therapeutic potential.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The reactivity of the quinoline nucleus, particularly the susceptibility of the 4-position to nucleophilic substitution, makes it an attractive starting point for the synthesis of diverse chemical libraries.[4]

The Influence of Trifluoromethoxy and Chloro Substituents

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents.

  • 4-Chloro Group: The chlorine atom at the 4-position is a key reactive handle. It serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of side chains, such as amino, anilino, and thioalkyl groups. This versatility allows for the fine-tuning of the molecule's physicochemical properties and biological targets.[4][5]

  • 8-Trifluoromethoxy Group: The trifluoromethoxy group at the 8-position is expected to significantly impact the molecule's properties. The strong electron-withdrawing nature of the -OCF₃ group can modulate the pKa of the quinoline nitrogen, influencing its accumulation in acidic cellular compartments, a mechanism relevant for antimalarial activity. Furthermore, the lipophilicity imparted by the trifluoromethoxy group can enhance the compound's ability to cross biological membranes, potentially improving its bioavailability and cellular uptake.

Comparative Biological Activities

While direct and extensive experimental data on a wide range of this compound derivatives are limited in publicly available literature, we can infer their potential activities by comparing them with structurally similar quinoline analogs.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] Derivatives of 4-chloroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] For instance, a series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, showed potent cytotoxicity against human breast cancer cell lines MCF7 and MDA-MB468.[5][6]

Comparison with 4-Anilinoquinoline Derivatives: 4-Anilinoquinolines have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8][9][10] For example, certain 4-anilinoquinolines have shown potent inhibitory activity against Cyclin G Associated Kinase (GAK).[8][9][10] It is plausible that substituting the 4-chloro group of this compound with various anilines could yield potent kinase inhibitors. The 8-trifluoromethoxy group could potentially enhance the binding affinity to the kinase domain.

Expected Cytotoxicity Profile: Based on the known activities of related compounds, derivatives of this compound, particularly those with amino or anilino side chains at the 4-position, are anticipated to exhibit significant antiproliferative activity. The trifluoromethoxy group may contribute to enhanced potency and metabolic stability.

Table 1: Comparative Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines.

Compound ID7-SubstituentCell LineGI₅₀ (µM)Reference
Reference Compound 1 -ClMDA-MB468Potent[5][6]
Reference Compound 2 -FMCF-7More potent than chloroquine[5][6]
Hypothetical Derivative 8-OCF₃MDA-MB468 / MCF-7Potentially Potent-

Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Antimalarial Activity

4-Aminoquinolines, such as chloroquine, have been the cornerstone of antimalarial therapy for decades.[3] The mechanism of action of these drugs is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. The efficacy of 4-aminoquinolines is influenced by the substituents on the quinoline ring.[11] While derivatives of this compound have not been extensively studied for their antimalarial properties, the presence of a trifluoromethyl group at the 8-position in other quinoline series has been shown to be compatible with antimalarial activity.[12]

Structure-Activity Relationship Insights: Studies on other 4-aminoquinolines suggest that the nature of the side chain at the 4-position is a critical determinant of activity against drug-resistant strains of Plasmodium falciparum.[13] It is hypothesized that derivatives of this compound with appropriate aminoalkyl side chains at the 4-position could exhibit potent antimalarial activity. The 8-trifluoromethoxy group might influence the drug's accumulation in the parasite's acidic food vacuole.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antibacterial and antifungal activities.[1][2][14][15] The mechanism of their antimicrobial action can vary, including the inhibition of bacterial DNA gyrase and topoisomerase IV, or disruption of the fungal cell wall. The specific activity is highly dependent on the substitution pattern. For instance, certain quinoline-based compounds have shown excellent activity against various bacterial strains, including resistant ones.[1]

Potential as Antimicrobial Agents: The introduction of a trifluoromethoxy group could enhance the antimicrobial potency of the quinoline scaffold. Further derivatization at the 4-position of this compound could lead to novel compounds with significant activity against a range of bacterial and fungal pathogens.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

Synthesis of 4-Amino-8-(trifluoromethoxy)quinoline Derivatives

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an amine.[5][6]

dot

SynthesisWorkflow start This compound + Amine reaction Heating (e.g., 120-130 °C) start->reaction workup Work-up (DCM, NaHCO₃, H₂O, Brine) reaction->workup purification Purification (Precipitation/Chromatography) workup->purification product 4-Amino-8-(trifluoromethoxy)quinoline Derivative purification->product

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1 equivalent) with the desired amine (2-3 equivalents). The reaction can be performed neat or in a high-boiling point solvent.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by precipitation from a suitable solvent system (e.g., hexane:chloroform) or by column chromatography on silica gel.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

dot

MTTAssayWorkflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with quinoline derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10–200 µg/mL) and a vehicle control (DMSO) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Quantify the reduction of MTT by measuring the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[20][21][22][23][24]

dot

MIC_Workflow prep_comp Prepare serial dilutions of test compound inoculate Inoculate dilutions with microorganism prep_comp->inoculate prep_ino Prepare standardized microbial inoculum prep_ino->inoculate incubate Incubate at appropriate temperature inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard.[20]

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).[21]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21][22]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the established biological activities of related quinoline derivatives, it is anticipated that this class of compounds will exhibit significant anticancer, antimalarial, and antimicrobial properties. The presence of the 4-chloro group provides a versatile handle for synthetic modification, while the 8-trifluoromethoxy group is expected to confer favorable pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Systematic exploration of the structure-activity relationships by modifying the substituent at the 4-position will be crucial for identifying lead compounds with enhanced potency and selectivity. Further mechanistic studies will be necessary to elucidate their molecular targets and pathways of action. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of this intriguing class of quinoline derivatives.

References

spectroscopic analysis of 4-Chloro-8-(trifluoromethoxy)quinoline reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 4-Chloro-8-(trifluoromethoxy)quinoline Reaction Products

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic signatures of products derived from this compound, a versatile and electronically unique scaffold in medicinal chemistry and materials science. We will explore the characteristic spectral shifts and patterns that arise from common C-N, C-C, and C-O/S bond-forming reactions at the C4 position. By understanding these transformations at a molecular level, researchers can unambiguously confirm product identity, assess reaction completion, and identify potential byproducts.

The reactivity of the 4-chloro position is significantly influenced by the quinoline nitrogen, which acts as an electron-withdrawing group, making the C4 carbon electrophilic and susceptible to nucleophilic attack.[1] The 8-(trifluoromethoxy) group further modulates the electronic properties of the ring system, influencing both reaction kinetics and the spectroscopic characteristics of the resulting products.

Spectroscopic Profile of the Starting Material: this compound

A thorough understanding of the starting material's spectroscopic data is the foundation for analyzing its reaction products. The following data represent the expected spectroscopic profile of this compound.

Key Spectroscopic Features:
  • ¹H NMR: The proton spectrum is characterized by distinct signals for the six aromatic protons on the quinoline core. The H2 and H3 protons appear as doublets, influenced by their proximity to the nitrogen atom and the C4-chloro substituent. The protons on the benzo-fused ring (H5, H6, H7) exhibit coupling patterns consistent with their positions, modulated by the electron-withdrawing -OCF₃ group.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals for the quinoline core. The C4 carbon, directly attached to the electronegative chlorine atom, will have a characteristic chemical shift. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • FTIR: The infrared spectrum will display characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and strong C-F and C-O stretching bands from the trifluoromethoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion peak (M⁺) and an isotopic pattern (M+2) with an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Table 1: Predicted Spectroscopic Data for this compound
Technique Parameter Expected Value / Observation Rationale
¹H NMR Chemical Shifts (δ)~8.8 ppm (d, H2), ~7.6 ppm (d, H3), ~7.4-7.8 ppm (m, H5, H6, H7)H2 is deshielded by the adjacent nitrogen. H3 is influenced by the C4-Cl. H5, H6, H7 are affected by the -OCF₃ group.
¹³C NMR Chemical Shifts (δ)~151 (C2), ~142 (C4), ~122 (C3), ~145 (C8a), ~121 (q, -OCF₃)C4 is deshielded by chlorine. The -OCF₃ carbon shows characteristic C-F coupling.
FTIR Wavenumber (cm⁻¹)~3050 (Ar C-H), ~1600, 1500 (C=C/C=N), ~1250 (C-O), ~1070 (C-F)Standard aromatic and specific functional group vibrations.
MS (EI) m/zM⁺ at ~249.0, M+2 at ~251.0Isotopic abundance of ³⁵Cl and ³⁷Cl.

Analysis of C-N Bond Formation Products via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[2][3] Reacting this compound with a primary or secondary amine under these conditions yields the corresponding 4-aminoquinoline derivative.

Causality of Experimental Choices:

The choice of a palladium catalyst, a specialized phosphine ligand (e.g., a biarylphosphine), and a base is critical. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the base is required to deprotonate the amine and regenerate the active catalyst.[2]

Experimental Protocol: Synthesis of N-benzyl-8-(trifluoromethoxy)quinolin-4-amine
  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by benzylamine (1.2 eq.).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: - this compound - Amine (R-NH₂) - Pd Catalyst & Ligand - Base (NaOtBu) reaction Buchwald-Hartwig Coupling (Toluene, 100°C) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Purified Product: 4-Amino-8-(trifluoromethoxy)quinoline workup->product nmr ¹H & ¹³C NMR product->nmr Confirm C-N bond & structural shifts ftir FTIR product->ftir Identify N-H stretch ms Mass Spec product->ms Verify Δ Mass final Structure Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of 4-aminoquinoline derivatives.

Comparative Spectroscopic Analysis
Technique Starting Material (4-Cl) Product (4-NHR) Key Diagnostic Change
¹H NMR H3 proton at ~7.6 ppm (d)H3 proton shifts upfield to ~6.8 ppm (d)The electron-donating nature of the amino group shields the adjacent H3 proton.
No N-H signalAppearance of N-H proton signal (broad singlet, variable ppm)Direct evidence of the amine coupling.
¹³C NMR C4 carbon at ~142 ppmC4 carbon shifts significantly upfield to ~150 ppm (C-N bond)The change in substituent from -Cl to -NR₂ causes a large shift in the ipso-carbon.
FTIR No N-H stretchAppearance of N-H stretching band at ~3300-3400 cm⁻¹Unambiguous evidence of the secondary amine functionality.
MS (EI) M⁺ at m/z ~249M⁺ at m/z ~320 (for N-benzyl)Mass increase corresponds to Mass(Amine) - Mass(H) - Mass(Cl).

Analysis of C-C Bond Formation Products via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, particularly for constructing biaryl systems.[4][5] Coupling this compound with an arylboronic acid provides a direct route to 4-aryl-8-(trifluoromethoxy)quinolines.

Causality of Experimental Choices:

This reaction requires a palladium catalyst, a base, and a suitable solvent system. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of the boronate species, which then undergoes transmetalation to the palladium center, a key step in the catalytic cycle.[4] Anhydrous conditions are often preferred to prevent decomposition of the boronic acid.[6]

Experimental Protocol: Synthesis of 4-phenyl-8-(trifluoromethoxy)quinoline
  • In a reaction vessel, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (5 mol%), and anhydrous potassium carbonate (2.0 eq.).

  • De-gas the vessel and place it under an inert atmosphere.

  • Add a mixture of anhydrous DME and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (e.g., 85-90 °C) for 12-18 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

Workflow for Suzuki-Miyaura Coupling and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - Base (K₂CO₃) reaction Suzuki-Miyaura Coupling (DME/H₂O, Reflux) start->reaction workup Work-up & Purification reaction->workup product Purified Product: 4-Aryl-8-(trifluoromethoxy)quinoline workup->product nmr ¹H & ¹³C NMR product->nmr Identify new aryl signals & confirm connectivity ms Mass Spec product->ms Verify Δ Mass final Structure Confirmed

Caption: Workflow for the synthesis and spectroscopic confirmation of 4-arylquinoline derivatives.

Comparative Spectroscopic Analysis
Technique Starting Material (4-Cl) Product (4-Aryl) Key Diagnostic Change
¹H NMR H3 proton at ~7.6 ppm (d)H3 proton signal remains, but may shift slightly due to the new electronic environment.The key change is not the loss of a signal but the addition of new ones.
No signals for new aryl groupAppearance of new aromatic signals in the ~7.2-7.8 ppm range.Direct evidence of the coupled aryl ring. Integration should match the number of protons.
¹³C NMR C4 carbon at ~142 ppmC4 carbon shifts to ~148 ppm.The C-C bond formation alters the chemical environment of the C4 carbon.
No signals for new aryl groupAppearance of new signals corresponding to the aryl group carbons.Confirms the presence of the new carbon skeleton.
MS (EI) M⁺ at m/z ~249M⁺ at m/z ~291 (for phenyl)Mass increase corresponds to Mass(Aryl group) - Mass(Cl).

Analysis of C-O/C-S Bond Formation Products via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C4 position in 4-chloroquinoline allows for direct nucleophilic aromatic substitution (SNAr) with strong nucleophiles like phenoxides and thiophenoxides.[1] This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing quinoline ring system.[7]

Causality of Experimental Choices:

This reaction is typically base-promoted, where the base (e.g., K₂CO₃, NaH) deprotonates the phenol or thiol to generate the more potent nucleophile. A polar aprotic solvent like DMF or DMSO is used to solvate the cation and enhance the nucleophilicity of the anion.

Experimental Protocol: Synthesis of 4-phenoxy-8-(trifluoromethoxy)quinoline
  • To a solution of phenol (1.2 eq.) in anhydrous DMF, add sodium hydride (1.3 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of this compound (1.0 eq.) in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and carefully quench by adding ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired ether.

Comparative Spectroscopic Analysis
Technique Starting Material (4-Cl) Product (4-OAr / 4-SAr) Key Diagnostic Change
¹H NMR H3 proton at ~7.6 ppm (d)H3 proton shifts significantly upfield to ~6.5-7.0 ppm (d).The strong electron-donating effect of the ether oxygen shields the adjacent H3 proton.
No signals for new aryl groupAppearance of new aromatic signals from the phenoxy/thiophenoxy group.Direct evidence of successful substitution.
¹³C NMR C4 carbon at ~142 ppmC4 carbon shifts significantly upfield to ~162 ppm (C-O bond).Formation of the C-O bond causes a large deshielding effect on the C4 carbon.
FTIR No strong C-O ether stretchAppearance of a strong aryl-alkyl ether C-O stretch around 1240 cm⁻¹.Confirms the formation of the ether linkage.
MS (EI) M⁺ at m/z ~249M⁺ at m/z ~307 (for phenoxy)Mass increase corresponds to Mass(O-Aryl) - Mass(Cl).

Conclusion

The spectroscopic analysis of reaction products from this compound is a systematic process of identifying key diagnostic changes. For substitutions at the C4 position, the most informative changes are observed in:

  • ¹H NMR: The chemical shift of the H3 proton is a sensitive probe of the electronic nature of the new C4 substituent.

  • ¹³C NMR: The chemical shift of the C4 carbon provides direct evidence of the new bond formed (C-N, C-C, or C-O).

  • Mass Spectrometry: A change in the molecular ion peak corresponding to the mass difference between the incoming nucleophile and the outgoing chloride is the most definitive confirmation of a successful substitution.

  • FTIR: The appearance of new functional group bands (e.g., N-H, C-O) provides complementary evidence.

By leveraging this comparative approach, researchers can confidently characterize their novel quinoline derivatives and accelerate their research and development programs.

References

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized 4-Chloro-8-(trifluoromethoxy)quinoline. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative standards. Our objective is to equip researchers, scientists, and drug development professionals with a robust, multi-faceted strategy for confident and comprehensive purity determination.

The Orthogonal Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. A high purity value from High-Performance Liquid Chromatography (HPLC), for instance, might mask a co-eluting impurity that is easily resolved by Gas Chromatography (GC). Therefore, a Senior Scientist's first principle is orthogonality : the use of multiple, distinct analytical methods whose separation and detection principles are fundamentally different. This approach provides a rigorous, cross-validating assessment of the purity profile.

For this compound, our recommended orthogonal strategy incorporates chromatographic, spectroscopic, and thermal analysis techniques.

cluster_0 Purity Assessment Strategy Start Synthesized Crude This compound Preliminary Preliminary Check: Melting Point Analysis Start->Preliminary Rapid Purity Indication Primary Primary Quantitative Analysis: Reversed-Phase HPLC Start->Primary Direct Analysis Preliminary->Primary If promising, proceed Secondary Orthogonal Analysis: GC-MS Primary->Secondary Cross-validation Identity Structural Confirmation & Absolute Quantification: NMR Spectroscopy (¹H, ¹³C, qNMR) Primary->Identity Confirm Structure Report Final Purity Report Primary->Report Secondary->Report Identity->Report

Caption: Logical workflow for a comprehensive purity assessment.

Melting Point Analysis: The Rapid, First-Pass Assessment

Melting point determination is a classic, yet highly effective, preliminary technique.[1][2] Its value lies in its speed, simplicity, and the fundamental thermodynamic principle it leverages: impurities disrupt the crystal lattice of a solid, resulting in a lower and broader melting temperature range, a phenomenon known as melting point depression.[1][3] A pure compound will exhibit a sharp, well-defined melting point, typically within a range of 0.5–1 °C.[1]

Expert Rationale

Before committing resources to more complex chromatographic analyses, a simple melting point test provides a rapid go/no-go assessment. A broad melting range (e.g., > 2 °C) is a clear indicator of significant impurities, suggesting that further purification is necessary before proceeding with more sensitive analytical methods.[3]

Experimental Protocol
  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, as moisture can depress the melting point.[4] Grind the crystalline sample into a fine, homogenous powder.

  • Packing: Tightly pack 1-3 mm of the powdered sample into a glass capillary tube (sealed at one end) by tapping the tube on a hard surface.[4][5]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate (e.g., 5-10 °C/min) for an initial approximate determination. For the precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the rate to 1-2 °C/min.[4]

  • Observation: Record two temperatures: T1, when the first drop of liquid appears, and T2, when the entire sample has melted into a clear liquid. The melting range is T1-T2.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Expert Rationale

The quinoline ring system possesses aromatic character, making it well-suited for retention on a nonpolar stationary phase like C18. The trifluoromethoxy and chloro substituents increase the molecule's hydrophobicity, ensuring good interaction with the stationary phase. A UV detector is ideal, as the quinoline core is a strong chromophore, providing excellent sensitivity.[6] Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its purpose.[8][9][10]

cluster_1 HPLC Experimental Workflow Prep Sample Preparation: Dissolve in Mobile Phase A/B Filter (0.45 µm) System HPLC System (Pump, Autosampler, UV Detector) Prep->System Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) System->Column Detection UV Detection (e.g., 254 nm) Column->Detection Mobile Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Mobile->System Method Gradient Elution (e.g., 30-80% B over 15 min) Method->System Data Data Acquisition & Processing: Integrate Peaks, Calculate Area % Detection->Data

Caption: Experimental workflow for RP-HPLC purity analysis.

Detailed Experimental Protocol
  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[11]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Rationale: The acid ensures the quinoline nitrogen is protonated, leading to sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution. Dilute further if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[8] This ensures the system is performing correctly.

  • Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Hypothetical Data Presentation
Peak No.Retention Time (min)Area (mAU*s)Area %Identity
13.515,2000.25Starting Material
28.95,988,00099.50This compound
310.212,5000.21Unknown Impurity
411.52,3000.04By-product
Total 6,018,000 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal View

GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer, which provides structural information based on mass-to-charge ratio (m/z) and fragmentation patterns.[12] This is particularly useful for identifying thermally stable, volatile, or semi-volatile impurities that might not be well-resolved by HPLC.[13][14]

Expert Rationale

This compound is a halogenated aromatic compound, a class of molecules often well-suited for GC analysis.[15][16] The mass spectrometer provides definitive identification of impurities, whereas HPLC with UV detection can only suggest their presence. This is critical for distinguishing between isomers or identifying unexpected by-products from the synthesis. The use of a non-polar column like a DB-5ms or equivalent is standard for general-purpose screening of such compounds.

cluster_2 GC-MS Experimental Workflow Prep Sample Preparation: Dissolve in suitable solvent (e.g., Dichloromethane) System GC-MS System (Autosampler, GC Oven, MS Detector) Prep->System Inject Column Capillary Column (e.g., DB-5ms, 30m x 0.25mm) System->Column Detection Mass Spectrometer (EI, Full Scan Mode) Column->Detection Method Temperature Program (e.g., 100°C to 280°C) Method->System Injection Split/Splitless Inlet (e.g., 250°C) Injection->System Data Data Analysis: Identify peaks via library search & fragmentation analysis Detection->Data

Caption: Experimental workflow for GC-MS purity analysis.

Detailed Experimental Protocol
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the spectra of other peaks against a commercial mass spectral library (e.g., NIST) to tentatively identify impurities.

NMR Spectroscopy: The Gold Standard for Structure and Absolute Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[17] For purity assessment, it serves two critical roles:

  • Structural Confirmation: ¹H and ¹³C NMR spectra confirm that the main component is indeed the desired this compound and not an isomer.

  • Quantitative NMR (qNMR): This powerful technique provides a direct measurement of the absolute purity (or "assay") of the material without requiring a reference standard of the analyte itself.[12] Instead, a certified internal standard of known purity is used.

Expert Rationale

While chromatographic methods give purity relative to other detected components, qNMR gives an absolute purity value traceable to a certified reference material. It is a primary ratio method and is considered one of the most accurate techniques for purity assignment. The choice of internal standard is critical; it must be stable, non-volatile, have a known purity, and possess signals that are well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Certified reference material (e.g., Maleic Acid, >99.5% purity).

    • Solvent: Deuterated solvent (e.g., DMSO-d₆).[12]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the analyte into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve both solids completely in a known volume (~0.7 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • Acquisition Parameters:

    • Experiment: Standard quantitative ¹H NMR.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and IS) to ensure full relaxation. A value of 30-60 seconds is often sufficient. This is the most critical parameter for accurate quantification.

    • Pulse Angle: 90°.

    • Number of Scans: 16-64, sufficient for a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (Iₓ) and a signal from the internal standard (Iₛₜd).

    • Calculate the purity using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • ₓ: Analyte

    • ₛₜd: Internal Standard

Comparative Summary of Analytical Techniques

ParameterMelting PointHPLC-UVGC-MSqNMR
Principle Thermal property of bulk solidLiquid-phase separation by polarityGas-phase separation by volatilityNuclear spin properties in solution
Primary Use Rapid, preliminary purity checkQuantitative purity (area %), impurity profilingImpurity identification, analysis of volatiles/isomersAbsolute purity (assay), structural confirmation
Strengths Fast, inexpensive, requires minimal sample prep.[4][5]High resolution, robust, widely applicable, excellent for non-volatile compounds.[6]High sensitivity, provides structural information (MS), excellent for volatile impurities.[18]Primary method, highly accurate and precise, no analyte reference standard needed.[12]
Weaknesses Not quantitative, insensitive to small amounts of impurity, not suitable for amorphous solids.Requires analyte-specific reference standard for identity, co-elution possible, UV response can vary.Not suitable for non-volatile or thermally labile compounds, requires derivatization sometimes.Lower throughput, requires expensive equipment and skilled operator, sensitive to experimental parameters (e.g., relaxation delay).
Typical Purity Info Qualitative (sharpness of range)Relative Purity (%)Qualitative ID of impuritiesAbsolute Purity (%, w/w)

Conclusion and Final Recommendation

Assessing the purity of a synthesized compound like this compound demands a rigorous, multi-pronged strategy. No single method is sufficient. The most robust approach begins with a rapid melting point analysis for a preliminary quality check. This is followed by a validated RP-HPLC method to serve as the primary tool for quantitative purity determination and impurity profiling. To ensure orthogonality and identify any hidden impurities, a complementary GC-MS analysis is essential. Finally, for definitive structural confirmation and to establish an absolute purity value for a reference batch, qNMR stands as the gold standard.

By integrating these techniques, researchers can build a comprehensive and defensible purity profile, ensuring the quality and reliability of their material for any subsequent application. This methodical, evidence-based approach embodies the principles of sound science and is indispensable in the path from synthesis to discovery.

References

A Comparative Guide to the Synthesis of 4-Chloroquinoline Derivatives: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-chloroquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficient and versatile synthesis of its derivatives is therefore a critical endeavor. This guide provides an in-depth comparison of established and contemporary synthetic strategies, offering experimental insights and detailed protocols to inform your selection of the optimal route for your specific research needs.

Introduction: The Enduring Importance of 4-Chloroquinolines

The quinoline ring system, and particularly its 4-chloro substituted derivatives, is a privileged scaffold in drug discovery. From the historic antimalarial chloroquine to modern anticancer agents, the versatility of the 4-chloroquinoline core allows for diverse functionalization, enabling the fine-tuning of pharmacological properties. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution, providing a gateway to a vast array of 4-amino, 4-alkoxy, and 4-thioether quinoline derivatives.

This guide will navigate the landscape of 4-chloroquinoline synthesis, from the foundational thermal cyclizations of the 19th and 20th centuries to the rapid, high-yield microwave-assisted and one-pot methodologies of the 21st century. We will dissect the mechanisms, compare the efficiencies, and provide actionable protocols for the most significant synthetic transformations.

I. Classical Approaches: The Foundation of Quinoline Synthesis

The traditional methods for constructing the quinoline core, which is subsequently converted to the 4-chloro derivative, have been the workhorses of organic synthesis for over a century. These methods typically involve the cyclization of aniline precursors and often require harsh reaction conditions.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which are the direct precursors to 4-chloroquinolines. The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.

Mechanism and Causality: The initial step involves the formation of an anilidomethylenemalonate intermediate. The choice of a high-boiling point solvent, such as diphenyl ether, is crucial for the subsequent thermal cyclization, which proceeds through a 6-electron electrocyclization. The high temperatures are necessary to overcome the activation energy for this ring-closing step. The subsequent hydrolysis and decarboxylation steps are standard procedures to yield the final 4-hydroxyquinoline.

Advantages:

  • Good yields for a variety of anilines.

  • The starting materials are readily available.

**

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-8-(trifluoromethoxy)quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have been extensively explored in the quest for novel therapeutics, particularly in the fields of oncology and infectious diseases. This technical guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, yet promising, class of quinoline derivatives: 4-Chloro-8-(trifluoromethoxy)quinoline analogs .

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the selection of this scaffold, compare the anticipated biological activities of its analogs based on established SAR principles from related quinoline series, and provide detailed experimental protocols for their synthesis and evaluation.

The Rationale for the this compound Scaffold

The design of the this compound core is a strategic amalgamation of substituents known to favorably influence the pharmacological properties of quinoline-based agents.

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is a key feature in many biologically active quinolines, most notably the antimalarial drug chloroquine. This substituent serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, often containing amino groups, which are crucial for activity.[3] The electron-withdrawing nature of chlorine also modulates the electronics of the quinoline ring system.

  • The 8-trifluoromethoxy Substituent: The trifluoromethoxy (-OCF3) group at the 8-position is expected to significantly impact the molecule's lipophilicity and metabolic stability. Fluorine-containing substituents are widely used in drug design to enhance these properties.[4] The -OCF3 group, in particular, is a strong electron-withdrawing group, which can influence the pKa of the quinoline nitrogen and affect drug-target interactions. Furthermore, substitutions at the 8-position have been shown to influence the activity of quinoline derivatives.[5]

Comparative Analysis of Biological Activity: A Predictive SAR Study

While extensive SAR studies on a systematic series of this compound analogs are not yet widely published, we can extrapolate from the vast body of literature on related quinoline derivatives to predict how structural modifications would impact their biological activity, particularly as anticancer and antimalarial agents.

Modifications at the 4-Position: The Gateway to Activity

The 4-chloro group is primarily a leaving group, enabling the synthesis of 4-substituted analogs, most commonly 4-aminoquinolines. The nature of the side chain at this position is critical for activity.

dot

Caption: Key positions for modification on the this compound scaffold.

Based on studies of other 4-aminoquinolines, we can predict the following SAR trends for substitutions at the 4-position:

  • Alkylamino Side Chains: The length and nature of the alkylamino side chain are crucial. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often optimal for antimalarial activity.[5] For anticancer activity, variations in this chain length can modulate cytotoxicity.[3]

  • Incorporation of Aromatic/Heterocyclic Moieties: Introducing aromatic or heterocyclic rings into the side chain can lead to enhanced potency. For example, 4-anilinoquinoline derivatives have shown significant antiproliferative activity.[6][7] The substituents on this terminal aromatic ring can further fine-tune the activity.

  • Terminal Amino Group: A tertiary amine in the side chain is often important for activity.[5]

Table 1: Comparison of Anticancer Activity of Representative 4-Substituted Quinoline Analogs

Compound IDCore Scaffold4-Position Substituent7/8-Position Substituent(s)Cancer Cell LineGI50/IC50 (µM)Reference
Chloroquine 4-Aminoquinoline-(CH2)4-N(C2H5)27-ChloroMDA-MB-46824.36[3]
Analog 1 4-Aminoquinoline-Butylamine7-FluoroMCF-7Potent[3]
Analog 2 4-Anilinoquinoline4-ChloroanilineUnsubstitutedMCF-73.42[7]
Analog 3 4-Anilinoquinoline3-Acetyl-aniline8-HydroxyHCT-1160.07[6]

Disclaimer: The compounds in this table are not direct analogs of this compound but are presented to illustrate the impact of 4-position modifications on the anticancer activity of the quinoline scaffold.

Modifications at Other Positions: Fine-Tuning Potency and Selectivity

While the 4-position is key for introducing the primary pharmacophore, substitutions at other positions on the quinoline ring can further modulate the compound's properties.

  • 2-Position: Introduction of aryl or heteroaryl groups at the 2-position can significantly enhance anticancer activity.[8] This is often seen in quinoline-based kinase inhibitors.

  • 6- and 7-Positions: The electronic nature of substituents at these positions can influence the overall electron density of the quinoline ring, affecting its pKa and interaction with biological targets. Electron-withdrawing groups at the 7-position, such as chloro, are often optimal for antimalarial activity.[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 4-amino-8-(trifluoromethoxy)quinoline analogs and the evaluation of their cytotoxic activity.

Synthesis of 4-Amino-8-(trifluoromethoxy)quinoline Analogs

The synthesis of 4-aminoquinoline analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the 4-chloro group is displaced by an amine.

dot

Synthesis_Workflow start Start Materials: This compound Amine Side Chain reaction Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., Ethanol) Heat (Reflux) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 4-Amino-8-(trifluoromethoxy)quinoline Analog purification->product

Caption: General workflow for the synthesis of 4-amino-8-(trifluoromethoxy)quinoline analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add the desired amine side chain (typically 2-3 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with an aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-amino-8-(trifluoromethoxy)quinoline analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

dot

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of quinoline analogs cell_seeding->compound_treatment incubation_24_48h Incubate for 24-48 hours compound_treatment->incubation_24_48h mtt_addition Add MTT reagent to each well incubation_24_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 values absorbance_reading->data_analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 4-Chloro-8-(trifluoromethoxy)quinoline (CAS No: 40516-42-5).[1] In drug discovery and chemical synthesis, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide you, my fellow researchers and scientists, with the essential, field-tested procedures to manage this compound's waste stream responsibly, ensuring laboratory safety and environmental stewardship. The causality behind each step is as critical as the step itself, creating a self-validating system of safety and compliance.

Hazard Assessment & Essential Protective Measures

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound and structurally similar halogenated quinolines are classified as irritants and present specific handling risks.[2][3] The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust or fumes.[2][3][4] Therefore, a robust personal protective equipment (PPE) strategy is non-negotiable.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationRequired PPEIncompatible Materials & Conditions
Skin Irritant (H315)[2][3]Nitrile or Neoprene Gloves: Inspect for integrity before each use.[5][6]Strong Oxidizing Agents: Can lead to violent reactions.[7]
Serious Eye Irritant (H319)[2][3]Chemical Splash Goggles: Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for bulk handling.[8][9]Direct Sunlight, Air, Moisture: Store in a tightly closed container in a dry, cool, well-ventilated place.[10]
Respiratory Irritant (H335)[2][3][4]Chemical Fume Hood: All handling and aliquoting of the solid should occur within a certified fume hood to prevent inhalation.[9]Heat and Ignition Sources: While the flash point is high (114.4°C for a similar compound), avoid heat sources.[2] Thermal decomposition can release toxic gases.[5][11]

The logic here is straightforward: we select PPE to create a direct barrier against the specific, identified routes of exposure. Handling this compound in a fume hood is not merely a suggestion; it is a critical control to mitigate the risk of inhaling irritating particulates.[9]

Waste Characterization: A Halogenated Organic Compound

Proper disposal begins with correct waste characterization. Due to its chemical structure—containing chlorine and fluorine atoms on an aromatic quinoline scaffold—this compound waste must be classified as halogenated organic waste .[12][13]

This classification is critical because halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrogen chloride (HCl) and hydrogen fluoride (HF), during incineration.[6][14] For this reason, they cannot be mixed with non-halogenated solvent waste streams.[12] Licensed disposal facilities use specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize these harmful emissions, a capability not present in standard incineration processes.

Step-by-Step Disposal Protocols

All waste containing this compound must be disposed of as hazardous waste.[9] Under no circumstances should it be discharged into the sanitary sewer system, as quinoline derivatives are known to be toxic to aquatic life with long-lasting effects.[5][6][10]

Protocol 3.1: Decontamination of Empty Containers

The principle of "empty" in a laboratory context means all practical quantities of the material have been removed.

  • Initial Removal: Remove all residual solid material, treating it as bulk waste (see Protocol 3.3).

  • Solvent Rinse: Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Crucially, collect this rinsate. It is now considered halogenated organic liquid waste. Dispose of it in a designated, properly labeled waste container.[15]

  • Final Disposal: Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This category includes items like used gloves, weigh boats, and pipette tips that have come into direct contact with the chemical.

  • Segregation: At the point of generation, place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Labeling: The container must be labeled "Halogenated Solid Waste" and list "this compound" as a primary constituent.

  • Containment: Ensure the waste bag or container is sealed to prevent any potential exposure.[9]

Protocol 3.3: Disposal of Bulk Quantities and Spill Debris

This applies to expired reagents, unused material, or the residue collected from a spill.

  • Container: Ensure the material is in its original container or a compatible, well-sealed, and chemically resistant waste container.[6] The container must not be filled beyond 90% capacity to allow for expansion.[15]

  • Labeling: The container must have a fully completed hazardous waste label, compliant with institutional and EPA/local regulations. This includes the full chemical name, hazard characteristics (Irritant), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage location. This area should be cool, dry, and well-ventilated, away from incompatible materials.[5][11]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.[2][3] Do not attempt to transport hazardous waste yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling Protocol cluster_3 Final Disposition Path Waste Waste Generated (this compound) Empty Empty Container Waste->Empty Container Solid Contaminated Solids (PPE, Labware) Waste->Solid Consumables Bulk Bulk / Spill Debris Waste->Bulk Chemical Rinse Triple Rinse with Solvent Collect Rinsate Empty->Rinse Bag Seal in Labeled Hazardous Waste Bag Solid->Bag Container Seal in Labeled Hazardous Waste Container Bulk->Container Rinsate To Halogenated Liquid Waste Rinse->Rinsate Solids To Halogenated Solid Waste Bag->Solids Container->Solids Pickup Store for EHS Pickup by Licensed Waste Handler Rinsate->Pickup Solids->Pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Adherence

This guide provides a framework based on established chemical safety principles. However, it is your absolute responsibility to ensure that all disposal activities comply with the specific regulations set forth by your institution and governmental bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17] Always consult your EHS department for guidance specific to your location.

By adhering to these systematic and logically grounded procedures, you not only protect yourself and your colleagues but also uphold our collective responsibility to the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-Chloro-8-(trifluoromethoxy)quinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs, including a chlorinated quinoline core and a trifluoromethoxy substituent, necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Compound

While a specific, comprehensive toxicological profile for this compound may not be extensively documented, a thorough hazard assessment can be conducted by examining its structural analogues and constituent functional groups.

Structural Analogues: Safety Data Sheets (SDS) for similar compounds, such as 4-chloro-8-(trifluoromethyl)quinoline and other chlorinated quinolines, consistently highlight the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

Functional Group Analysis:

  • Chlorinated Aromatic Core: Chlorinated organic compounds can be toxic and may have cumulative effects.[5] They can also release toxic fumes, such as hydrogen chloride, upon decomposition.

  • Trifluoromethoxy Group: The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are generally considered stable.[6] However, the metabolism of some organofluorine compounds can potentially produce toxic byproducts.[7] While the C-F bond is strong, the possibility of metabolic defluorination leading to harmful metabolites should be a consideration in long-term exposure scenarios.[7][8]

Based on this analysis, this compound should be handled as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedures being performed and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene) Double-gloving is highly recommended, especially during weighing and transfer operations. This provides an additional barrier against contamination. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected.[9]
Eyes/Face Safety goggles with side shields and a face shield Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential.[9] A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Body Chemical-resistant lab coat or gown A disposable, solid-front gown made of a low-permeability fabric is preferable to a standard cotton lab coat. Ensure the gown has long sleeves with tight-fitting cuffs.[10]
Respiratory NIOSH-approved respirator (N95 or higher) A fit-tested N95 respirator should be used when handling the solid compound to prevent inhalation of dust particles.[11] For procedures that may generate vapors or aerosols, or in the event of a spill, a full-face respirator with organic vapor cartridges is recommended.[11] All respiratory protection requires proper fit-testing and training.[9][12]
Feet Closed-toe shoes Shoes should be made of a non-porous material. Do not wear sandals, clogs, or any footwear that exposes the skin.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety involves meticulous planning of all procedures, from initial handling to final disposal.

Handling Protocol

Preparation and Weighing:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[13]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Spill Kit: Ensure a spill kit specifically for chemical spills is readily accessible.

Solution Preparation and Reactions:

  • Vessel Selection: Use appropriate glassware that is free from cracks or defects.

  • Solvent Addition: Add solvents slowly to avoid splashing. If the dissolution is exothermic, ensure adequate cooling.

  • Reaction Monitoring: Monitor the reaction closely. If any unexpected changes occur, be prepared to implement emergency procedures.

Emergency Procedures

// Nodes Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area", fillcolor="#FBBC05", fontcolor="#202124"]; Alert [label="Alert Colleagues and Supervisor", fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Spill Size and Risk", fillcolor="#FBBC05", fontcolor="#202124"]; SmallSpill [label="Small Spill\n(Manageable by Lab Personnel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill\n(Requires Emergency Response Team)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DonPPE [label="Don Appropriate PPE\n(Respirator, Double Gloves, Gown)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain the Spill with Absorbent Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize (if applicable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Clean the Area with Appropriate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose of Waste in a Labeled Hazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ContactEHS [label="Contact Emergency Health and Safety (EHS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Spill -> Evacuate; Evacuate -> Alert; Alert -> Assess; Assess -> SmallSpill [label="Small"]; Assess -> LargeSpill [label="Large"]; SmallSpill -> DonPPE; DonPPE -> Contain; Contain -> Neutralize; Neutralize -> Cleanup; Cleanup -> Dispose; LargeSpill -> ContactEHS; } Caption: Emergency spill response workflow.

Disposal Plan

All waste containing this compound, including contaminated PPE, glassware, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and a hazardous waste sticker.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[1][2]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is contingent upon a deeply ingrained culture of safety. This guide provides the foundational knowledge for the safe handling of this compound, but it is the consistent and diligent application of these principles by every member of the research team that ensures a safe and productive laboratory environment. By understanding the potential hazards, meticulously selecting and using the correct PPE, and adhering to established operational and disposal protocols, researchers can confidently and safely unlock the scientific potential of this and other novel chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.